6-Amino-2,3-difluorophenol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-amino-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRURHZHJEDNBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380933 | |
| Record name | 6-amino-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115551-33-2 | |
| Record name | 6-amino-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Amino-2,3-difluorophenol CAS number
An In-depth Technical Guide to 6-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of this compound (CAS No. 115551-33-2), a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, explores its applications as a key building block in drug discovery, and offers an in-depth analysis of its spectral characteristics. The guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate in their research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a prime example of a strategically fluorinated building block, offering a unique combination of functional groups—an amine, a hydroxyl group, and two fluorine atoms on an aromatic scaffold. This arrangement provides medicinal chemists with a versatile platform for synthesizing complex molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide aims to be an essential resource for any professional working with or considering the use of this valuable compound.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties is fundamental to its successful application and safe handling.
| Property | Value | Source(s) |
| CAS Number | 115551-33-2 | [1] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1] |
| Appearance | Greyish-green powder | [2] |
| Purity | Typically ≥ 95% (by NMR) | [2] |
| Storage Conditions | 0-8 °C, protected from light and moisture | [2] |
Safety and Handling:
While a specific, comprehensive safety datasheet for this compound is not universally available, data from related aminofluorophenols suggest that it should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved in a two-step process starting from 2,3,4-trifluoronitrobenzene. The first step involves a nucleophilic aromatic substitution to create the precursor, 2,3-difluoro-6-nitrophenol, followed by a standard reduction of the nitro group.
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol
This step is based on a patented process involving the reaction of 2,3,4-trifluoronitrobenzene with an alkali metal hydroxide.[3]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Water
-
Hydrochloric Acid (or Sulfuric Acid)
Protocol:
-
In a reaction vessel equipped with a stirrer and temperature control, dissolve sodium hydroxide in water to create an aqueous alkali solution.
-
Add 2,3,4-trifluoronitrobenzene to the solution.
-
Heat the reaction mixture to a temperature between 50°C and 100°C. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1 to 6. This will precipitate the 2,3-difluoro-6-nitrophenol product.
-
The crude product can be purified by steam distillation, followed by cooling and isolation of the solid product.
Step 2: Reduction of 2,3-Difluoro-6-nitrophenol to this compound
This step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group.[4]
Materials:
-
2,3-Difluoro-6-nitrophenol
-
Ethanol (or Methanol)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas
Protocol:
-
In a suitable hydrogenation vessel, dissolve the 2,3-difluoro-6-nitrophenol from Step 1 in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2] The presence and position of the fluorine atoms can enhance the biological activity and selectivity of the final drug product. While specific drug names containing this exact fragment are not always publicly disclosed in early development, a review of patent literature citing its CAS number (115551-33-2) reveals its use in the synthesis of novel compounds investigated for a range of therapeutic areas, including but not limited to inhibitors of various kinases and other enzymes. The amino and hydroxyl groups provide convenient handles for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds.
Spectral Characterization
A definitive confirmation of the structure and purity of this compound requires a combination of spectroscopic techniques. While a comprehensive public database of its experimental spectra is limited, the following sections provide an expert analysis of the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of fluorine will lead to characteristic C-F and H-F couplings.
Predicted ¹H NMR Data (in DMSO-d₆):
-
Aromatic Protons (~6.5-7.0 ppm): Two protons on the aromatic ring will appear in this region. They will exhibit complex splitting patterns (doublet of doublets or triplets of doublets) due to both H-H and H-F couplings.
-
Amine Protons (~4.5-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with concentration and temperature.
-
Hydroxyl Proton (~8.5-9.5 ppm): A broad singlet for the -OH proton.
Predicted ¹³C NMR Data (in DMSO-d₆):
-
C-F Carbons (~140-160 ppm): The two carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants.
-
C-OH and C-NH₂ Carbons (~130-150 ppm): These carbons will also show couplings to the adjacent fluorine atoms (²JCF and ³JCF).
-
Other Aromatic Carbons (~110-125 ppm): The remaining two aromatic carbons will appear as doublets or doublets of doublets due to C-F couplings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.
Expected Key FT-IR Absorption Bands:
-
O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), this compound is expected to show a distinct fragmentation pattern.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 145.
-
Loss of CO ([M-CO]⁺): A fragment at m/z = 117, resulting from the common fragmentation of phenols.
-
Loss of HCN ([M-HCN]⁺): A fragment at m/z = 118, a characteristic loss from anilines.
-
Loss of HF ([M-HF]⁺): A potential fragment at m/z = 125, which is a common pathway for fluorinated aromatic compounds.[5]
Caption: Predicted mass spectrometry fragmentation of this compound.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique structure, featuring strategically placed fluorine atoms and versatile functional groups, makes it an attractive building block for creating novel molecules with enhanced biological properties. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and an expert analysis of its spectral characteristics to support the work of researchers and developers in the chemical and life sciences.
References
- Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). Google Patents.
- The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD.
- Process for the preparation of 2,3-difluoro-6-nitrophenol. Google Patents.
Sources
A-Z Technical Guide on 6-Amino-2,3-difluorophenol: Properties, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Amino-2,3-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal and materials chemistry. Its strategic placement of amino, hydroxyl, and fluoro groups makes it a valuable and versatile building block for synthesizing complex molecules, particularly in the realm of pharmaceutical development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides an in-depth analysis of the compound's core physicochemical properties, with a foundational focus on its molecular weight, validated synthesis and purification protocols, analytical characterization, and its critical role as a key intermediate in drug discovery.
Core Physicochemical Properties
This compound is a substituted aniline derivative whose utility is defined by its precise chemical characteristics. Understanding these properties is paramount for its effective use in synthetic and analytical applications.
Molecular Structure and Weight
The defining feature of this molecule is the arrangement of its functional groups on the benzene ring. The ortho-positioning of the amino and hydroxyl groups, combined with the adjacent difluoro substitution, creates a unique electronic and steric environment that dictates its reactivity.
dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes N [label="N", pos="1.5,0.866!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="0.75,0.433!"]; C2 [label="C", pos="-0.75,0.433!"]; C3 [label="C", pos="-1.5,0!"]; C4 [label="C", pos="-0.75,-0.433!"]; C5 [label="C", pos="0.75,-0.433!"]; C6 [label="C", pos="1.5,0!"]; O [label="O", pos="2.25,0!"]; H_O [label="H", pos="2.75,0!"]; H1_N [label="H", pos="1.5,1.366!"]; H2_N [label="H", pos="2.0,0.866!"]; F1 [label="F", pos="-1.25,0.933!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; F2 [label="F", pos="-2.25,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; H_C4 [label="H", pos="-1.25,-0.933!"]; H_C5 [label="H", pos="1.25,-0.933!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C6 -- N; N -- H1_N; N -- H2_N; C1 -- O; O -- H_O; C2 -- F1; C3 -- F2; C4 -- H_C4; C5 -- H_C5; } Caption: Molecular Structure of this compound.
The molecular weight is a fundamental property derived from its chemical formula, C₆H₅F₂NO .[1][2]
-
Average Molecular Weight: 145.11 g/mol .[1][2] This value is calculated using the weighted average of the natural abundances of the isotopes of each element.
-
Monoisotopic Mass: 145.03392011 Da.[3] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry.
Calculation of Average Molecular Weight:
-
Carbon (C): 6 × 12.011 u = 72.066 u
-
Hydrogen (H): 5 × 1.008 u = 5.040 u
-
Fluorine (F): 2 × 18.998 u = 37.996 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 1 × 16.000 u = 16.000 u
-
Total: 145.109 u (rounds to 145.11)
Physicochemical Data Summary
A compilation of essential data for laboratory use is presented below.
| Property | Value | Source(s) |
| CAS Number | 115551-33-2 | [1][2] |
| Molecular Formula | C₆H₅F₂NO | [1][2] |
| Average Molecular Weight | 145.11 g/mol | [1][2] |
| Appearance | Greyish-green powder | [1] |
| Purity | ≥95% (NMR) | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][2] |
| Storage Conditions | 0-8 °C, inert atmosphere | [1] |
Synthesis and Purification Protocol
The most common and efficient synthesis of this compound involves the reduction of a nitrophenol precursor. This method is favored for its high yield and selectivity.
Synthesis Workflow: Reduction of 2,3-Difluoro-6-nitrophenol
The core of the synthesis is the selective reduction of the nitro group (-NO₂) to an amine group (-NH₂) without altering the other functional groups on the aromatic ring. Catalytic hydrogenation is the industry-standard method for this transformation due to its clean reaction profile and the ease of catalyst removal.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Start [label="Precursor:\n2,3-Difluoro-6-nitrophenol", fillcolor="#FBBC05"]; Solvent [label="Solvent System:\nMethanol or Ethanol"]; Catalyst [label="Catalyst:\n10% Palladium on Carbon (Pd/C)"]; Reaction [label="Reaction Vessel:\nCatalytic Hydrogenation\n(H₂ gas, 1-4 atm, RT-70°C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Workup Step 1:\nFiltration through Celite®\n(To remove Pd/C catalyst)"]; Concentration [label="Workup Step 2:\nSolvent Removal\n(Rotary Evaporation)"]; Purification [label="Purification (Optional):\nRecrystallization or\nColumn Chromatography"]; Product [label="Final Product:\nthis compound\n(Purity ≥95%)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Solvent -> Reaction; Catalyst -> Reaction; Reaction -> Filtration; Filtration -> Concentration; Concentration -> Purification; Purification -> Product; Concentration -> Product [style=dashed, label="If sufficiently pure"]; } Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
-
Vessel Preparation: To a suitable hydrogenation vessel, add 2,3-difluoro-6-nitrophenol (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Insight: Pd/C is a highly efficient and reusable heterogeneous catalyst for nitro group reductions. Its solid form allows for simple removal by filtration, simplifying the purification process.[5]
-
-
Hydrogenation: Seal the reaction vessel. Purge the vessel with hydrogen gas (H₂) multiple times before pressurizing to the desired level (typically 1-4 atmospheres).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60-70°C) to ensure efficient gas-liquid mixing.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Self-Validation: The filtrate should be a clear, colorless, or pale-yellow solution, free of black catalyst particles.
-
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by silica gel column chromatography to achieve high purity (≥95%).
Applications in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and key intermediate in the synthesis of APIs.[1][6] Its value lies in the strategic introduction of the difluorophenol moiety into larger, more complex molecules.
Key Roles in Drug Design:
-
Metabolic Blocking: The fluorine atoms are often used to block sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can increase the half-life and bioavailability of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can be critical for optimizing a drug's binding affinity to its target protein through hydrogen bonding or ionic interactions.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions (e.g., orthogonal multipolar C-F···C=O interactions) within a protein's binding pocket, potentially increasing the potency of the drug candidate.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7]
This compound and its isomers serve as key building blocks in the development of targeted therapies, including kinase inhibitors for oncology and agents targeting neurological disorders.[1][8][9]
Analytical Characterization
Confirming the identity and purity of synthesized this compound is essential. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the protons of the -NH₂ and -OH groups. The coupling patterns and chemical shifts provide definitive structural information.
-
¹⁹F NMR: Will show signals corresponding to the two fluorine atoms, providing direct evidence of the difluoro substitution pattern.
-
¹³C NMR: Will show six distinct signals for the aromatic carbons, further confirming the structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated monoisotopic mass (145.0339).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[10] An appropriate column and mobile phase are used to separate the main compound from any impurities or residual starting material, allowing for quantification of purity, often reported as a percentage area.
References
- Blossom Chemical. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778441, this compound.
- J&K Scientific. (n.d.). This compound.
- Patents Online. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778897, 2-Amino-3,5-difluorophenol.
- American Elements. (n.d.). 5-Amino-2,4-difluorophenol.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. "Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophen" by Srinivasan Thirumalai Rajan; Ghojala Venkat Reddy; Singavarapu Adilakshmi; MSN Laboratories Private Limited, R&D Center; Hyderabad, India [tdcommons.org]
- 10. 115551-33-2|this compound|BLD Pharm [bldpharm.com]
6-Amino-2,3-difluorophenol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Amino-2,3-difluorophenol
Abstract
This compound is a highly functionalized aromatic compound of increasing importance in the fields of pharmaceutical sciences, agrochemicals, and materials science. The strategic placement of two fluorine atoms adjacent to a hydroxyl group, coupled with an amino substituent, imparts a unique combination of electronic, steric, and physicochemical properties. This guide provides an in-depth analysis of the core chemical properties of this compound, explores its synthesis and characterization, discusses its critical role as a building block in drug discovery, and outlines essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile intermediate.
Core Physicochemical and Structural Properties
This compound (CAS No. 115551-33-2) is a substituted aniline derivative whose utility is derived from the interplay of its three functional groups on the benzene ring.[1][2] The vicinal difluoro substitution, in particular, is a key feature that modulates the compound's reactivity and biological interactions.
The Influence of Fluorine Substitution
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.[3][4] In this compound, the two fluorine atoms exert strong inductive electron-withdrawing effects, which significantly impact the acidity of the phenolic proton and the basicity of the amino group. This electronic modulation is critical for its utility as a synthetic intermediate, influencing the regioselectivity of subsequent reactions.[1] Furthermore, the C-F bond is exceptionally strong, contributing to the thermal and metabolic stability of molecules derived from this scaffold.[4]
Summary of Physical Properties
The primary physical and chemical identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 115551-33-2 | [1][2][5] |
| Molecular Formula | C₆H₅F₂NO | [1][2][6] |
| Molecular Weight | 145.11 g/mol | [1][2][7] |
| Appearance | Greyish-green powder | [1][7] |
| Purity | ≥ 95% (by NMR) | [1][7] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][2] |
| Storage Conditions | Store at 0-8 °C | [1][7] |
Synthesis and Spectroscopic Characterization
The synthesis of functionalized phenols often involves multi-step sequences. A plausible and efficient laboratory-scale synthesis for this compound involves the catalytic reduction of the corresponding nitrophenol precursor.
Proposed Synthesis Workflow: Catalytic Hydrogenation
This protocol describes the reduction of 6-nitro-2,3-difluorophenol to this compound. The choice of a palladium-on-carbon catalyst is based on its high efficiency and selectivity for nitro group reductions under hydrogen atmosphere, a common and scalable industrial method.[8]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Vessel Preparation: To a suitable hydrogenation vessel, add 6-nitro-2,3-difluorophenol (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% palladium on activated carbon (approx. 5-10 mol% Pd). Add a suitable solvent such as methanol or ethanol to dissolve the starting material.
-
Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1 to 4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Profile
Accurate characterization is essential to confirm the structure and purity of the final compound. While specific experimental spectra for this exact molecule are not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.[9][10][11]
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic region (approx. 6.5-7.5 ppm) will show complex splitting patterns due to H-H and H-F couplings. - Broad singlets for the -OH and -NH₂ protons, which are exchangeable with D₂O. |
| ¹³C NMR | - Six distinct aromatic carbon signals. - Carbons bonded to fluorine will appear as doublets due to C-F coupling. The C-F coupling constants (¹JCF) are typically large (230-260 Hz). |
| ¹⁹F NMR | - Two distinct fluorine signals, appearing as doublets due to F-F coupling and further split by adjacent protons. |
| IR Spectroscopy | - Broad O-H stretching band (approx. 3200-3600 cm⁻¹). - N-H stretching vibrations (approx. 3300-3500 cm⁻¹). - C-F stretching vibrations (strong bands, approx. 1100-1300 cm⁻¹). - Aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹). |
| Mass Spectrometry | - Expected molecular ion peak [M]⁺ at m/z = 145.11. |
Applications in Drug Discovery and Development
This compound serves as a key building block for synthesizing more complex, biologically active molecules.[1] Its value lies in the strategic combination of its functional groups, which allows for diverse chemical transformations.
Role as a Pharmaceutical Intermediate
The compound is particularly utilized in the development of agents targeting neurological disorders.[1][12] The amino group provides a nucleophilic handle for amide bond formation, alkylation, or diazotization reactions, while the phenol group can be used for ether synthesis or as a directing group in electrophilic aromatic substitution. The fluorine atoms enhance the parent molecule's pharmacological profile by:
-
Blocking Metabolic Hotspots: Replacing a C-H bond with a C-F bond can prevent enzymatic oxidation, thereby increasing the drug's half-life.[4]
-
Modulating pKa: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group and the amino group, affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets.
-
Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.
Caption: Key molecular features and their impact on applications.
Broader Chemical Utility
Beyond pharmaceuticals, this compound is valuable in:
-
Agrochemicals: Used in formulating next-generation herbicides and fungicides with improved efficacy.[1][7]
-
Material Science: Serves as a monomer or precursor for high-performance polymers and coatings that require enhanced thermal stability and chemical resistance.[1][12]
-
Analytical Chemistry: Employed as a reagent for detecting and quantifying phenolic compounds in environmental samples.[12]
Safety, Handling, and Storage
Due to its chemical reactivity and potential biological effects, this compound must be handled with appropriate precautions. The following information is synthesized from safety data sheets of the compound and its close structural analogs.[5][13][14][15]
Hazard Identification
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation.[5] | GHS07 |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[5] | GHS05 |
| STOT SE (Category 3) | May cause respiratory irritation.[5] | GHS07 |
Recommended Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin and eyes.[13]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Handling Practices: Avoid formation of dust and aerosols.[13] Keep away from heat, sparks, and open flames. Use non-sparking tools.[14] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Recommended storage temperature is between 0-8 °C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical building block with significant potential in research and development. Its unique electronic properties, conferred by the vicinal difluoro substitution, make it an attractive scaffold for creating novel pharmaceuticals and advanced materials. Understanding its synthesis, reactivity, and handling requirements is paramount for scientists aiming to unlock its full potential in creating next-generation chemical entities.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Tsuchida, M., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(23), 7175.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- J. C. Gonzàlez-Gàndara, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(10), 2351.
- Wiley. (n.d.). 3,4-Difluorophenol. SpectraBase.
- Reva, I., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. International Journal of Molecular Sciences, 23(23), 14811.
- George, A., et al. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C6H5F2NO | CID 2778441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 12. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Introduction: The Significance of 6-Amino-2,3-difluorophenol
An In-Depth Technical Guide to the Structural Elucidation of 6-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS: 115551-33-2, Molecular Formula: C₆H₅F₂NO, Molecular Weight: 145.11) is a highly functionalized aromatic compound of significant interest in modern chemical research.[1][2] Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two vicinal fluorine atoms on a benzene ring, makes it a valuable and versatile building block. This structure is particularly sought after in pharmaceutical and agrochemical development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a key intermediate in the synthesis of novel therapeutic agents, especially those for neurological disorders, as well as advanced herbicides and fungicides.[3][4]
Given its role as a critical precursor, unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound, moving from foundational characterization to definitive proof. It is designed not as a rigid set of instructions, but as a strategic guide explaining the causality behind each analytical choice, empowering researchers to apply these principles to other complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Alternate Names | 3,4-Difluoro-2-hydroxyaniline | [1][2] |
| CAS Number | 115551-33-2 | [2] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1][2] |
| Appearance | Greyish-green powder | [1] |
Prerequisite: Safety and Handling
Before any analytical work commences, a thorough understanding of the compound's hazards is essential. This compound and its isomers are classified as harmful and irritants.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][6]
-
Engineering Controls: All handling of the solid powder or its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Exposure Response:
-
Skin Contact: Causes skin irritation. Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[5][6]
-
Eye Contact: Causes serious eye irritation. Immediately flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6]
-
Inhalation: May cause respiratory irritation. Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5]
-
Ingestion: Harmful if swallowed. Rinse mouth with water and seek immediate medical attention. Do NOT induce vomiting.[5][8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7][8]
The Elucidation Workflow: A Strategic Overview
The structural elucidation of an organic molecule is a puzzle-solving exercise. Each analytical technique provides a unique piece of information. Our strategy is to employ a logical progression of techniques that build upon one another, starting with broad characterization and moving toward fine-detail mapping, culminating in absolute structural confirmation.
Caption: Strategic workflow for the structural elucidation of this compound.
Spectroscopic Analysis: The Foundational Pillars
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Causality: IR spectroscopy is the ideal first step for confirming the presence of the key functional groups (-OH, -NH₂, aromatic ring) expected in the molecule. It provides a rapid and non-destructive "fingerprint" based on molecular vibrations.
Expected Spectrum: Based on data from similar aminophenol compounds, the IR spectrum of this compound is predicted to show several characteristic absorption bands.[9][10]
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Comments |
| 3500 - 3300 | O-H and N-H | Stretching | A broad band for the phenolic -OH and two sharper peaks for the -NH₂ (symmetric and asymmetric) are expected in this region.[9] |
| 1620 - 1580 | Aromatic Ring & N-H | C=C Stretching & N-H Scissoring | Strong absorptions characteristic of the benzene ring, often overlapping with the N-H bending vibration. |
| 1520 - 1450 | Aromatic Ring | C=C Stretching | Further confirmation of the aromatic skeleton. |
| 1300 - 1200 | C-N and C-O | Stretching | Aromatic amine and phenol C-N and C-O stretching bands appear in this region. |
| 1250 - 1100 | C-F | Stretching | Strong absorption bands characteristic of aryl-fluoride bonds. |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Preparation: Gently grind 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.
Mass Spectrometry (MS): Determining Molecular Mass and Formula
Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure and stability.
Expected Spectrum:
-
Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak. For C₆H₅F₂NO, the expected monoisotopic mass is 145.03.[11] High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million, validating the molecular formula.
-
Fragmentation: Unlike compounds with chlorine or bromine, fluorine is monoisotopic, so no characteristic M+2 isotope pattern will be observed.[12] The fragmentation of halogenated phenols can be complex, often involving the competing loss of carbon monoxide (CO) or the halogen atom.[13]
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or introduced via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, plotting relative abundance against m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Causality: NMR is the most powerful spectroscopic technique for elucidating the precise structure of an organic molecule in solution.[14] By analyzing the chemical shifts, integration, and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can construct a detailed map of the molecule's carbon-hydrogen-fluorine framework.
Caption: Atom numbering scheme for this compound.
Predicted Spectra:
-
¹H NMR:
-
Aromatic Protons (2H): Due to the electron-donating effects of -OH and -NH₂ and the electron-withdrawing effects of the two -F atoms, the two aromatic protons will appear as complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). Spin-spin coupling to each other (³JHH) and to the fluorine atoms (³JHF and ⁴JHF) will result in a complicated splitting pattern.
-
Amine Protons (-NH₂, 2H): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration (approx. δ 3.5-5.0 ppm).
-
Hydroxyl Proton (-OH, 1H): A broad singlet is expected, also variable in position (approx. δ 8.5-9.5 ppm for phenols). This peak will disappear upon addition of a drop of D₂O due to proton exchange.[15]
-
-
¹³C NMR:
-
Signal Count: Six distinct signals are expected for the six aromatic carbons due to the molecule's lack of symmetry.
-
Chemical Shifts: The carbons attached to F, O, and N will be the most deshielded. C-F coupling (¹JCF, ²JCF) will be prominent, splitting these carbon signals into doublets or doublets of doublets.
-
-
¹⁹F NMR:
-
Signal Count: Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
Coupling: These signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF). This spectrum is crucial for confirming the 2,3-difluoro substitution pattern.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of -OH and -NH₂ protons.
-
Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved signals.[16]
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) using standard pulse programs.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to generate the final spectra.
The Definitive Proof: Single-Crystal X-ray Crystallography
Causality: While spectroscopy provides a robust and compelling picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[17] It determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[18][19]
Expected Results: A successful crystal structure determination will confirm the connectivity established by NMR and provide precise geometric parameters. It will reveal the planarity of the aromatic ring and the orientation of the substituent groups. Furthermore, it will elucidate the crystal packing, showing how individual molecules interact with their neighbors through hydrogen bonds (e.g., O-H···N, N-H···O) and other non-covalent forces.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[18]
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[18]
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) using least-squares methods to best fit the experimental data.[18]
Data Synthesis and Structural Confirmation
The structural elucidation of this compound is complete when all pieces of analytical data converge to support a single, consistent structure.
-
FTIR confirms the presence of -OH, -NH₂, C-F, and aromatic ring functional groups.
-
HRMS establishes the correct molecular formula, C₆H₅F₂NO.
-
NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D) maps the exact connectivity of the atoms, confirming the 6-amino, 2,3-difluoro, and 1-hydroxy substitution pattern.
-
X-ray crystallography provides the definitive 3D structure, validating all spectroscopic data with precise, atomic-level detail.
By following this comprehensive and logical workflow, researchers can have the utmost confidence in the identity and purity of their this compound, ensuring a solid foundation for its use in pioneering pharmaceutical and agrochemical research.
References
- BenchChem. (n.d.). Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers.
- Journal of the Chemical Society D: Chemical Communications. (n.d.). Competing fragmentations in the mass spectra of halogenated phenols. RSC Publishing.
- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.
- Chem-Impex. (n.d.). This compound.
- Fisher Scientific. (2024). Safety Data Sheet - 2,3-Difluorophenol.
- ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,6-Difluorophenol.
- MedchemExpress.com. (2023). Safety Data Sheet - 5-Amino-2,4-difluorophenol.
- ChemShuttle. (2020). Material Safety Data Sheet - 5-amino-2,3-difluorophenol.
- Enamine. (n.d.). Safety Data Sheet - 2-(2-aminoethyl)-4,6-difluorophenol hydrobromide.
- ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) IR1.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). FTIR spectrum for 3-aminophenol.
- Santa Cruz Biotechnology. (n.d.). This compound.
- SpectraBase. (n.d.). m-aminophenol - Optional[FTIR] - Spectrum.
- BLD Pharm. (n.d.). 115551-33-2|this compound.
- J&K Scientific. (n.d.). This compound | 115551-33-2.
- Autech Industry Co.,Limited. (n.d.). This compound.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol.
- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International.
- Michigan State University. (n.d.). NMR Spectroscopy.
- Reich, H. (n.d.). Organic Chemistry Data - NMR Spectroscopy.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives.
- Enroth, C., et al. (1994). Crystallization and preliminary X-ray analysis of phenol hydroxylase from Trichosporon cutaneum. Journal of Molecular Biology, 238(1), 128-30.
- Chemistry LibreTexts. (2022). NMR Spectroscopy.
- ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
- JEOL. (n.d.). How to read NMR spectra from the basics.
- PubChem. (n.d.). 2-Amino-3,5-difluorophenol. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Introduction: The Structural Significance of 6-Amino-2,3-difluorophenol
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2,3-difluorophenol
This compound (CAS No. 115551-33-2; Molecular Formula: C₆H₅F₂NO; Molecular Weight: 145.11 g/mol ) is a highly functionalized aromatic compound of significant interest in modern chemical research.[1][2] Its unique substitution pattern—an amino group, a hydroxyl group, and two vicinal fluorine atoms on a benzene ring—creates a molecule with distinct electronic and steric properties. These features make it a valuable intermediate and building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, and advanced agrochemicals.[1][3][4] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[5]
A thorough understanding of this molecule's structure is paramount for its effective utilization. Spectroscopic analysis provides the definitive toolkit for elucidating and confirming its molecular architecture. This guide offers a comprehensive overview of the principal spectroscopic techniques used to characterize this compound, grounded in both theoretical principles and practical, field-proven methodologies. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causal relationships between the molecular structure and the resulting spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular framework.
Expertise & Experience: Interpreting the NMR Landscape
The substitution pattern dictates the entire NMR spectrum. The electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups, combined with the strong electron-withdrawing and coupling effects of the fluorine (-F) atoms, create a unique and predictable set of signals. Due to the lack of a single public repository for the complete experimental dataset of this specific molecule, the following data are predicted based on established substituent effects and data from analogous fluorinated and aminated phenols.
Diagram: NMR Structural Assignment
Caption: Numbering scheme for this compound for NMR analysis.
¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the labile protons of the amino and hydroxyl groups. The key interpretive challenge lies in correctly assigning the aromatic signals and their complex splitting patterns arising from both H-H and H-F couplings.
¹³C NMR Spectroscopy: The carbon spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are heavily influenced by the attached functional groups. A crucial feature is the presence of large carbon-fluorine (C-F) coupling constants, which are diagnostic for identifying the fluorine-bearing carbons and their neighbors.
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is indispensable.[6] With a 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a clear window into the electronic environment.[5] We expect two distinct signals for the non-equivalent F-2 and F-3 atoms. Their chemical shifts and coupling to each other (F-F coupling) and to nearby protons (H-F coupling) provide definitive structural confirmation.
Data Presentation: Predicted NMR Spectroscopic Data
The following table summarizes the predicted NMR data for this compound, typically dissolved in a solvent like DMSO-d₆, which facilitates the observation of labile -OH and -NH₂ protons.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity & Coupling Constants (J, Hz) |
| ¹H | ~9.0 - 10.0 | -OH | Broad singlet (br s) |
| ~6.8 - 7.0 | H-5 | Doublet of doublets of doublets (ddd) | |
| ~6.5 - 6.7 | H-4 | Doublet of doublets of doublets (ddd) | |
| ~4.5 - 5.5 | -NH₂ | Broad singlet (br s) | |
| ¹³C | ~145 - 150 | C-2 | Doublet of doublets (dd), ¹JCF ≈ 240-250, ²JCF ≈ 15-25 |
| ~140 - 145 | C-3 | Doublet of doublets (dd), ¹JCF ≈ 240-250, ²JCF ≈ 15-25 | |
| ~135 - 140 | C-1 | Doublet of doublets (dd), ²JCF ≈ 10-20, ³JCF ≈ 3-8 | |
| ~125 - 130 | C-6 | Doublet (d), ⁴JCF ≈ 1-4 | |
| ~115 - 120 | C-5 | Doublet of doublets (dd), ³JCF ≈ 5-10, ⁴JCF ≈ 1-4 | |
| ~110 - 115 | C-4 | Doublet of doublets (dd), ³JCF ≈ 5-10, ⁴JCF ≈ 1-4 | |
| ¹⁹F | ~ -130 to -150 | F-2 / F-3 | Doublet (d) |
| ~ -140 to -160 | F-3 / F-2 | Doublet (d) |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).[7] Values are estimates and can vary with solvent and concentration.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol ensures the acquisition of high-quality, verifiable data.
-
Sample Preparation (Trustworthiness):
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm for ¹H and ¹³C). For ¹⁹F, an external reference like CFCl₃ is often used, or the spectrometer's frequency is referenced to it.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to ensure maximum sensitivity.
-
Shim the magnetic field on the sample to achieve high resolution and symmetrical peak shapes. A half-height line width of <0.5 Hz for the TMS signal is a good benchmark.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be required for accurate integration.[8]
-
¹⁹F Spectrum: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the nucleus.[6]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the peak multiplicities and measure the coupling constants (J-values).
-
Diagram: NMR Data Acquisition Workflow
Caption: Standardized workflow for acquiring NMR data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.[9]
Expertise & Experience: Interpreting Vibrational Modes
For this compound, the IR spectrum is dominated by absorptions from the O-H, N-H, and C-F bonds, as well as vibrations from the aromatic ring.
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): A broad band is expected for the O-H stretch due to hydrogen bonding. Superimposed on this, or nearby, will be two sharper peaks corresponding to the symmetric and asymmetric N-H stretches of the primary amine.
-
Aromatic Region (1650-1450 cm⁻¹): Several sharp bands will appear in this region, corresponding to the C=C stretching vibrations within the benzene ring.
-
Fingerprint Region (<1400 cm⁻¹): This region is complex but highly diagnostic. The most prominent features will be the very strong C-F stretching vibrations, typically found between 1350 cm⁻¹ and 1200 cm⁻¹.[10] C-O and C-N stretching modes will also be present.
Data Presentation: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3450 - 3350 | Medium, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch |
| ~3400 - 3200 | Strong, Broad | O-H Stretch (H-bonded) |
| ~1620 - 1580 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1520 - 1480 | Strong | Aromatic C=C Ring Stretch |
| ~1330 - 1250 | Very Strong | C-F Stretch |
| ~1250 - 1200 | Strong | C-O Stretch (Phenolic) |
Note: These are typical ranges. The exact positions can be influenced by the solid/liquid state and intermolecular interactions.[11]
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and the background spectrum is collected. For an Attenuated Total Reflectance (ATR) accessory, clean the crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan (Self-Validation): Record a background spectrum of the empty, clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
Data Processing: The software will automatically perform the background subtraction. Process the spectrum to ensure a flat baseline and label the major peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.
Expertise & Experience: Predicting Fragmentation
Using a technique like Electron Ionization (EI), we expect to see a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight. The stability of the aromatic ring will ensure this peak is readily observable. Subsequent fragmentation can occur through characteristic losses:
-
Loss of CO: A common fragmentation pathway for phenols, leading to a fragment at [M-28]⁺.
-
Loss of HCN: A typical fragmentation for anilines, resulting in a fragment at [M-27]⁺.
-
Loss of F: Cleavage of a C-F bond would yield a fragment at [M-19]⁺.
Data Presentation: Predicted Mass Spectrometry Data (EI)
| Predicted m/z | Relative Intensity | Identity |
| 145 | High | [M]⁺˙ (Molecular Ion) |
| 117 | Medium | [M - CO]⁺˙ |
| 118 | Medium | [M - HCN]⁺˙ |
| 126 | Low | [M - F]⁺ |
Experimental Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
-
Calibration (Trustworthiness): The mass analyzer should be calibrated using a known standard (e.g., PFTBA) to ensure high mass accuracy.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π-electron system of the aromatic ring.[12]
Expertise & Experience: Interpreting Electronic Spectra
The benzene ring possesses characteristic π → π* transitions. The presence of the -OH and -NH₂ groups, which are powerful auxochromes (color-enhancing groups), is expected to cause a significant bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.[13] The solvent can also influence the exact position of the maximum absorbance (λₘₐₓ) due to solute-solvent interactions.
Data Presentation: Predicted UV-Vis Absorption Data
| Solvent | Predicted λₘₐₓ (nm) | Transition Type |
| Ethanol/Methanol | ~280 - 295 nm | π → π |
| ~230 - 245 nm | π → π |
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).[12]
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 absorbance units, which is the optimal range for Beer's Law linearity.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blanking (Self-Validation): Fill a quartz cuvette with the pure solvent being used. Place it in the spectrophotometer and run a baseline or "auto-zero" scan. This subtracts the absorbance of the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the dilute sample solution before filling it. Place the sample cuvette in the instrument and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. NMR provides the definitive map of the carbon-hydrogen-fluorine framework, IR confirms the presence of key functional groups, MS validates the molecular weight and fragmentation pathways, and UV-Vis spectroscopy probes the conjugated electronic system. Together, these methods provide a self-validating system of analysis, ensuring the structural identity and purity of this important chemical building block for researchers and drug development professionals.
References
- Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 57(2), 409–416.
- Schmidt, K., et al. (1995). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Analytical Biochemistry, 232(2), 141-145.
- Al-Sabha, T. N. (2013). Spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. European Chemical Bulletin, 2(8), 536-541.
- Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8733–8743.
- J&K Scientific. (n.d.). This compound | 115551-33-2.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0061116).
- University of California, San Diego. (n.d.). 19F NMR Reference Standards.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Ci, Y. X., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3362.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Note: A general reference for spectral data tables, specific URL not applicable for the compiled book content.)
- Green, R. L. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review.
- Ibrahim, M., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Scientific Reports, 11(1), 7661.
- Kumar, S. (2023). Spectroscopic Emerging Trends in Pharmaceutical Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 12(4).
- Michalska, D., & Wysokinski, R. (2017). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy, 32(1).
- Tetteh, S., et al. (2018). UV absorption spectra of 2-aminophenol. ResearchGate.
- Sharma, S. D., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(23), 8279.
- ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds.
- Wang, C., et al. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 10(1), 5808.
- NIST. (n.d.). 2,3-Difluorophenol. NIST Chemistry WebBook.
- ResearchGate. (2014). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol.
- NIST. (n.d.). Mass Spectrum of 2,3-Difluorophenol. NIST Chemistry WebBook.
- Sharma, S. D., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. MDPI.
- Permyakov, E. A., & Permyakov, S. E. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Methods and Applications in Fluorescence, 4(2), 022002.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. colorado.edu [colorado.edu]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H NMR Spectrum of 6-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Amino-2,3-difluorophenol, a key building block in pharmaceutical and agrochemical research.[1][2][3] Its unique substitution pattern presents a nuanced NMR spectrum, the understanding of which is critical for reaction monitoring, quality control, and structural elucidation. This document will delve into the theoretical prediction of the spectrum, provide a detailed experimental protocol for its acquisition, and offer insights into the interpretation of the resulting data.
Introduction to this compound and its Spectroscopic Importance
This compound (CAS No. 115551-33-2) is an aromatic compound featuring an amino (-NH2), a hydroxyl (-OH), and two fluorine (-F) substituents on a benzene ring.[4] These functional groups are electronically active, significantly influencing the chemical environment of the aromatic protons and, consequently, their 1H NMR spectrum. The fluorine atoms, in particular, introduce complex spin-spin couplings that are invaluable for unambiguous structural confirmation. A thorough understanding of the 1H NMR spectrum is therefore indispensable for any researcher working with this molecule.
Molecular Structure and Numbering:
Caption: Molecular structure of this compound with atom numbering.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of this compound is expected to show signals for the two aromatic protons (H-4 and H-5), the amino protons (-NH2), and the hydroxyl proton (-OH). The chemical shifts and multiplicities of these protons are dictated by the electronic effects (induction and resonance) of the substituents.
Substituent Effects on Aromatic Protons:
-
-OH (Hydroxyl) Group: A strong activating group that donates electron density via resonance, shielding the ortho and para protons and shifting them upfield (to lower ppm values).
-
-NH2 (Amino) Group: Also a strong activating group, similar to the hydroxyl group, causing upfield shifts for ortho and para protons.
-
-F (Fluoro) Group: An electronegative atom that withdraws electron density via induction (deshielding effect, downfield shift), but also donates electron density via resonance (shielding effect, upfield shift). The inductive effect is generally stronger for halogens.
In this compound, H-4 is para to the -NH2 group and meta to the -OH and one -F group, and ortho to the other -F group. H-5 is ortho to the -NH2 group and meta to the -OH and one -F group, and para to the other -F group. The interplay of these effects, along with through-space and through-bond couplings to the fluorine atoms, will determine the final appearance of the spectrum.
Predicted Chemical Shifts and Coupling Constants:
Based on the analysis of substituent effects and data from similar compounds, the following 1H NMR parameters are predicted.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 6.5 - 6.8 | ddd (doublet of doublet of doublets) | 3JH4-H5 ≈ 8-9 Hz, 3JH4-F3 ≈ 8-10 Hz, 4JH4-F2 ≈ 2-4 Hz |
| H-5 | 6.2 - 6.5 | dd (doublet of doublets) | 3JH5-H4 ≈ 8-9 Hz, 4JH5-F3 ≈ 4-6 Hz |
| -NH2 | 3.5 - 5.0 | br s (broad singlet) | None |
| -OH | 8.5 - 9.5 | br s (broad singlet) | None |
Note: The exact chemical shifts of the -NH2 and -OH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[5]
Experimental Protocol for 1H NMR Spectrum Acquisition
This section provides a detailed methodology for obtaining a high-quality 1H NMR spectrum of this compound.
3.1. Materials and Equipment:
-
Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or Acetone-d6. DMSO-d6 is often preferred for its ability to slow down the exchange of -OH and -NH2 protons, potentially allowing for the observation of their couplings.[6]
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)[7]
-
Internal standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
3.2. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If using an external standard, add a capillary containing TMS to the NMR tube. If using the residual solvent peak for referencing, this step is not necessary.
3.3. Instrument Parameters:
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 2-5 s | To allow for full relaxation of the protons. |
| Acquisition Time (aq) | 3-4 s | To ensure good digital resolution. |
| Spectral Width (sw) | 16 ppm | To cover the entire expected range of proton chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[6]
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
Caption: Experimental workflow for 1H NMR analysis.
Interpretation of the Spectrum
The aromatic region of the spectrum is of primary interest for structural confirmation.
-
H-4 Signal: The signal for H-4 is expected to be the most complex due to its coupling to three other nuclei: H-5, F-3, and F-2. This will result in a doublet of doublet of doublets (ddd) splitting pattern. The largest coupling will be the ortho3JH4-H5 coupling, followed by the ortho3JH4-F3 coupling, and the smallest will be the meta4JH4-F2 coupling.
-
H-5 Signal: The signal for H-5 will be a doublet of doublets (dd) due to coupling to H-4 (3JH5-H4) and F-3 (4JH5-F3).
-
-NH2 and -OH Signals: In DMSO-d6, these protons often appear as broad singlets due to exchange with residual water and quadrupolar broadening from the nitrogen atom. Their integration should correspond to two and one protons, respectively.
The vicinal proton-proton coupling constant (3JHH) in aromatic systems is typically in the range of 6-9 Hz.[8][9] The magnitude of the through-bond fluorine-proton coupling constants (JHF) depends on the number of intervening bonds, with 3JHF generally being larger than 4JHF.
Conclusion
The 1H NMR spectrum of this compound is a powerful tool for its identification and characterization. The predicted spectrum, with its distinct chemical shifts and complex coupling patterns in the aromatic region, serves as a reliable reference for researchers. By following the detailed experimental protocol provided, a high-quality spectrum can be obtained, allowing for confident structural verification and purity assessment. The unique spectroscopic signature of this molecule, arising from the interplay of its functional groups, underscores the importance of a thorough understanding of NMR principles in modern chemical research.
References
- Neta Scientific. 28686-250MG | ChemImpex this compound; >= 95% (NMR); 115551-33-2. [Link]
- Michigan State University Department of Chemistry. Proton NMR Table. [Link]
- J&K Scientific. This compound | 115551-33-2. [Link]
- University of Puget Sound. NMR Chemical Shifts. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Bruker. Tables For Organic Structure Analysis. [Link]
- MDPI.
- MDPI. Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. [Link]
- Royal Society of Chemistry.
- The American Institute of Chemists. Computational Studies on the IR and NMR Spectra of 2-Aminophenol. [Link]
- Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
- Royal Society of Chemistry Publishing. Temperature-dependent hyperfine coupling constants in electron spin resonance. Part 3.
- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0061116). [Link]
- University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
- Organic Chemistry D
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. netascientific.com [netascientific.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. NMR 溶剂 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Amino-2,3-difluorophenol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. Among its various forms, ¹³C NMR provides direct insight into the carbon skeleton of a molecule. This guide offers a comprehensive technical overview of the ¹³C NMR analysis of 6-Amino-2,3-difluorophenol, a compound of interest in pharmaceutical and agrochemical research due to its unique electronic and structural properties.[1] The presence of amino (-NH₂), hydroxyl (-OH), and two fluorine (-F) substituents on the aromatic ring introduces complexities in the ¹³C NMR spectrum, making a thorough understanding of substituent effects and carbon-fluorine coupling essential for accurate spectral interpretation.
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical guidance necessary to acquire, interpret, and validate the ¹³C NMR spectrum of this compound.
The Structural and Electronic Landscape of this compound
The strategic placement of electron-donating groups (EDGs) like -NH₂ and -OH, and strongly electron-withdrawing and electronegative fluorine atoms on the benzene ring creates a unique electronic environment. These substituents significantly influence the electron density at each carbon atom, thereby affecting their ¹³C chemical shifts. Furthermore, the spin-active ¹⁹F nucleus couples with neighboring carbon atoms, resulting in characteristic splitting patterns (doublets or more complex multiplets) that are invaluable for unambiguous signal assignment.[2][3]
To visualize the molecule and the numbering convention used throughout this guide, the following structure is provided:
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
A robust experimental protocol is the foundation of reliable spectral analysis. The following steps outline the best practices for preparing a sample of this compound and setting up the NMR spectrometer.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities.[1]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like aminophenols.[4][5][6] Chloroform-d (CDCl₃) can also be used.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][8]
-
Dissolution and Filtration: Dissolve the sample in a separate vial before transferring it to the NMR tube. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[8][9]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
II. NMR Instrument Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.
-
Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient to cover the chemical shifts of all carbon atoms in the molecule.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: This will depend on the sample concentration. For a concentrated sample, a few hundred to a few thousand scans may be sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Spectral Analysis and Interpretation
The ¹³C NMR spectrum of this compound will exhibit six distinct signals corresponding to the six carbon atoms of the aromatic ring. The chemical shift of each carbon is influenced by the combined electronic effects of the -OH, -NH₂, and -F substituents.
Substituent Effects on Chemical Shifts
-
-OH (Hydroxyl) Group: The hydroxyl group is a strong electron-donating group through resonance and electron-withdrawing through induction. It strongly shields the ortho and para carbons and deshields the ipso carbon (the carbon it is attached to).
-
-NH₂ (Amino) Group: Similar to the hydroxyl group, the amino group is a strong electron-donating group through resonance, leading to shielding of the ortho and para carbons.
-
-F (Fluoro) Group: Fluorine is a highly electronegative atom, making it strongly electron-withdrawing via induction. However, it can also donate electron density through resonance. The inductive effect generally dominates, leading to a deshielding of the attached carbon.
Carbon-Fluorine (C-F) Coupling
A key feature of the spectrum will be the presence of C-F coupling, which splits the signals of carbons close to the fluorine atoms. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.[2]
-
¹JCF (One-bond coupling): This is the largest coupling and is typically in the range of -250 to -240 Hz for carbons directly bonded to fluorine.[10]
-
²JCF (Two-bond coupling): This coupling is smaller, generally between 15 and 25 Hz.[10][11]
-
³JCF (Three-bond coupling): This is usually in the range of 5 to 10 Hz.[11]
-
Longer-range couplings (⁴JCF, ⁵JCF, etc.): These are often smaller and may not always be resolved.[11]
Predicted ¹³C NMR Spectrum of this compound
Based on the principles of substituent effects and C-F coupling, we can predict the approximate chemical shifts and multiplicities for each carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Rationale |
| C1 | 140-150 | Doublet of doublets (dd) | Attached to the electron-donating -OH group (deshielded). Coupled to F at C2 (²JCF) and F at C3 (³JCF). |
| C2 | 145-155 | Doublet of doublets (dd) | Attached to the highly electronegative F (strongly deshielded). Large ¹JCF coupling. Also coupled to the F at C3 (²JCF). |
| C3 | 135-145 | Doublet of doublets (dd) | Attached to the highly electronegative F (strongly deshielded). Large ¹JCF coupling. Also coupled to the F at C2 (²JCF). |
| C4 | 110-120 | Doublet of doublets (dd) | Shielded by the para -OH and ortho -NH₂ groups. Coupled to F at C2 (³JCF) and F at C3 (²JCF). |
| C5 | 115-125 | Doublet of doublets (dd) | Shielded by the ortho -OH and meta to the other substituents. Coupled to F at C2 (⁴JCF) and F at C3 (³JCF). |
| C6 | 125-135 | Doublet of doublets (dd) | Attached to the electron-donating -NH₂ group (deshielded ipso-carbon). Coupled to F at C2 (⁴JCF) and F at C3 (⁵JCF). |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules like this compound, one-dimensional ¹³C NMR alone may not be sufficient for a definitive assignment of all signals. Two-dimensional (2D) NMR experiments are invaluable for confirming the structure.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[12][13][14][15][16]
-
DEPT-90: Only CH signals appear as positive peaks.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. In the case of this compound, a DEPT-90 spectrum would show signals for C4 and C5, while a DEPT-135 would also show these as positive peaks. Quaternary carbons (C1, C2, C3, and C6) would be absent in both DEPT spectra.[13][14]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons they are directly attached to.[17][18][19] This would allow for the unambiguous assignment of C4 and C5 based on the known ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[17][19] This is particularly useful for assigning quaternary carbons. For example, the proton at C4 would show correlations to C2, C3, C5, and C6, helping to confirm their assignments.
The following workflow diagram illustrates the comprehensive approach to the structural elucidation of this compound using NMR spectroscopy.
Sources
- 1. netascientific.com [netascientific.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminophenol(95-55-6) 13C NMR [m.chemicalbook.com]
- 5. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Aminophenol(591-27-5) 13C NMR spectrum [chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. scispace.com [scispace.com]
- 11. westmont.edu [westmont.edu]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
IR spectroscopy of 6-Amino-2,3-difluorophenol
An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Amino-2,3-difluorophenol
Abstract
This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Authored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of IR spectroscopy and applies them to the structural elucidation of this specific fluorinated aromatic compound. It outlines a detailed experimental protocol for acquiring a high-quality spectrum and offers an in-depth interpretation of the characteristic vibrational modes. The causality behind spectral features, including the influence of hydrogen bonding and electronegative fluorine substituents, is discussed. This guide serves as a practical reference for the characterization of this compound and similar complex organic molecules.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring an aniline, a phenol, and two adjacent fluorine atoms on the benzene ring, provides a unique combination of functional groups. This trifecta of functionalities makes it a valuable building block, or synthon, for the synthesis of novel pharmaceutical agents and agrochemicals.[2] The fluorine substitutions are particularly noteworthy, as they can enhance critical properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][3]
Given its role as a key intermediate, verifying the identity and purity of this compound is paramount. Infrared (IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational frequencies of a molecule's chemical bonds.[4] This guide explains how to acquire and interpret the IR spectrum of this compound to confirm the presence of its key functional groups and overall structure.
Chemical Profile:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][6] |
| CAS Number | 115551-33-2 | [1][6][7] |
| Molecular Formula | C₆H₅F₂NO | [1][6] |
| Molecular Weight | 145.11 g/mol | [1][6][7] |
| Appearance | Greyish-green powder | [1] |
Fundamentals of IR Spectroscopy
Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not rigid; they vibrate by stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes.[4] An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of the radiation, typically expressed in wavenumbers (cm⁻¹).
The frequency of a particular vibration is determined by the masses of the bonded atoms and the strength of the bond between them. Therefore, specific functional groups (e.g., O-H, N-H, C=O, C-F) give rise to characteristic absorption bands within predictable regions of the IR spectrum. The intensity and shape (broad vs. sharp) of these bands provide further structural information. For instance, the broadness of the O-H stretching band in phenols is a direct result of intermolecular hydrogen bonding.[8][9]
Experimental Protocol: Acquiring the IR Spectrum
This section details a robust protocol for obtaining a high-quality FT-IR spectrum of this compound, a solid powder at room temperature.[1] The Potassium Bromide (KBr) pellet method is described, as it is a common and effective technique for solid samples.
Instrumentation and Self-Validation
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Trustworthiness Check: Before analysis, the instrument's performance should be verified using a polystyrene film standard. The positions of key peaks should be within ±2 cm⁻¹ of their known values to ensure wavenumber accuracy. The spectrometer's internal diagnostics should also be checked for energy output and alignment.
Sample Preparation: KBr Pellet Method
The causality for choosing the KBr method lies in its transparency to infrared radiation in the mid-IR region (4000-400 cm⁻¹), preventing interference with the sample spectrum.
-
Drying: Gently dry the this compound sample and spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a critical interferent, showing a very broad O-H stretch around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹.
-
Weighing: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. The low sample-to-KBr ratio (approx. 1:100) is crucial for achieving a transparent pellet and ensuring that absorption bands are not saturated.
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This step is vital for reducing particle size, which minimizes scattering of the IR beam and produces sharp, well-defined peaks.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure under a vacuum (to remove trapped air) according to the manufacturer's instructions (typically 7-10 tons) for several minutes.
-
Inspection: Carefully remove the resulting KBr pellet. It should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.
Data Acquisition Workflow
Caption: Experimental workflow for FT-IR analysis.
-
Acquire Background Spectrum: Place the empty pellet holder in the spectrometer's sample compartment. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical self-validating step that measures the instrument's ambient atmosphere (H₂O, CO₂), which is then subtracted from the sample spectrum.
-
Acquire Sample Spectrum: Mount the KBr pellet in the holder and place it in the sample compartment. Collect the sample spectrum using the same parameters as the background scan.
-
Processing: The resulting spectrum should be baseline-corrected and displayed in terms of absorbance or percent transmittance.
Spectral Interpretation and Discussion
The IR spectrum of this compound is a composite of the vibrations from its phenol, primary aromatic amine, and di-fluorinated benzene ring components. The interpretation below is based on established group frequencies for these functionalities.[10][11][12]
The O-H and N-H Stretching Region (3600 - 3200 cm⁻¹)
This region is dominated by the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups.
-
O-H Stretch (Phenolic): A very broad and intense absorption is expected between 3550 cm⁻¹ and 3200 cm⁻¹.[8][13] The significant broadening is a hallmark of strong intermolecular hydrogen bonding between the phenolic -OH groups of adjacent molecules.
-
N-H Stretch (Primary Aromatic Amine): Primary amines exhibit two distinct bands in this region: an asymmetric stretch (higher frequency, ~3400-3500 cm⁻¹) and a symmetric stretch (lower frequency, ~3300-3400 cm⁻¹).[11][14]
-
Combined Appearance: In this compound, the two sharp N-H stretching bands will be superimposed on the broad O-H absorption. This will likely result in a complex, broad envelope with two discernible shoulders or peaks on the higher wavenumber side.
The Aromatic C-H and Double Bond Region (3100 - 1400 cm⁻¹)
-
Aromatic C-H Stretch: Weak to medium sharp bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), characteristic of C-H bonds where the carbon is part of an aromatic ring.[4][15]
-
N-H Bend (Scissoring): A medium to strong band should appear in the 1650-1580 cm⁻¹ range, confirming the presence of a primary amine (-NH₂) group.[11][16]
-
C=C Ring Stretching: The benzene ring itself gives rise to several characteristic stretching vibrations. Expect a series of medium to strong bands in the 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[15][17] These bands confirm the presence of the aromatic core.
The Fingerprint Region (< 1400 cm⁻¹)
This region contains a wealth of complex, overlapping absorptions, including C-O, C-N, and C-F stretching, as well as various bending vibrations.
-
C-N Stretch (Aromatic Amine): A strong band is anticipated in the 1335-1250 cm⁻¹ range.[11][16] This absorption is typically at a higher frequency for aromatic amines compared to aliphatic amines due to the partial double bond character of the C-N bond from resonance with the ring.
-
C-O Stretch (Phenolic): A strong absorption band is expected around 1220 cm⁻¹. The position of this band is highly diagnostic for phenols, distinguishing them from aliphatic alcohols which absorb at lower wavenumbers (1050–1150 cm⁻¹).[10]
-
C-F Stretches: Carbon-fluorine bonds produce very strong absorption bands. For fluorinated aromatic compounds, these typically appear in the 1350-1100 cm⁻¹ range.[12] Given the two adjacent fluorine atoms, one or more very intense bands are expected in this region. These will likely overlap with the C-N and C-O stretches, creating a complex and intense pattern that is highly characteristic of the molecule. For the related 2,3-difluorophenol, strong C-F stretching bands have been assigned near 1331 cm⁻¹ and 1279 cm⁻¹.[12]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ arise from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[10][17]
Data Summary: Predicted IR Absorptions
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3550 - 3200 | O-H Stretch (H-bonded) | Phenol (-OH) | Strong, Very Broad |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp (2 bands) |
| 3100 - 3030 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1620 - 1400 | C=C Ring Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| ~1220 | C-O Stretch | Phenol | Strong |
| 1350 - 1100 | C-F Stretch | Aryl Fluoride | Very Strong (multiple bands) |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Conclusion
Infrared spectroscopy is a powerful and definitive tool for the structural verification of this compound. By following a validated experimental protocol, a high-quality spectrum can be obtained. The key to accurate interpretation lies in systematically identifying the characteristic absorption bands for each functional group: the broad O-H stretch of the phenol, the doublet N-H stretch of the primary amine, the C=C ring stretches of the aromatic core, and the highly intense C-O, C-N, and C-F stretches in the fingerprint region. The combination of these features provides an unambiguous confirmation of the molecule's identity, making IR spectroscopy an essential quality control and research tool in any workflow involving this valuable chemical intermediate.
References
- INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. AdiChemistry. [Link]
- 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition - OpenStax. [Link]
- Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]
- Infrared Spectroscopy.
- Spectroscopy Tutorial: Phenols and Enols. University of Calgary. [Link]
- IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- [Influence of solvents on IR spectrum of arom
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- This compound. PubChem. [Link]
- Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene*. The Journal of Chemical Physics. [Link]
- Fluorinated Aromatic Compounds.
- 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax. [Link]
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- 2-Amino-3,5-difluorophenol. PubChem. [Link]
- FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | C6H5F2NO | CID 2778441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. wikieducator.org [wikieducator.org]
- 17. orgchemboulder.com [orgchemboulder.com]
Mass spectrometry of 6-Amino-2,3-difluorophenol
An In-Depth Technical Guide to the Mass Spectrometry of 6-Amino-2,3-difluorophenol
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound in Modern Chemistry
This compound is a highly functionalized aromatic compound of significant interest in several advanced scientific fields. Its structure, which incorporates an amino group, a hydroxyl group, and two fluorine atoms on a benzene ring, makes it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making this compound a key intermediate in the development of next-generation therapeutic agents, particularly those targeting neurological disorders.[1][2] Furthermore, its unique electronic and chemical properties are leveraged in material science and analytical chemistry.[1][3]
Given its role in high-stakes applications such as drug development, the ability to unambiguously identify and characterize this compound is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, rooted in fundamental principles and practical, field-proven methodologies.
Physicochemical Properties and Their Mass Spectrometric Implications
A thorough understanding of the analyte's properties is the foundation for developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C6H5F2NO | [1][4] |
| Molecular Weight | 145.11 g/mol | [1][4] |
| Appearance | Greyish-green powder | [1] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][4] |
| CAS Number | 115551-33-2 | [1][4] |
The presence of both an acidic phenol group and a basic amino group makes this compound amphoteric. This characteristic is a critical consideration for selecting the appropriate ionization technique. Electrospray ionization (ESI) is particularly well-suited, as the molecule can be readily protonated in positive ion mode ([M+H]⁺) or deprotonated in negative ion mode ([M-H]⁻), depending on the mobile phase pH. The fluorine atoms, being highly electronegative, influence the electron distribution within the aromatic ring, which in turn affects the fragmentation pathways observed in tandem mass spectrometry (MS/MS).
Core Principles of Mass Spectrometric Analysis
The mass spectrometric analysis of this compound can be dissected into three key stages: ionization, mass analysis, and fragmentation. The choices made at each stage are dictated by the molecule's inherent chemistry and the analytical goals.
Ionization: The Gateway to the Mass Analyzer
For a molecule like this compound, which is typically analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) is the method of choice. The rationale is twofold:
-
"Soft" Ionization: ESI is a soft ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process. This is crucial for preserving the intact molecular ion, which is the primary piece of information for determining the molecular weight.
-
Versatility: ESI can operate in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): In an acidic mobile phase (e.g., containing 0.1% formic acid), the basic amino group is readily protonated, yielding a strong signal for the protonated molecule at an m/z (mass-to-charge ratio) of 146.12.
-
Negative Ion Mode ([M-H]⁻): In a basic mobile phase (e.g., containing 0.1% ammonium hydroxide), the acidic phenolic proton can be abstracted, resulting in an ion at m/z 144.10.
-
While Electron Ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful tool for generating reproducible fragmentation patterns for library matching, it is a "hard" ionization technique. For a multifunctional molecule like this compound, EI would likely cause extensive fragmentation, potentially leading to the absence of a discernible molecular ion peak.[5] However, if derivatization (e.g., silylation) is employed to increase volatility for GC-MS analysis, EI becomes a viable option.[6]
Workflow for LC-MS Method Development
The following diagram outlines a logical workflow for developing a robust LC-MS method for the analysis of this compound.
Caption: A typical workflow for the analysis of this compound using LC-MS.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the quantitative analysis and structural confirmation of this compound.
1. Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Consult the Safety Data Sheet (SDS) before use for comprehensive handling and disposal information.[9]
2. Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 methanol/water mixture.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and minimizes peak distortion.
-
Sample Preparation: For samples containing the analyte, dissolve them in the same diluent as the standards to an expected concentration within the calibration range. Filter all solutions through a 0.22 µm syringe filter before injection.
3. LC-MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
-
LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Mode: Full Scan (m/z 50-250) and Targeted MS/MS of m/z 146.12.
-
Data Interpretation: Predicting Fragmentation Pathways
For the protonated molecule ([M+H]⁺, m/z 146.12), fragmentation will be initiated by the excess energy from the collision-induced dissociation (CID) process in the mass spectrometer. The most probable fragmentation pathways involve the loss of small, stable neutral molecules.
Proposed Fragmentation Scheme
The following diagram illustrates the predicted fragmentation pathways for the [M+H]⁺ ion of this compound.
Caption: Predicted fragmentation of this compound's protonated molecule.
Expert Rationale for Predicted Fragments:
-
Loss of Carbon Monoxide (CO, -28 Da): Phenolic compounds are well-known to undergo the neutral loss of CO from the aromatic ring upon fragmentation.[6] This would result in a fragment ion at m/z 118.12 . This is often a highly favored pathway.
-
Loss of Water (H₂O, -18 Da): The proximity of the amino and hydroxyl groups could facilitate the loss of a water molecule, especially if the protonation occurs on the hydroxyl group. This would yield a fragment at m/z 128.10 .
-
Loss of Hydrogen Fluoride (HF, -20 Da): Fluorinated aromatic compounds frequently exhibit the loss of HF as a neutral fragment.[6] This would lead to a fragment ion at m/z 126.11 .
By monitoring these specific precursor-to-product ion transitions (e.g., 146.12 -> 118.12 and 146.12 -> 128.10) in a Multiple Reaction Monitoring (MRM) experiment, analysts can achieve exceptional selectivity and sensitivity for quantifying this compound, even in complex matrices.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a multi-faceted process that demands a systematic and chemically-informed approach. By leveraging the principles of soft ionization with ESI, developing a robust LC separation, and understanding the predictable fragmentation pathways, researchers and drug development professionals can achieve confident identification and precise quantification of this important chemical intermediate. The methodologies and insights presented in this guide provide a solid framework for developing and validating analytical methods, ensuring data integrity from discovery through to application.
References
- This compound - Chem-Impex.
- 6-Amino-2,3-difluorofenol - Chem-Impex.
- This compound | C6H5F2NO | CID 2778441 - PubChem.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
- 6.2: Fragmentation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Interpretation of mass spectra. SlidePlayer. [Link]
- Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- NIST Chemistry WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. Welcome to the NIST WebBook [webbook.nist.gov]
- 11. NIST Chemistry WebBook [webbook.nist.gov]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of 6-Amino-2,3-difluorophenol
An In-depth Technical Guide to the Physical Properties of 6-Amino-2,3-difluorophenol
This compound (CAS No. 115551-33-2) is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its strategic value stems from the unique interplay of its three core functional moieties: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two electron-withdrawing fluorine atoms on the aromatic ring. This specific substitution pattern, particularly the ortho and meta positioning of the fluorines relative to the hydroxyl group, imparts distinct electronic properties that modulate the molecule's reactivity, bioavailability, and intermolecular interactions.
As a key building block, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders where the fluorine atoms can enhance metabolic stability and binding affinity.[1][3] In agrochemicals, it is used to formulate more effective and environmentally considerate herbicides and fungicides.[2] Furthermore, its structure is leveraged in material science to develop advanced polymers and coatings with superior thermal stability and chemical resistance.[1][3]
This guide provides a comprehensive overview of the core physical properties of this compound. For properties where experimental data is not publicly available, we will delve into the standard methodologies for their determination and provide expert analysis on expected values based on structure-property relationships.
Molecular Structure and Physicochemical Implications
The arrangement of functional groups in this compound is the primary determinant of its physical properties. The amino (-NH₂) and hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors, while the fluorine atoms can act as weak hydrogen bond acceptors. This dense arrangement of polar, protic groups suggests the potential for strong intermolecular forces, which typically results in a higher melting point and influences solubility in protic solvents.
The electronic effects are also profound. The hydroxyl and amino groups are electron-donating through resonance, while the fluorine atoms are strongly electron-withdrawing by induction. This push-pull dynamic governs the acidity of the phenolic proton, the basicity of the amino group, and the overall electron density of the aromatic ring.
Caption: Interplay of functional groups in this compound.
Core Physical Properties and Characterization
A precise understanding of the physical properties of an active pharmaceutical ingredient (API) intermediate is non-negotiable for process development, formulation, and ensuring regulatory compliance. The following table summarizes the key physical identifiers for this compound.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₅F₂NO | [1][4] |
| Molecular Weight | 145.11 g/mol | [1][4] |
| Appearance | Greyish-green powder | [1] |
| CAS Number | 115551-33-2 | [1][4] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][4] |
| Purity Specification | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C, inert atmosphere, dark place | [1][5] |
| Melting Point | Data not publicly available | [6] |
| Boiling Point | Data not publicly available | |
| Solubility | Enhanced reactivity and solubility noted | [1][7] |
Experimental Methodologies and Expert Analysis
For properties lacking specific experimental values, this section outlines the standard, field-proven methodologies for their determination, providing a framework for researchers.
Melting Point: Assessing Thermal Stability
The melting point is a critical parameter indicating purity and the strength of the crystal lattice. For a compound like this compound, with multiple hydrogen bonding sites, a relatively sharp melting point above 100°C would be expected.
Standard Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan to enclose the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting range (e.g., 250°C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus), a measure of lattice energy, is calculated from the area of the peak.
Trustworthiness: This protocol is self-validating. A sharp, single endotherm is indicative of a high-purity crystalline solid. The presence of impurities would typically result in a broadened and depressed melting endotherm.
Acidity and Basicity: pKa Determination
The pKa values of the phenolic hydroxyl and the amino group are fundamental to predicting the compound's ionization state at physiological pH, which directly impacts its solubility, permeability, and receptor binding.
-
Phenolic pKa (pKa₁): The two electron-withdrawing fluorine atoms are expected to significantly increase the acidity (lower the pKa) of the phenolic proton compared to phenol (pKa ≈ 10). The pKa of 2,6-difluorophenol is 7.34, suggesting the pKa for the title compound will also be substantially lower than 10.[8]
-
Aminium pKa (pKa₂): This value refers to the pKa of the conjugate acid (-NH₃⁺). The inductive effect of the nearby fluorine and hydroxyl groups will decrease the basicity of the amino group, resulting in a lower pKa for the conjugate acid compared to aniline (pKa ≈ 4.6).
Standard Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Titration (Acid): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode. This will determine the phenolic pKa.
-
Titration (Base): Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated amine.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Sophisticated software can be used to calculate the pKa from the titration curve, especially for diprotic systems.
Caption: Workflow for potentiometric pKa determination.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution. A standard protocol involves dissolving 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) for analysis.[9]
-
¹H NMR Predictions:
-
Aromatic Protons: Two signals are expected in the aromatic region (~6.5-7.5 ppm). Each will appear as a complex multiplet due to H-H and H-F coupling.
-
-OH and -NH₂ Protons: These will appear as broad singlets, with chemical shifts highly dependent on concentration and solvent. The phenolic -OH proton in DMSO-d₆ may appear downfield (>9 ppm), while the -NH₂ protons would be more upfield.
-
-
¹³C NMR Predictions:
-
Six distinct signals are expected for the aromatic carbons.
-
The carbons directly bonded to fluorine (C2, C3) will appear as doublets with large one-bond C-F coupling constants (¹J_CF ≈ 240-260 Hz).
-
Other carbons will also show smaller two- or three-bond C-F couplings.
-
The carbon attached to the hydroxyl group (C1) and the amino group (C6) will be significantly shifted downfield.
-
B. Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Phenol) | 3200 - 3600 (Broad) | Stretching |
| N-H (Amine) | 3300 - 3500 (Two bands) | Symmetric & Asymmetric Stretch |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |
| C-F (Aryl Fluoride) | 1100 - 1400 (Strong) | Stretching |
| C-O (Phenol) | 1200 - 1260 | Stretching |
| C-N (Amine) | 1250 - 1340 | Stretching |
C. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For the molecular formula C₆H₅F₂NO, the exact mass is 145.0339. In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion would be observed at m/z 146.0417 (for electrospray ionization, ESI) or the molecular ion [M]⁺• at m/z 145.0339 (for electron ionization, EI). The presence of this ion confirms the elemental composition.
Conclusion
This compound is a molecule with high potential, defined by the precise arrangement of its functional groups. While a complete, publicly available dataset of its physical properties is currently lacking, this guide establishes the authoritative framework for their determination. By employing the standard, self-validating protocols outlined herein—from DSC for thermal analysis to potentiometric and spectroscopic techniques for pKa and structural confirmation—researchers and drug development professionals can confidently generate the necessary data to accelerate their work. The predicted properties, grounded in the principles of physical organic chemistry, provide a robust starting point for any investigation into this valuable chemical intermediate.
References
- Chem-Impex. This compound. [Link]
- Chem-Impex. 6-Amino-2,3-difluorofenol. [Link]
- PubChem, National Center for Biotechnology Information. This compound. [Link]
- University of Wisconsin-Madison, Department of Chemistry. Tables For Organic Structure Analysis. [Link]
- Kütt, A. et al. J. Phys. Org. Chem. 2019, 32, e3940. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. 115551-33-2|this compound|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Solubility Landscape of 6-Amino-2,3-difluorophenol: A Technical Guide for Researchers
Abstract
6-Amino-2,3-difluorophenol is a fluorinated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring an amino group, a hydroxyl group, and two fluorine atoms on a benzene ring, suggests a complex solubility profile that is critical for its effective use in research and development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this in-depth technical guide provides researchers, scientists, and drug development professionals with a robust framework for predicting and experimentally determining its solubility. This guide synthesizes information on the compound's physicochemical properties, explores the theoretical underpinnings of its solubility based on its functional groups, and presents detailed, field-proven protocols for both qualitative and quantitative solubility assessment.
Understanding the Molecule: Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. For this compound, the following properties are key:
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | [2] |
| Molecular Weight | 145.11 g/mol | [2] |
| Appearance | Greyish-green powder | [1] |
| CAS Number | 115551-33-2 | [2] |
The presence of both hydrogen bond donors (the amino and hydroxyl groups) and hydrogen bond acceptors (the nitrogen, oxygen, and fluorine atoms) on a relatively small aromatic scaffold suggests that this compound will exhibit a nuanced solubility profile, with significant interactions in protic and polar aprotic solvents.
Theoretical Framework for Predicting Solubility
The age-old principle of "like dissolves like" provides a foundational, albeit simplistic, starting point for predicting solubility. A more sophisticated approach involves considering the specific intermolecular forces at play, which for this compound include:
-
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are capable of donating hydrogen bonds, while the nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding will be effective at solvating this compound.
-
Dipole-Dipole Interactions: The electronegative fluorine, oxygen, and nitrogen atoms create a significant molecular dipole, indicating that polar solvents will be more effective than nonpolar solvents.
-
Van der Waals Forces: These forces are present in all molecules and will contribute to the overall solvation energy.
The introduction of fluorine atoms into an aromatic ring can have complex and sometimes counterintuitive effects on solubility. While fluorination increases the hydrophobicity of a molecule, it can also alter the acidity and basicity of nearby functional groups, which in turn can influence solubility in acidic or basic media.[3]
Based on these principles, we can predict the likely solubility of this compound in various classes of organic solvents:
-
High Predicted Solubility: Polar protic solvents such as methanol, ethanol, and isopropanol are expected to be good solvents due to their ability to engage in hydrogen bonding with the amino and hydroxyl groups. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also predicted to be excellent solvents, as they are highly polar and can accept hydrogen bonds.[4][5][6][7][8][9]
-
Moderate Predicted Solubility: Ketones like acetone and esters like ethyl acetate, which are polar aprotic solvents with hydrogen bond accepting capabilities, are expected to be moderately good solvents.
-
Low to Negligible Predicted Solubility: Nonpolar solvents such as toluene, hexane, and diethyl ether are not expected to be effective solvents for this compound due to the significant mismatch in polarity and the inability to form strong intermolecular interactions.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the absence of published quantitative data, experimental determination of solubility is paramount. The following protocols provide a systematic approach for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
A qualitative assessment provides a rapid and cost-effective way to classify the solubility of this compound in a range of solvents.
Caption: Workflow for qualitative solubility determination.
-
Preparation: Into a series of labeled 1.5 mL microcentrifuge tubes, accurately weigh approximately 10 mg of this compound.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent. A recommended panel of solvents includes:
-
Polar Protic: Methanol, Ethanol, Isopropanol, Water
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate
-
Nonpolar: Toluene, Hexane, Diethyl Ether
-
Halogenated: Dichloromethane, Chloroform
-
-
Mixing: Cap the tubes securely and vortex for 1 minute at room temperature.
-
Observation: Visually inspect each tube against a dark background to determine if the solid has completely dissolved, partially dissolved, or remained insoluble.
-
Recording: Record the results as "Soluble," "Partially Soluble," or "Insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for quantitative solubility determination using the shake-flask method.
-
Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the desired solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Accurately dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve must be prepared for accurate quantification.
-
Calculation: Calculate the solubility (S) using the following formula:
S = (C × DF) / V
Where:
-
C = Concentration of the diluted sample
-
DF = Dilution factor
-
V = Initial volume of the aliquot
-
Data Summary and Interpretation
While specific experimental data for this compound is not available, the following table provides a template for summarizing experimentally determined solubility data. Based on the theoretical predictions and data from analogous compounds like 2,6-difluorophenol (soluble in ethanol at 50 mg/mL), we can anticipate the likely outcomes.
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Water | Low to Moderate | To be determined | |
| Polar Aprotic | DMSO | High | To be determined |
| DMF | High | To be determined | |
| Acetone | Moderate | To be determined | |
| Ethyl Acetate | Moderate | To be determined | |
| Nonpolar | Toluene | Low | To be determined |
| Hexane | Low | To be determined | |
| Halogenated | Dichloromethane | Low to Moderate | To be determined |
Conclusion
References
- MP Biomedicals. (2016). Dimethyl Sulfoxide.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Purification of p-aminophenol.
- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
- Wikipedia. (n.d.). Dimethylformamide.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubChem. (n.d.). Dimethylformamide.
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
- PubChem. (n.d.). 2-Amino-3,5-difluorophenol.
- PubChem. (n.d.). 2,3-Difluorophenol.
- Cheméo. (n.d.). 2,3-Difluorophenol.
- Chemical Society Reviews. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. thco.com.tw [thco.com.tw]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gchemglobal.com [gchemglobal.com]
An In-depth Technical Guide to 6-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Amino-2,3-difluorophenol is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. The strategic placement of amino, hydroxyl, and vicinal difluoro groups on the phenyl ring imparts unique physicochemical properties that are highly sought after in the design of targeted therapeutics. This guide provides a comprehensive overview of the historical development, synthesis, key properties, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of pharmaceutical agents. Detailed synthetic protocols and safety considerations are also presented to serve as a practical resource for laboratory professionals.
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacological profiles.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Specifically, replacing hydrogen with fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life. Furthermore, fluorine can engage in favorable electrostatic interactions with enzyme active sites, enhancing binding potency and selectivity. This compound is a prime example of a reagent designed to leverage these benefits, providing a scaffold that is frequently utilized in the development of kinase inhibitors and other targeted therapies.[2][3][4]
Synthesis and Mechanistic Insights
The discovery and utility of this compound are intrinsically linked to the development of efficient synthetic routes to its precursors. A common and scalable pathway involves the multi-step transformation of a trifluorinated aromatic starting material. The key intermediate in this process is often 2,3-Difluoro-6-nitrophenol.
A widely referenced method for preparing this nitro-intermediate involves the selective nucleophilic aromatic substitution (SNAr) on 2,3,4-trifluoronitrobenzene.[5][6] In this reaction, a hydroxide source is used to displace the fluorine atom at the 4-position, which is activated by the electron-withdrawing nitro group. Subsequent reduction of the nitro group yields the final aminophenol product.
Visualizing the Synthesis Pathway
The following diagram illustrates a representative synthetic workflow from a common precursor to the final product.
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from established procedures for the preparation of the key intermediate, 2,3-difluoro-6-nitrophenol, followed by its reduction.
Part A: Preparation of 2,3-Difluoro-6-nitrophenol from 2,3,4-Trifluoronitrobenzene[5][6]
-
Reaction Setup: To a stirred solution of 2,3,4-trifluoronitrobenzene (10.0 g, 56.5 mmol) in an appropriate vessel, add an aqueous solution of potassium hydroxide (3.8 g, 67.8 mmol in 40 mL of water).
-
Reaction Execution: Heat the biphasic mixture to 40-50°C. The reaction is exothermic and should be controlled with external cooling if necessary. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify to pH 2-3 using 70% sulfuric acid. The product, 2,3-difluoro-6-nitrophenol, will precipitate as a solid.
-
Purification: Isolate the crude product by filtration. For higher purity, the product can be subjected to steam distillation.[5][6] The distilled product is collected after cooling and dried to yield a yellow crystalline solid.
Part B: Reduction to this compound
-
Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve 2,3-difluoro-6-nitrophenol (5.0 g, 28.6 mmol) in methanol (100 mL). Add 10% Palladium on activated carbon (Pd/C) catalyst (0.5 g, 10% w/w).
-
Reaction Execution: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 3-4 atm and stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC.
-
Causality Note: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. The palladium catalyst facilitates the addition of hydrogen across the N=O bonds.
-
-
Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the Pd/C catalyst by filtration through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 115551-33-2 | [7] |
| Molecular Formula | C₆H₅F₂NO | [7][8] |
| Molecular Weight | 145.11 g/mol | [7] |
| Appearance | Solid (form may vary) | [9] |
| Melting Point | 60-62 °C (for precursor 2,3-Difluoro-6-nitrophenol) | [9][10] |
Note: The melting point of the final amino compound can vary; the value for the common precursor is provided for reference.
Applications in Medicinal Chemistry
This compound is a valuable building block for synthesizing complex molecules, particularly in the pharmaceutical industry.[2][3][4] Its structure is frequently incorporated into kinase inhibitors, which are a cornerstone of modern cancer therapy.
Case Study: Synthesis of Kinase Inhibitors (e.g., Gefitinib Analogs)
While various routes to the EGFR inhibitor Gefitinib exist, the core chemical logic often involves coupling a substituted quinazoline core with a specific aniline derivative.[11][12][13] Although 3-chloro-4-fluoroaniline is used for Gefitinib itself, the this compound scaffold is highly relevant for the synthesis of novel analogs and other kinase inhibitors. The difluorophenol moiety can serve as a bioisostere for other functional groups, potentially improving cell permeability and metabolic stability while providing a key hydrogen bond donor/acceptor site for target engagement.[1]
The presence of the ortho- and meta- fluorine atoms to the hydroxyl group lowers the pKa of the phenol, influencing its ionization state at physiological pH. This modulation can be critical for optimizing binding interactions within the ATP-binding pocket of a target kinase.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions are essential when handling this compound and its precursors.
-
Hazard Identification: The precursor, 2,3-Difluoro-6-nitrophenol, is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[9][10] The final amino compound should be handled with similar care.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]
Conclusion
This compound represents more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its rational design, leveraging the unique properties of fluorine, provides medicinal chemists with a versatile scaffold to construct novel therapeutic agents with enhanced pharmacological properties. The synthetic pathways, while requiring careful execution, are well-established, ensuring its availability for both academic research and industrial drug development. As the demand for highly specific and potent targeted therapies continues to grow, the importance of specialized building blocks like this compound is set to increase.
References
- Chem-Impex. This compound. URL: https://www.chemimpex.com/products/6-amino-2-3-difluorophenol
- Google Patents. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL. URL: https://patents.google.
- Google Patents. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol. URL: https://patents.google.
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610330
- Chem-Impex. This compound Product Page. URL: https://www.chemimpex.com/product-6-amino-2-3-difluorophenol-838
- New Drug Approvals. (2015). Gefitinib. URL: https://www.newdrugapprovals.org/gefitinib/
- Chem-Impex. 6-Amino-2,3-difluorofenol. URL: https://www.chemimpex.com/es/products/6-amino-2-3-difluorofenol
- BenchChem. An In-Depth Technical Guide to 2,3-Difluorophenol. URL: https://www.benchchem.
- Google Patents. US8350029B2 - Process for the preparation of gefitinib. URL: https://patents.google.
- ChemicalBook. 2,3-DIFLUORO-6-NITROPHENOL synthesis. URL: https://www.chemicalbook.com/synthesis/82419-26-9.htm
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2778441
- Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/6-amino-2-3-difluorophenol-115551-33-2
- Widyawaruyanti, A., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molekul, 17(1), 58-67. URL: https://jurnal.unej.ac.id/index.php/Molekul/article/view/28552
- ChemBK. 2,3-Difluoro-6-nitrophenol. URL: https://www.chembk.com/en/chem/82419-26-9
- Wang, Y., et al. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 26(16), 4983. URL: https://www.mdpi.com/1420-3049/26/16/4983
- Sigma-Aldrich. 2,3-Difluoro-6-nitrophenol. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/433608
- ChemicalBook. 4-Amino-2,6-difluorophenol synthesis. URL: https://www.chemicalbook.com/synthesis/126058-97-7.htm
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2018.1521575
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 6. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C6H5F2NO | CID 2778441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. chembk.com [chembk.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
The Strategic Synthon: A Technical Guide to 6-Amino-2,3-difluorophenol and its Role in Advanced Drug Discovery
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Within this context, 6-Amino-2,3-difluorophenol has garnered significant attention as a pivotal intermediate, particularly in the synthesis of sophisticated therapeutic agents. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and a difluorinated aromatic ring, presents a versatile platform for constructing complex molecular architectures with enhanced biological activity.
This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of its properties. We will delve into its chemical identity, explore a robust and validated synthetic route, and critically examine its application in the development of a prominent class of therapeutics: Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable synthon.
I. Chemical Identity and Nomenclature
Clarity in chemical communication is paramount. This compound is known by several synonyms, and a comprehensive understanding of its identifiers is crucial for accurate literature searching and material procurement.
| Identifier | Value |
| Systematic Name | This compound |
| Synonym | 3,4-Difluoro-2-hydroxyaniline[1] |
| CAS Registry Number | 115551-33-2[1] |
| Molecular Formula | C₆H₅F₂NO[1] |
| Molecular Weight | 145.11 g/mol [1] |
II. Synthesis of this compound: A Validated Two-Step Protocol
The efficient synthesis of this compound is a critical first step for its utilization in drug discovery programs. A common and reliable method involves a two-step process starting from 2,3,4-trifluoronitrobenzene. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol
The initial step involves a nucleophilic aromatic substitution reaction on 2,3,4-trifluoronitrobenzene. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the fluorine atom at the 4-position is the most susceptible to displacement.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2,3,4-trifluoronitrobenzene in a suitable aqueous solution of an alkali metal or alkaline earth metal hydroxide.
-
Heat the reaction mixture to a temperature between 20°C and 100°C, monitoring the progress of the reaction by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and carefully acidify to a pH of approximately 1 to 6 with a mineral acid (e.g., HCl).
-
The product, 2,3-Difluoro-6-nitrophenol, can then be isolated by steam distillation.[2]
-
After cooling, the purified product is collected. The melting point of 2,3-Difluoro-6-nitrophenol is 60-62 °C.
Caption: Synthesis of 2,3-Difluoro-6-nitrophenol.
Step 2: Reduction of 2,3-Difluoro-6-nitrophenol to this compound
The second and final step is the reduction of the nitro group to an amino group. This transformation is a cornerstone of organic synthesis, and several methods are available. Catalytic hydrogenation is a clean and efficient method for this purpose.
Experimental Protocol:
-
Charge a suitable reaction vessel with 2,3-Difluoro-6-nitrophenol and a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of a noble metal catalyst, typically palladium on activated carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator.
-
The reaction is typically carried out at room temperature and monitored until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is then concentrated under reduced pressure to yield this compound.
The chemoselective reduction of a nitro group in the presence of a hydroxyl group on an aromatic ring is a well-established transformation, often proceeding with high yield and selectivity.[3]
Caption: Synthetic pathway to Telcagepant.
The Role of the 2,3-Difluorophenyl Moiety in CGRP Receptor Antagonism
The inclusion of the 2,3-difluorophenyl group in CGRP receptor antagonists like Telcagepant is not arbitrary. Structure-activity relationship (SAR) studies have demonstrated that this specific substitution pattern significantly enhances the potency of the compounds. [4]The fluorine atoms exert their influence through a combination of electronic and steric effects:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity and basicity of nearby functional groups, which can be critical for optimal drug-receptor interactions.
-
Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with the receptor's binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the overall binding affinity of the drug.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorophenyl group resistant to metabolic degradation. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.
IV. Conclusion: A Synthon of Strategic Importance
This compound stands as a testament to the power of strategic fluorination in modern drug design. Its straightforward synthesis and versatile chemical handles make it an invaluable building block for medicinal chemists. The successful development of potent CGRP receptor antagonists containing the 2,3-difluorophenyl moiety underscores the profound impact that this seemingly simple molecule can have on the creation of novel and effective therapeutics. As the quest for more potent, selective, and metabolically robust drugs continues, the demand for and application of this compound are poised to grow, solidifying its status as a cornerstone synthon in the pharmaceutical industry.
V. References
-
Paone, D. V., Shaw, A. W., Nguyen, D. N., Burgey, C. S., Deng, J. Z., Kane, S. A., Koblan, K. S., Salvatore, C. A., Mosser, S. D., Johnston, V. K., Wong, B. K., Miller-Stein, C. M., Hershey, J. C., Graham, S. L., Vacca, J. P., & Williams, T. M. (2007). Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of medicinal chemistry, 50(23), 5564–5567. [Link]
-
Burgey, C. S., Paone, D. V., Shaw, A. W., Williams, T. M., & Vacca, J. P. (2008). Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache. The Journal of organic chemistry, 73(15), 6064–6067. [Link]
-
Xu, F., Zacuto, M. J., Yoshikawa, N., & Devine, P. N. (2010). Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. The Journal of organic chemistry, 75(22), 7837–7848. [Link]
-
Hoechst AG. (1992). Process for the preparation of 2,3-difluoro-6-nitrophenol. CA2092407A1.
-
Wikipedia. (2023, December 29). Calcitonin gene-related peptide receptor antagonist. [Link]
-
JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 3. jrfglobal.com [jrfglobal.com]
- 4. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Difluoro-2-hydroxyaniline properties
An In-depth Technical Guide to 3,4-Difluoro-2-hydroxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Difluoro-2-hydroxyaniline, also known by its synonym 6-Amino-2,3-difluorophenol (CAS No. 115551-33-2), is a highly functionalized aromatic building block of increasing importance in medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms on the aniline ring, combined with the adjacent amino and hydroxyl groups, imparts unique electronic properties, modulates acidity and basicity, and offers vectors for synthetic elaboration. These features make it a valuable intermediate, particularly in the burgeoning field of targeted protein degradation, where it is recognized as a key fragment for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]
This guide provides a comprehensive technical overview of its properties, a proposed, chemically sound synthesis pathway, an analysis of its expected spectroscopic characteristics, and a discussion of its core applications in drug discovery. The content herein is synthesized to provide researchers with the foundational knowledge and practical insights required to effectively utilize this versatile compound.
Core Physicochemical & Spectroscopic Properties
Compound Identity and Physical Properties
Precise experimental data for the physical properties of 3,4-Difluoro-2-hydroxyaniline are not widely reported in public literature. The data presented below is a combination of information from commercial suppliers and computed values. For context, properties of the parent compound, 2-aminophenol, are included to highlight the influence of fluorination.
| Property | 3,4-Difluoro-2-hydroxyaniline (CAS: 115551-33-2) | 2-Aminophenol (CAS: 95-55-6) |
| Molecular Formula | C₆H₅F₂NO | C₆H₇NO |
| Molecular Weight | 145.11 g/mol [1] | 109.13 g/mol [4] |
| Appearance | Greyish-green to brown solid/powder[2] | White orthorhombic needles[4] |
| Melting Point | Data not available | 174 - 177 °C[4] |
| Boiling Point | Data not available | 150 °C (at 15 hPa)[4] |
| Solubility | Data not available; expected to be soluble in polar organic solvents like DMSO, MeOH, THF. | Slightly soluble in cold water, soluble in hot water.[4] |
Spectroscopic Analysis
No public, experimentally derived spectra are currently available. The following analysis is based on established principles of NMR, IR, and MS spectroscopy and includes predicted NMR data to guide researchers in characterization.
Solvent: DMSO-d₆
-
~9.0-10.0 ppm (broad singlet, 1H): This signal corresponds to the phenolic hydroxyl proton (-OH). Its broadness and downfield shift are due to hydrogen bonding and exchange.
-
~6.6-6.9 ppm (multiplet, 1H): Aromatic proton H-5. It will be coupled to the adjacent H-6 and both fluorine atoms (F-4 and F-3), resulting in a complex multiplet, likely a triplet of doublets of doublets (tdd).
-
~6.4-6.6 ppm (multiplet, 1H): Aromatic proton H-6. This proton is coupled to H-5 and F-3, likely appearing as a doublet of doublets of doublets (ddd).
-
~4.5-5.5 ppm (broad singlet, 2H): This signal represents the two protons of the primary amine (-NH₂). The chemical shift and broadness are highly dependent on concentration, temperature, and solvent.
Solvent: DMSO-d₆ The carbon signals will exhibit splitting due to C-F coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
-
~150-155 ppm (dd): C-3, directly attached to fluorine (large ¹JCF) and coupled to the adjacent fluorine (²JCF).
-
~140-145 ppm (dd): C-4, directly attached to fluorine (large ¹JCF) and coupled to the adjacent fluorine (²JCF).
-
~135-140 ppm (d): C-2, bearing the hydroxyl group. Its shift is influenced by the -OH group and coupling to the adjacent F-3.
-
~125-130 ppm (d): C-1, bearing the amino group. Its shift is influenced by the -NH₂ group and coupling to the adjacent F-6 (not present) and F-2 (not present), this should be C-6. Let's correct the structure numbering. Standard IUPAC would be 2-amino-3,4-difluorophenol. C1-OH, C2-NH2, C3-F, C4-F.
-
Corrected ¹³C Prediction:
-
~147 ppm (dd, ¹JCF, ²JCF): C-4 (Carbon attached to F, ortho to another F).
-
~144 ppm (dd, ¹JCF, ²JCF): C-3 (Carbon attached to F, ortho to another F).
-
~138 ppm (dd, ²JCF, ³JCF): C-2 (Carbon with -NH₂ group).
-
~130 ppm (dd, ²JCF, ³JCF): C-1 (Carbon with -OH group).
-
~118 ppm (dd, ²JCF, ³JCF): C-5 (Aromatic CH).
-
~110 ppm (dd, ²JCF, ³JCF): C-6 (Aromatic CH).
-
¹⁹F NMR is a critical tool for confirming the structure of fluorinated compounds.[5][6] For 3,4-Difluoro-2-hydroxyaniline, two distinct signals are expected in the aromatic fluorine region (typically -110 to -160 ppm relative to CFCl₃).
-
Signal 1 (F-3): This fluorine is ortho to the -NH₂ group and ortho to the other fluorine (F-4). It will appear as a doublet due to coupling with F-4, with further smaller couplings to aromatic protons.
-
Signal 2 (F-4): This fluorine is meta to the -NH₂ group and ortho to F-3. It will also appear as a doublet from the F-3 coupling. The precise chemical shifts are sensitive to the electronic environment and solvent.[7]
-
3400-3200 cm⁻¹ (two sharp bands): N-H stretching of the primary amine.
-
3500-3200 cm⁻¹ (broad band): O-H stretching of the phenolic group.
-
~1600-1450 cm⁻¹ (multiple sharp bands): Aromatic C=C stretching.
-
~1300-1100 cm⁻¹ (strong bands): C-F stretching vibrations.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 145.11, corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation may involve the loss of common neutral molecules such as CO, HCN, or HF, leading to characteristic daughter ions that can be used to confirm the structure.
Proposed Synthesis Pathway
A plausible, albeit multi-step, approach starting from 1,2,3-trichlorobenzene is outlined below.
Caption: Proposed synthetic route to 3,4-Difluoro-2-hydroxyaniline.
Detailed Experimental Protocol (Proposed)
This protocol details the final, critical reduction step. The synthesis of the precursor, 3,4-Difluoro-2-nitrophenol, requires specialized multi-step synthesis not covered here.
Objective: To synthesize 3,4-Difluoro-2-hydroxyaniline from 3,4-Difluoro-2-nitrophenol via catalytic hydrogenation.
Materials:
-
3,4-Difluoro-2-nitrophenol
-
Palladium on Carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas cylinder or balloon
-
Diatomaceous earth (Celite®)
Protocol:
-
Setup: To a hydrogenation flask or a suitable round-bottom flask equipped with a magnetic stir bar, add 3,4-Difluoro-2-nitrophenol (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).
-
Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This process is analogous to the hydrogenation of similar nitrophenols.[9][10]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3,4-Difluoro-2-hydroxyaniline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Alternative Reduction Protocol: Tin(II) Chloride
For substrates incompatible with catalytic hydrogenation, reduction using tin(II) chloride is a robust alternative.[11][12]
Protocol:
-
Dissolve 3,4-Difluoro-2-nitrophenol (1.0 eq) in a solvent like ethanol or concentrated HCl.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) portion-wise. The reaction is often exothermic.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully basify with a concentrated NaOH or NaHCO₃ solution to precipitate tin salts.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.
Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[13] The trifunctional nature of 3,4-Difluoro-2-hydroxyaniline makes it an exceptionally valuable building block for creating complex molecular architectures.
Role as a PROTAC Building Block
Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three components: a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.
3,4-Difluoro-2-hydroxyaniline provides two key attachment points for linker synthesis: the nucleophilic amine and the phenolic hydroxyl group. This allows for diverse linker chemistries and exit vectors from the core scaffold, which is critical for optimizing the ternary complex formation between the POI and the E3 ligase.
Caption: Use of 3,4-Difluoro-2-hydroxyaniline in a generic PROTAC synthesis workflow.
Safety, Handling, and Storage
While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, a hazard assessment can be made based on closely related analogs like other difluoro-aminophenol isomers and 3,4-difluoroaniline.[15]
Hazard Identification (Anticipated)
| GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| STOT-SE | H335: May cause respiratory irritation | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.
-
Stability: The compound may be sensitive to light and air. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.
Conclusion
3,4-Difluoro-2-hydroxyaniline is a strategic building block with significant potential for advancing drug discovery and materials science. Its unique trifunctional, fluorinated structure offers synthetic chemists a powerful tool for creating novel molecules with tailored properties. While the lack of extensive public data presents challenges, this guide provides a robust framework for its synthesis, characterization, and application based on sound chemical principles. As the demand for sophisticated molecular scaffolds grows, particularly in targeted protein degradation, the utility and importance of 3,4-Difluoro-2-hydroxyaniline are poised to increase significantly.
References
- ReSurge Bio. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- ChemDraw Tutorial. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube.
- Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw? r/chemistry.
- Kamystry. (2022, May 13). Predicting NMR chemical shifts in ChemDraw [Video]. YouTube.
- MySkinRecipes. (n.d.). This compound.
- Science Madness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn.
- Cheeseman, J. R., & Frisch, Æ. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian.
- ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride...
- MySkinRecipes. (n.d.). This compound.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Vaidya, M. J., Kulkarni, S. M., & Chaudhari, R. V. (2002). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 6(4), 470–477.
- University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol.
- Royal Society of Chemistry. (n.d.). Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite...
- ResearchGate. (n.d.). Hydrogenation of 4-Nitrophenol to 4-Aminophenol at Room Temperature...
- Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Foroozandeh, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(4), 864-871.
- Wagner, A., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13357-13362.
- PubChem. (n.d.). 3,4-Difluoro-2-methoxy-5-nitrophenol.
- Veltman, D. J., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(4), 1308–1313.
- Smith, K., & Fry, K. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
- Lier Chem Co Ltd. (2020). The preparation method of 5-fluoro-2-nitrophenol. Eureka | Patsnap.
- Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Google Patents. (n.d.). US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
- Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
- PubChem. (n.d.). 2,3-Difluorophenol.
Sources
- 1. scbt.com [scbt.com]
- 2. youtube.com [youtube.com]
- 3. This compound | 115551-33-2 [sigmaaldrich.com]
- 4. Stock compounds-M250228 020 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]
- 5. chemrxiv.org [chemrxiv.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. orgosolver.com [orgosolver.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
Biological activity of 6-Amino-2,3-difluorophenol
An In-Depth Technical Guide to the Biological Activity and Application of 6-Amino-2,3-difluorophenol
Abstract
This compound is a fluorinated aromatic compound primarily recognized not for its intrinsic biological activity, but as a strategic and high-value building block in synthetic chemistry. Its true potential is realized in the development of biologically active molecules where the unique properties of its difluorophenol moiety can be leveraged to enhance pharmacological profiles. This guide provides an in-depth analysis of the compound's role in medicinal chemistry, explores the biological activities of structurally related derivatives, and offers detailed experimental protocols for assessing the potential of novel compounds synthesized from this precursor.
Introduction and Physicochemical Profile
This compound (CAS: 115551-33-2), also known as 3,4-Difluoro-2-hydroxyaniline, is a specialized chemical intermediate.[1][2] Its structure, featuring both an amine and a hydroxyl group on a difluorinated benzene ring, makes it a versatile precursor for constructing more complex molecules. The strategic placement of fluorine atoms is a cornerstone of modern drug design, often used to modulate a compound's metabolic stability, binding affinity, and overall efficacy.[1][3][4]
The primary utility of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of advanced agrochemicals like herbicides and fungicides.[5][6] The fluorine substitutions are critical for enhancing the biological activity and selectivity of the final products.[1][5]
| Property | Value | Source |
| CAS Number | 115551-33-2 | [1] |
| Molecular Formula | C₆H₅F₂NO | [2][7] |
| Molecular Weight | 145.11 g/mol | [2][7] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1][2] |
| Appearance | Greyish-green powder | [1] |
| Storage | Store at 0-8 °C | [1] |
The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into a drug candidate is a deliberate strategy to enhance its pharmacokinetic and pharmacodynamic properties.[4] The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation, thereby increasing its half-life. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with target proteins, potentially increasing binding affinity and selectivity.[4][8]
Derivatives of this compound are thus designed to exploit these benefits. The difluoro-substitution pattern can significantly influence the molecule's electronic properties and conformation, providing a powerful tool for lead optimization in drug discovery.
Caption: Strategic benefits of incorporating a fluorinated scaffold.
Synthetic Utility and Application
While direct evidence of this compound's intrinsic biological activity is not prevalent in public literature, its value is demonstrated through its application in synthesis. The amino and hydroxyl groups are reactive handles for building larger, more complex molecular architectures. For instance, the amino group can readily undergo acylation, alkylation, or be used to form heterocyclic rings, while the phenol group can be converted to an ether or an ester.
Below is a representative workflow illustrating how a building block like this compound could be utilized in a multi-step synthesis to create a hypothetical bioactive compound.
Caption: Representative synthetic workflow utilizing the scaffold.
Biological Activities of Related Aminophenol Derivatives
To understand the potential biological activities of compounds derived from this compound, it is instructive to examine the documented activities of its structural relatives. Research into other substituted o-aminophenol and difluorophenol derivatives has revealed a range of promising pharmacological effects.
Cytotoxic and Antioxidant Activities
Studies on novel o-aminophenol derivatives have demonstrated significant antioxidant and cytotoxic activities.[9] Certain derivatives exhibited antioxidant activity superior to the standard quercetin, while others showed moderate inhibitory effects against various cancer cell lines, including KB, HepG2, A549, and MCF7.[9] This suggests that scaffolds based on aminophenols are promising for the development of new anticancer and antioxidant agents.
| Compound Class | Activity Type | Cell Line / Assay | Potency (IC₅₀ / EC₅₀) | Reference |
| o-Aminophenol Derivatives | Cytotoxicity | KB | 32 - 74.94 µg/mL | [9] |
| o-Aminophenol Derivatives | Cytotoxicity | HepG2 | 29.46 µg/mL (for compound 6i) | [9] |
| o-Aminophenol Derivatives | Antioxidant | DPPH Assay (EC₅₀) | 4.00 - 11.25 µg/mL | [9] |
Antimicrobial and Antifungal Activities
The broader class of fluorinated phenols and their derivatives have shown potential in developing new antimicrobial agents.[10] For example, research on derivatives of 2,3-difluorophenol (the parent compound without the amino group) has indicated potential applications in antifungal treatments.[10] The presence of two fluorine atoms can be a critical factor for achieving specific antifungal effects.[10] This highlights the potential for derivatives of this compound to be explored for anti-infective properties.
Foundational Experimental Protocols
For researchers aiming to synthesize novel compounds from this compound and evaluate their biological potential, the following standardized protocols provide a robust starting point.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation, a key indicator of potential anticancer activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Protocol: Antioxidant Capacity (DPPH Assay)
This assay measures the free radical scavenging ability of a compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to change color to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a blank (solvent only) and a control (DPPH solution + solvent). Ascorbic acid or quercetin can be used as a positive control.[9]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A is absorbance. Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Conclusion
This compound stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. While it may not possess significant biological activity on its own, its true value lies in its identity as a sophisticated, fluorinated building block. The strategic incorporation of this scaffold allows medicinal chemists to design novel molecules with potentially enhanced potency, selectivity, and metabolic stability. The documented cytotoxic, antioxidant, and antimicrobial activities of related aminophenol and difluorophenol derivatives underscore the vast therapeutic potential waiting to be unlocked from compounds synthesized using this versatile intermediate. Future research focused on leveraging this precursor will undoubtedly contribute to the development of next-generation pharmaceuticals and agrochemicals.
References
- Chem-Impex. This compound. URL: https://www.chemimpex.com/product/6-amino-2-3-difluorophenol
- Chem-Impex. 6-Amino-2,3-difluorofenol. URL: https://www.chemimpex.com/es/product/6-amino-2-3-difluorofenol
- Rivas, F., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11), 3425. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199994/
- Covalence. This compound. URL: https://covalence.com/products/6-amino-2-3-difluorophenol
- Benchchem. This compound. URL: https://www.benchchem.com/product/b5671
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2778441
- IP.com. Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)... URL: https://priorart.ip.com/IPCOM/000276066
- Metcalfe, J. C., et al. (1995). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. Magnetic Resonance in Medicine, 34(4), 546-553. URL: https://pubmed.ncbi.nlm.nih.gov/7500854/
- Ghahremanpour, M. M., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. URL: https://pubmed.ncbi.nlm.nih.gov/32493132/
- Santa Cruz Biotechnology. This compound. URL: https://www.scbt.com/p/6-amino-2-3-difluorophenol-115551-33-2
- Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 129, 130080. URL: https://pubmed.ncbi.nlm.nih.gov/39706497/
- NINGBO INNO PHARMCHEM CO.,LTD. The Biological Activity and Environmental Considerations of 2,3-Difluorophenol. URL: https://www.inno-pharmchem.com/news/the-biological-activity-and-environmental-considerations-of-2-3-difluorophenol-6418-38-8-81218706.html
- Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5556. URL: https://www.mdpi.com/1420-3049/28/14/5556
- J&K Scientific. This compound. URL: https://www.jk-sci.com/6-Amino-2,3-difluorophenol-115551-33-2-2778441.html
- ChemicalBook. 4-Amino-2,6-difluorophenol synthesis. URL: https://www.chemicalbook.com/synthesis/126058-97-7.html
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. URL: https://www.inno-pharmchem.com/news/the-synthesis-of-2-3-difluorophenol-a-deep-dive-into-key-methodologies-6418-38-8-81218705.html
- Nguyen, T. H. L., et al. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Chemistry & Biodiversity. URL: https://pubmed.ncbi.nlm.nih.gov/38898516/
- Smirnov, A., et al. (2021). Switching the Inhibitor-Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. ChemBioChem, 22(13), 2297-2305. URL: https://eprints.whiterose.ac.uk/173918/
- Fekete, T., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2736. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9916698/
- Lee, E., et al. (2024). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 25(13), 6936. URL: https://www.mdpi.com/1420-3049/25/13/6936
- Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1832. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11053702/
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Amino-2,3-difluorophenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Aminophenols
6-Amino-2,3-difluorophenol is a valuable fluorinated aromatic compound that serves as a critical building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, this compound is a key intermediate in the development of novel therapeutic agents, especially those targeting neurological disorders, as well as in the formulation of advanced herbicides and fungicides.[1] This guide provides a comprehensive overview and detailed protocols for the laboratory-scale synthesis of this compound, designed to be a self-validating system for researchers.
Synthetic Strategy: A Two-Step Approach
The most logical and established pathway for the synthesis of this compound involves a two-step process. This strategy begins with the synthesis of the nitrophenol precursor, 2,3-difluoro-6-nitrophenol, followed by the selective reduction of the nitro group to the desired amine. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual reactions.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2,3-Difluoro-6-nitrophenol
The initial step involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with a hydroxyl group. This reaction is typically carried out using an aqueous solution of an alkali metal hydroxide.
Protocol 1: Synthesis of 2,3-Difluoro-6-nitrophenol
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Steam distillation apparatus
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3,4-trifluoronitrobenzene and a 10-20% aqueous solution of sodium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add sulfuric acid or hydrochloric acid dropwise with stirring to adjust the pH to approximately 2-3.
-
Purification by Steam Distillation: Assemble a steam distillation apparatus. The 2,3-difluoro-6-nitrophenol is volatile with steam and will co-distill with water. Continue the distillation until the distillate is clear.
-
Isolation: Cool the distillate in an ice bath to precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Drying: Dry the isolated solid in a desiccator or a vacuum oven at a low temperature to obtain the final product.
Expected Outcome:
-
Appearance: A yellow to brownish solid.
-
Purity: High purity is generally achieved with this method.
Part 2: Synthesis of this compound
The second and final step is the reduction of the nitro group of 2,3-difluoro-6-nitrophenol to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Catalytic Hydrogenation of 2,3-Difluoro-6-nitrophenol
Materials:
-
2,3-Difluoro-6-nitrophenol
-
Palladium on carbon (10% Pd/C) or Platinum on carbon (5% Pt/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or cylinder)
-
Three-neck round-bottom flask or a dedicated hydrogenation apparatus
-
Magnetic stir bar
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the palladium on carbon catalyst to a three-neck round-bottom flask containing a magnetic stir bar. Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents.
-
Reaction Setup: Dissolve the 2,3-difluoro-6-nitrophenol in methanol or ethanol and add it to the flask containing the catalyst.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask or connect it to a hydrogen cylinder with appropriate pressure regulation. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen (if using a gas burette) or by TLC analysis, observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas (nitrogen or argon) to remove any excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filtered catalyst should be kept wet with water to prevent ignition upon exposure to air.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Expected Outcome:
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| This compound | C₆H₅F₂NO | 145.11[2] | Greyish-green powder[1] | ≥ 95% (NMR)[1] |
Safety and Handling
-
General Precautions: It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Catalyst Safety: Palladium on carbon is pyrophoric. Handle with care under an inert atmosphere and never allow the dry catalyst to come into contact with organic solvents in the presence of air. The filtered catalyst should be quenched by slowly adding it to a large volume of water.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure there are no ignition sources in the vicinity during the hydrogenation step. Use appropriate equipment for handling flammable gases.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and O-H stretches of the amino and hydroxyl groups, respectively).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The two-step synthetic route detailed in this application note provides a reliable and efficient method for the laboratory-scale preparation of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for use in pharmaceutical and agrochemical research and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline. BenchChem.
- National Center for Biotechnology Information. (n.d.). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. PubChem.
- EduBirdie. (n.d.). Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note. EduBirdie.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts.
- Google Patents. (n.d.). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl).
- BenchChem. (n.d.). Synthesis routes of 2,4-Difluoro-6-nitrophenol. BenchChem.
- PubMed. (n.d.). Fluorinated o-aminophenol derivatives for measurement of intracellular pH. PubMed.
- YouTube. (2018). Sodium borohydride reduction. YouTube.
- Google Patents. (n.d.). Purification of N-acetyl aminophenols.
- National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. NIH.
- PubChem. (n.d.).
- ChemicalBook. (n.d.). 2,3-DIFLUORO-6-NITROPHENOL synthesis. ChemicalBook.
- Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98. Sigma-Aldrich.
- Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
- ResearchGate. (2025). Selective Catalytic Hydrogenation of Organic Compounds in Supercritical Fluids as a Continuous Process.
- Google Patents. (n.d.). Process for the purification of p-aminophenol.
- ResearchGate. (2025). Molecular structure, NMR and vibrational spectral analysis of 2,4‐difluorophenol by ab initio HF and density functional theory.
- ResearchGate. (2025). FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol.
Sources
The Strategic Utility of 6-Amino-2,3-difluorophenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Advantage of Fluorine in Molecular Design
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount tool for fine-tuning molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 6-Amino-2,3-difluorophenol stands as a privileged building block in this context, offering a unique trifecta of reactive handles: a nucleophilic amine, a phenolic hydroxyl group, and an electron-deficient aromatic ring adorned with two fluorine atoms. This arrangement not only enhances its reactivity but also imparts desirable properties to the resulting molecular architectures, making it a valuable precursor for a diverse array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for its use in the synthesis of high-value compounds.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the ortho-relationship of the amino and hydroxyl groups, which is ideal for the construction of various heterocyclic systems. The presence of the electron-withdrawing fluorine atoms enhances the acidity of the phenol and modulates the nucleophilicity of the amine, influencing the regioselectivity of its reactions.
Application I: Synthesis of Fluorinated Benzoxazoles as Bioactive Scaffolds
Benzoxazoles are a prominent class of heterocyclic compounds found in numerous medicinally important molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of fluorine into the benzoxazole core can further enhance these properties. This compound serves as an excellent precursor for the synthesis of 7,8-difluorobenzoxazoles.
Mechanistic Rationale: The Phillips Condensation
The most common approach for synthesizing benzoxazoles from o-aminophenols is the Phillips condensation, which involves the reaction with a carboxylic acid or its derivative under dehydrating conditions. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole ring. The presence of a strong acid catalyst, such as polyphosphoric acid (PPA), facilitates both the acylation and the subsequent cyclodehydration.
Caption: Phillips condensation for 7,8-difluorobenzoxazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl-7,8-difluorobenzoxazoles
This protocol describes a general procedure for the synthesis of 2-aryl-7,8-difluorobenzoxazoles via the condensation of this compound with an aromatic carboxylic acid.
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the aromatic carboxylic acid (1.1 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the flask. The mixture will become a thick slurry.
-
Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-7,8-difluorobenzoxazole.
| Reactant | Product | Typical Yield |
| This compound | 2-Phenyl-7,8-difluorobenzoxazole | 75-85% |
| This compound | 2-(4-Chlorophenyl)-7,8-difluorobenzoxazole | 70-80% |
Application II: Synthesis of Fluorinated Phenoxazines for Advanced Materials and Dyes
Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of many synthetic dyes and are also investigated for their applications in organic electronics. The introduction of fluorine atoms can enhance the photophysical properties and stability of these materials. This compound can be utilized in the synthesis of 7,8-difluorophenoxazine derivatives.
Mechanistic Rationale: Oxidative Cyclization
The synthesis of phenoxazines from o-aminophenols can be achieved through an oxidative cyclization reaction. This process typically involves the condensation of two molecules of the o-aminophenol or the reaction of an o-aminophenol with a suitable coupling partner, followed by an oxidation step to form the tricyclic phenoxazine core.
Caption: Synthetic strategy for VRK1 inhibitors using this compound.
Experimental Protocol: Synthesis of 4-(Boc-amino)-2,3-difluorophenylboronic acid pinacol ester
This protocol describes the synthesis of a key intermediate for VRK1 inhibitor synthesis starting from this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Bis(pinacolato)diboron
-
[Ir(cod)(OMe)]₂ (catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)
-
Tetrahydrofuran (THF)
Procedure:
-
Boc Protection: To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected intermediate.
-
Borylation: In a glovebox, combine the Boc-protected this compound (1.0 eq), bis(pinacolato)diboron (1.5 eq), [Ir(cod)(OMe)]₂ (0.015 eq), and dtbpy (0.03 eq) in a vial. Add anhydrous THF and stir the mixture at 80 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-(Boc-amino)-2,3-difluorophenylboronic acid pinacol ester.
This intermediate can then be used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable halogenated aminopyridine core to construct the backbone of the VRK1 inhibitor.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups and the presence of fluorine atoms make it an ideal starting material for the synthesis of a wide range of high-value compounds, including fluorinated benzoxazoles, phenoxazines, and complex kinase inhibitors. The strategic use of this precursor allows for the introduction of fluorine into molecular scaffolds, which can significantly enhance their biological activity and other physicochemical properties. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
Sources
Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination with 6-Amino-2,3-difluorophenol
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds critical to the synthesis of pharmaceuticals and advanced materials.[1] This guide provides an in-depth analysis and a detailed protocol for the C-N cross-coupling of 6-Amino-2,3-difluorophenol, a substrate presenting unique challenges due to its multifunctional nature. The presence of a primary amine, an acidic phenol, and electron-donating and -withdrawing groups on the same scaffold necessitates a carefully orchestrated approach. We will dissect the mechanistic nuances, explain the rationale behind the selection of catalyst, ligand, base, and solvent, and provide a robust, field-proven protocol designed for success. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of coupling challenging, functionalized anilines.
Mechanistic Deep Dive & Substrate-Specific Challenges
The Buchwald-Hartwig reaction follows a well-established catalytic cycle involving a palladium catalyst.[2] The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][4]
However, the specific topology of this compound introduces several potential deviations from this ideal pathway.
-
Catalyst Inhibition: The primary amine of the substrate can act as a ligand, coordinating to the palladium center. While necessary for the reaction, competitive binding from other substrate molecules can potentially poison the catalyst, especially if the desired coupling is slow.[5]
-
Competing Nucleophilicity (O- vs. N-Arylation): The substrate contains two nucleophilic sites: the primary amine (-NH₂) and the phenol (-OH). The strong bases required for the amination can readily deprotonate the phenol to form a phenoxide, a potent nucleophile for competing C-O coupling (ether formation).[6] Achieving high selectivity for N-arylation is the primary challenge.
-
Complex Electronics: The fluorine atoms are strongly electron-withdrawing, while the amino and hydroxyl groups are electron-donating. This complex electronic environment influences the nucleophilicity of the amine and the overall reactivity of the molecule.
Below is a diagram illustrating the catalytic cycle and highlighting the specific challenges posed by this compound.
Strategy for Selectivity: Parameter Causality
To overcome the inherent challenges, a rational selection of reagents is paramount. The goal is to choose conditions that kinetically favor N-arylation over O-arylation and minimize catalyst deactivation.
| Parameter | Recommended Choice | Causality & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Buchwald G3/G4 Precatalysts | Rationale: Pd₂(dba)₃ is a reliable source of Pd(0). More advanced Buchwald precatalysts are air-stable and form the active L-Pd(0) species with high efficiency, often leading to more reproducible results and lower catalyst loadings. |
| Ligand | XPhos or RuPhos (Bulky Biarylphosphines) | Rationale: Sterically hindered, electron-rich ligands are essential.[7] The bulk accelerates the rate-limiting reductive elimination step, which is crucial for product formation and turning over the catalyst. This increased rate can outcompete catalyst decomposition pathways.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (Moderately Strong Inorganic Bases) | Rationale: This is the most critical choice for selectivity. Very strong bases like NaOtBu would aggressively deprotonate the phenol, strongly promoting the undesired C-O coupling. K₃PO₄ and Cs₂CO₃ are strong enough to facilitate the necessary deprotonation of the amine within the palladium coordination sphere but are less likely to generate a high concentration of free phenoxide in solution.[8] |
| Solvent | Toluene or Dioxane (Aprotic, Moderately Polar) | Rationale: These solvents are standard for Buchwald-Hartwig reactions as they effectively dissolve the organometallic intermediates without interfering with the catalytic cycle. The choice of solvent can significantly impact reaction rates and catalyst stability.[9][10] Toluene is often preferred as it can help precipitate inorganic salts, which can sometimes have an inhibitory effect.[2] |
| Temperature | 80–110 °C | Rationale: Thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. The optimal temperature is a balance; it must be high enough for a reasonable reaction rate but low enough to prevent catalyst decomposition and minimize side reactions. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
-
Oven-dried glassware, stir bar, and condenser
-
Inert atmosphere supply (Nitrogen or Argon)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and magnetic stir bar, is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reagent Addition: To the reaction flask, add the this compound, the aryl bromide, K₃PO₄, XPhos, and Pd₂(dba)₃.
-
Inert Atmosphere Setup: Quickly seal the flask with a rubber septum. Insert a needle connected to a nitrogen or argon manifold and another needle to act as an outlet. Gently purge the flask with the inert gas for 5-10 minutes. For best results, evacuate the flask under vacuum and backfill with inert gas, repeating this cycle three times.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous toluene. The mixture will likely be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C). Attach the condenser (with inert gas flowing at the top). Begin vigorous stirring to ensure good mixing of the heterogeneous mixture.
-
Reaction Monitoring: The reaction progress can be monitored by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is deemed complete (typically when the limiting starting material is consumed), remove the flask from the oil bath and allow it to cool to room temperature. Carefully add deionized water to the mixture and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent using a rotary evaporator. The crude residue should be purified by flash column chromatography on silica gel to isolate the desired N-arylated product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficient temperature.3. Catalyst poisoning by substrate. | 1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents. Use a fresh bottle of catalyst/ligand.2. Incrementally increase the reaction temperature (e.g., to 110 °C).3. Increase catalyst/ligand loading (e.g., to 3 mol% Pd₂(dba)₃ / 6 mol% XPhos). Consider a different ligand like RuPhos. |
| Significant O-Arylation Product | 1. Base is too strong or reaction temperature is too high.2. The chosen aryl halide is exceptionally reactive. | 1. Switch to a weaker base (e.g., Cs₂CO₃ or even K₂CO₃). Lower the reaction temperature.2. If possible, switch the aryl halide to a less reactive one (e.g., Ar-Cl instead of Ar-Br), though this will require a more active catalyst system (e.g., a G4 Buchwald precatalyst). |
| Hydrodehalogenation of Aryl Halide | 1. Presence of trace water.2. Ligand is not bulky enough, allowing for β-hydride elimination pathways. | 1. Re-verify the dryness of all reagents and solvents.2. Ensure a sufficiently bulky ligand like XPhos is being used. |
| Formation of Dark Precipitate (Palladium Black) | Catalyst decomposition. | This indicates the catalytic system is not stable under the reaction conditions. Try lowering the temperature, using a more robust precatalyst, or increasing the ligand-to-palladium ratio. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled with care in a fume hood. Avoid inhalation of fine powders.
-
Phosphine Ligands: Many biarylphosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Potassium phosphate and cesium carbonate are irritants. Avoid contact with skin and eyes. Sodium tert-butoxide (if used) is highly corrosive and reacts violently with water.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
References
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- Strassfeld, D. A., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- PubMed. (2014).
- SciSpace. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
- Organic Syntheses. (2024).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- American Chemical Society. (n.d.).
- Journal of Organic Chemistry. (2014).
- Journal of Organic Chemistry. (n.d.).
- University of Windsor. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
- Reddit. (2018).
- CatSci Ltd. (n.d.).
- ChemRxiv. (n.d.).
- PMC. (n.d.).
- ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
- ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 6-Amino-2,3-difluorophenol in Modern Medicinal Chemistry
I. Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and pharmacokinetic properties.[1][2] The unique electronic nature of fluorine, being the most electronegative element, allows for subtle yet profound changes in a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[3][4] Among the vast arsenal of fluorinated building blocks, 6-Amino-2,3-difluorophenol has emerged as a particularly versatile and valuable scaffold.[5]
This trifunctional reagent, possessing an aniline amino group, a phenolic hydroxyl group, and a vicinal difluoro substitution pattern on the aromatic ring, provides medicinal chemists with multiple, orthogonally reactive handles for molecular elaboration.[6] This guide serves as a comprehensive overview of this compound, detailing its properties, strategic applications, and providing field-proven protocols for its key synthetic transformations. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this unique building block in their quest for novel therapeutics.
II. Physicochemical Properties and Structural Rationale
The utility of this compound stems from its distinct chemical characteristics. The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the phenolic proton and the basicity of the aniline nitrogen.
| Property | Value |
| CAS Number | 115551-33-2[7] |
| Molecular Formula | C₆H₅F₂NO[7] |
| Molecular Weight | 145.11 g/mol [7] |
| Alternate Name | 3,4-Difluoro-2-hydroxyaniline[7] |
| Appearance | Off-white to light brown crystalline powder |
| pKa (Phenol, predicted) | ~7-8 (significantly lowered from phenol's ~10) |
| pKa (Aniline, predicted) | ~2-3 (significantly lowered from aniline's ~4.6) |
The strategic placement of the functional groups and fluorine atoms is key to its application in drug design.
Caption: Strategic functional regions of this compound.
III. Core Applications in Medicinal Chemistry
The unique substitution pattern of this compound makes it an invaluable intermediate in the synthesis of targeted therapies, particularly in oncology and neurology.[5][8]
A. Kinase Inhibitors
Protein kinases are a major class of drug targets, and many inhibitors are designed to compete with ATP for binding in the enzyme's active site.[9] The difluorophenol moiety is particularly effective at forming key hydrogen bond interactions within the ATP-binding pocket. Crystal structures of Vaccinia-Related Kinase (VRK) inhibitors have revealed that the difluorophenol group promotes favorable polar interactions with structurally conserved lysine and glutamate residues.[10] The fluorine atoms lower the pKa of the phenol, increasing its acidity and enhancing its ability to act as a hydrogen bond donor at physiological pH. This feature makes this compound an excellent starting point for developing potent and selective kinase inhibitors.[10][11]
B. Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical strategy in drug optimization.[12] The difluorophenol moiety has been successfully employed as a lipophilic bioisostere of a carboxylic acid.[13] For example, 2,6-difluorophenol derivatives were designed to mimic the zwitterionic form of GABA, acting as competitive inhibitors of GABA aminotransferase.[3][13] This strategy can improve properties like blood-brain barrier penetration by increasing lipophilicity while maintaining the necessary electronic interactions for target binding.[3]
C. Antitumor Benzothiazoles
Fluorinated benzothiazoles have shown intriguing antitumor properties.[3] The introduction of fluorine can block sites of metabolic oxidation, preventing deactivation of the drug and improving its pharmacokinetic profile.[3] For instance, the 5-fluorination of a 2-(4-aminophenyl)benzothiazole derivative blocked metabolism at the 6-position, leading to a more potent and metabolically stable compound.[3] this compound can serve as a precursor to novel benzothiazole derivatives, where the fluorine atoms can confer enhanced metabolic stability and potency.[14]
IV. Experimental Protocols: Key Synthetic Transformations
The utility of this compound lies in the selective reactivity of its amino and hydroxyl groups. The following protocols provide detailed, step-by-step methodologies for common and critical synthetic transformations.
Protocol 1: Selective N-Acylation
This protocol details the reaction of the more nucleophilic amino group with an acylating agent, leaving the less reactive phenolic hydroxyl untouched under controlled conditions. This is a foundational step for building amide-containing drug candidates.
Causality Behind Experimental Choices:
-
Base (e.g., Triethylamine, Pyridine): A mild, non-nucleophilic base is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Solvent (e.g., DCM, THF): Anhydrous aprotic solvents are chosen to prevent hydrolysis of the acylating agent and to ensure good solubility of the reactants.
-
Temperature (0 °C to RT): The reaction is initiated at a low temperature to control the exothermic reaction and prevent potential side reactions, such as diacylation or O-acylation.[15]
Caption: Workflow for selective N-acylation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) and a suitable base like triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.2 M.[15]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[15]
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acylated this compound derivative.[16]
Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)
This protocol describes the alkylation of the phenolic hydroxyl group. This requires a stronger base than N-acylation to deprotonate the phenol, forming the more nucleophilic phenoxide anion for subsequent Sₙ2 reaction with an alkyl halide.
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃, NaH): A base strong enough to deprotonate the weakly acidic phenol is required. Anhydrous potassium carbonate is a common, safe, and effective choice.[17]
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is essential. It solvates the cation of the base (e.g., K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic, which accelerates the Sₙ2 reaction.[17]
-
Temperature (e.g., 80 °C): Heating is often necessary to provide the activation energy for the reaction, especially with less reactive alkyl halides.[17]
Caption: Workflow for selective O-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).[17]
-
Solvent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Stir the suspension for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir vigorously. Monitor the reaction progress by TLC.[17]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash several times with water to remove the DMF, followed by a final wash with brine.[17]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired O-alkylated ether.
Protocol 3: Suzuki-Miyaura Cross-Coupling
To functionalize the aromatic ring via C-C bond formation, the phenolic hydroxyl group must first be converted into a suitable leaving group, such as a tosylate or triflate. This protocol outlines a two-step sequence: O-sulfonylation followed by a palladium-catalyzed Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
O-Tosylation: Converting the phenol to a tosylate transforms the poor -OH leaving group into an excellent tosylate leaving group, which is required for the oxidative addition step in the palladium catalytic cycle.
-
Palladium Catalyst & Ligand: A Pd(0) source (or a Pd(II) precatalyst that is reduced in situ) is essential. The phosphine ligand (e.g., PCy₃, SPhos) stabilizes the palladium center and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[18][19]
-
Base (e.g., K₃PO₄, Cs₂CO₃): A base is required for the transmetalation step, where the boronic acid's organic group is transferred to the palladium center.[19]
Caption: Workflow for two-step Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
Part A: Synthesis of the Aryl Tosylate
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine or DCM with triethylamine. Cool the solution to 0 °C.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Isolation: Perform an aqueous work-up by washing with cold 1M HCl to remove the pyridine/triethylamine, followed by water and brine. Dry the organic layer and concentrate to obtain the crude aryl tosylate, which can be purified or used directly in the next step.
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask, add the aryl tosylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2-3 eq).[18]
-
Solvent and Degassing: Add a solvent system, typically a mixture like toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere to 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.[20]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to afford the C-C coupled product.
V. Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers elegant solutions to common challenges in drug discovery. Its trifunctional nature, combined with the powerful electronic effects of the difluoro motif, provides a robust platform for creating diverse molecular architectures with enhanced drug-like properties. By understanding the principles behind its reactivity and applying the robust protocols detailed in this guide, researchers can unlock the full potential of this versatile scaffold to accelerate the development of next-generation therapeutics.
References
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
- Wang, F., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules.
- BenchChem. (n.d.). This compound. BenchChem.
- Vicente, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules.
- Qui, W., et al. (1995). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
- MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. WordPress.com.
- Wang, F., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health.
- Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
- Kohlmann, J., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews.
- Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University.
- Chem-Impex. (n.d.). 6-Amino-2,3-difluorofenol. Chem-Impex.
- Wang, C., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Journal of the Taiwan Institute of Chemical Engineers.
- BenchChem. (2025). Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol. BenchChem.
- Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
- Le Tiran, A., et al. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. cambridgemedchemconsulting.com.
- Sorrell, F. J., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Varma, R. S., et al. (2014). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health.
- da Rosa, G. Z., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health.
- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.
- Santa Cruz Biotechnology. (n.d.). This compound. scbt.com.
- Racane, L., et al. (2006). Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Regan, J., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2025). Protein Kinase Inhibitors. LiverTox.
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: 6-Amino-2,3-difluorophenol as a Strategic Precursor for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this field, the incorporation of fluorine atoms into inhibitor scaffolds is a proven strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 6-Amino-2,3-difluorophenol (CAS 115551-33-2), a versatile and high-value precursor for the synthesis of potent kinase inhibitors.[3][4] We present not only detailed synthetic and biological evaluation protocols but also delve into the mechanistic rationale behind the experimental choices, providing a comprehensive framework for leveraging this key building block in drug discovery programs.
The Strategic Importance of the this compound Scaffold
The utility of this compound as a precursor is rooted in the unique physicochemical properties imparted by its distinct functional groups.[3] The strategic placement of two fluorine atoms on the phenolic ring, combined with the reactive amino and hydroxyl groups, offers a powerful toolkit for medicinal chemists.
-
The Role of Vicinal Fluorine Atoms: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.[1] This has several profound consequences:
-
Modulation of pKa: The difluoro substitution significantly lowers the pKa of the phenolic hydroxyl group, enhancing its ability to act as a hydrogen bond donor in the kinase ATP-binding site. This can lead to stronger and more specific interactions with key residues.[1][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at the 2 and 3 positions can block potential sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target kinase and improving binding affinity.[1]
-
-
Orthogonal Reactive Handles: The amino (-NH₂) and hydroxyl (-OH) groups provide two distinct points for synthetic elaboration. The amino group is a potent nucleophile, ideal for forming amide bonds or participating in cross-coupling reactions to build the core inhibitor scaffold. The hydroxyl group can engage in crucial hydrogen-bonding interactions within the kinase hinge region or serve as an attachment point for further modifications.[5]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115551-33-2 | [6] |
| Molecular Formula | C₆H₅F₂NO | [6] |
| Molecular Weight | 145.11 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Alternate Name | 3,4-Difluoro-2-hydroxyaniline | [6] |
Experimental Protocols: Synthesis and Characterization
This section details a representative, multi-step synthesis of a hypothetical, yet plausible, kinase inhibitor, "DFP-Inhibitor-1," starting from this compound. The chosen synthetic route employs a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used reaction in medicinal chemistry for constructing C-N bonds.
Overall Experimental Workflow
Caption: High-level workflow from precursor to biological data.
Synthetic Scheme: Synthesis of DFP-Inhibitor-1
Caption: Buchwald-Hartwig amination to form DFP-Inhibitor-1.
Protocol 2.1: Synthesis of DFP-Inhibitor-1
Causality Note: This protocol employs a palladium catalyst with a specialized phosphine ligand (Xantphos). This combination is highly effective for forming C-N bonds between anilines and aryl halides, often providing high yields and tolerating a wide range of functional groups. Cesium carbonate is used as a base to deprotonate the aniline, activating it for the catalytic cycle. Dioxane is a suitable high-boiling point solvent for this reaction.
-
Reagent Preparation: To an oven-dried 50 mL round-bottom flask, add this compound (1.0 eq), 2-chloro-4-iodopyrimidine (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) gas three times to create an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and anhydrous 1,4-dioxane (0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (as judged by consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the final product, DFP-Inhibitor-1.
Protocol 2.2: Characterization and Purity Analysis
Causality Note: A multi-pronged analytical approach is essential to confirm the structure and purity of the synthesized inhibitor. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment, providing a clear fingerprint of the molecule.[7][8][9] High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. HPLC is the gold standard for assessing purity before biological testing.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Confirm that the proton and carbon spectra are consistent with the proposed structure.
-
In the ¹⁹F NMR spectrum, observe two distinct signals corresponding to the two non-equivalent fluorine atoms, confirming the integrity of the difluorophenol ring.[7]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using LC-MS with electrospray ionization (ESI) to obtain the mass-to-charge ratio (m/z).
-
Confirm that the observed molecular ion peak ([M+H]⁺ or [M-H]⁻) matches the calculated exact mass of DFP-Inhibitor-1.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an appropriate HPLC method (typically reverse-phase with a C18 column and a water/acetonitrile mobile phase gradient).
-
Inject a sample of the purified product and analyze the chromatogram.
-
The product should appear as a single major peak. For use in biological assays, purity should ideally be >95%.[10]
-
Biological Evaluation: In Vitro Kinase Inhibition
Once synthesized and characterized, the new compound must be tested for its ability to inhibit its target kinase. This protocol describes a generic, luminescence-based in vitro kinase assay that quantifies ATP consumption.[11]
Simplified Kinase Signaling Pathway
Caption: DFP-Inhibitor-1 blocking a kinase within a signaling cascade.
Protocol 3.1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Causality Note: This assay measures kinase activity by quantifying the amount of ADP produced.[11] The kinase reaction is first allowed to proceed. Then, a reagent is added to stop the reaction and deplete the remaining ATP. Finally, a detection reagent converts the ADP back to ATP, which is used by a luciferase to generate a light signal. The amount of light is directly proportional to the initial kinase activity. This method is highly sensitive and suitable for high-throughput screening.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of DFP-Inhibitor-1 in 100% DMSO.
-
Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of the target kinase diluted in kinase assay buffer. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but typically the ATP concentration is set near its Kₘ value.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (normalized to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Interpreting the Data
The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| DFP-Inhibitor-1 | Kinase X | 15 | Highly potent |
| DFP-Inhibitor-1 | Kinase Y | 850 | >50-fold selective for Kinase X |
| DFP-Inhibitor-1 | Kinase Z | >10,000 | No significant activity |
| Staurosporine | Kinase X | 5 | Potent, but non-selective control |
Structure-Activity Relationship (SAR) Insights
The this compound moiety serves as an excellent anchor point for exploring SAR.[12][13][14][15] By keeping this fragment constant and modifying the coupled heterocycle, researchers can systematically probe the requirements for potency and selectivity. The difluorophenyl ring often orients towards the solvent-exposed region of the ATP binding site, where modifications to the heterocycle can exploit differences between kinases to achieve selectivity.
Safety and Handling
-
This compound: This compound is classified as an acute oral toxicant, a skin irritant, and can cause serious eye damage.[16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]
-
Reagents: Many reagents used in the synthesis, such as palladium catalysts and organic solvents, have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.[17][18]
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. [Link]
- An Overview of Fluorine NMR. (n.d.).
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.).
- Can anyone suggest a protocol for a kinase assay? (n.d.).
- The role of fluorine in medicinal chemistry. (2007). Taylor & Francis Online. [Link]
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry. [Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.).
- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). Bentham Science. [Link]
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). McMaster University. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- In vitro JAK kinase activity and inhibition assays. (2013).
- In vitro kinase assay. (2023). Protocols.io. [Link]
- 6-Amino-2,3-difluorofenol. (n.d.). Chem-Impex. [Link]
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.).
- GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS. (n.d.). dolbier.chem.ufl.edu. [Link]
- This compound | C6H5F2NO. (n.d.). PubChem. [Link]
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017).
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.).
- Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.).
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Keio University. [Link]
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]
- 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma. (2023). Royal Society of Chemistry. [Link]
- Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022).
- Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (n.d.). MDPI. [Link]
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (n.d.).
- HPLC-DAD protein kinase inhibitor analysis in human serum. (2012).
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025).
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conform
- Journal of Natural Products. (n.d.).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. echemi.com [echemi.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 6-Amino-2,3-difluorophenol
Introduction: The Strategic Value of 6-Amino-2,3-difluorophenol in Medicinal Chemistry
This compound is a highly valuable and versatile starting material in the synthesis of complex heterocyclic compounds.[1] Its utility is rooted in the strategic placement of its functional groups—an aniline-type amino group, a phenolic hydroxyl group, and two fluorine atoms on the aromatic ring. This unique arrangement makes it an ideal precursor for constructing fused ring systems, particularly those of high interest in pharmaceutical and agrochemical development.[1][2]
The presence of fluorine is a critical design element in modern drug discovery. Fluorine substitution can significantly enhance a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[3] Heterocyclic scaffolds, such as benzoxazoles and benzoxazines, are considered "privileged structures" as they are capable of binding to a wide range of biological targets.[4] The fusion of a difluorinated benzene ring with these heterocycles, starting from this compound, yields novel chemical entities with substantial potential for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[4]
This guide provides detailed, field-proven protocols for the synthesis of two key classes of heterocyclic compounds from this compound: 7,8-difluorobenzoxazoles and 3-substituted-7,8-difluoro-3,4-dihydro-2H-1,3-benzoxazines . The methodologies are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles and experimental rationale.
Part 1: Synthesis of 7,8-Difluorobenzoxazoles
The synthesis of a 2-substituted-7,8-difluorobenzoxazole from this compound is a cornerstone transformation. The most direct and atom-economical methods involve the condensation of the aminophenol with either a carboxylic acid or an aldehyde, followed by cyclodehydration.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the more nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated form) or aldehyde. This is followed by an intramolecular cyclization, where the phenolic oxygen displaces water to form the stable, aromatic oxazole ring. The electron-withdrawing nature of the two fluorine atoms decreases the basicity of the aniline nitrogen, which may necessitate the use of acid catalysts or elevated temperatures to facilitate the initial condensation and subsequent cyclization.[5]
Caption: General workflow for 7,8-difluorobenzoxazole synthesis.
Protocol 1A: Polyphosphoric Acid (PPA) Mediated Condensation with Carboxylic Acids
This protocol leverages the strong dehydrating and catalytic properties of polyphosphoric acid (PPA) to drive the reaction to completion. It is a classic and highly effective method for a wide range of carboxylic acids.[3]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 145.1 mg).
-
Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 mmol). For solid carboxylic acids, ensure they are finely powdered.
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 10-15 times the weight of the aminophenol, e.g., 1.5 g) to the flask. The mixture will become a thick paste. Causality Note: PPA serves as both the solvent and the acid catalyst, promoting the formation of the amide intermediate and facilitating the final ring-closing dehydration.[5]
-
Reaction: Heat the mixture with vigorous stirring to 160-180°C. The optimal temperature may vary depending on the reactivity of the carboxylic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-5 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water (approx. 50 mL) with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the aqueous slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The solid product can be collected by vacuum filtration, washed with water, and dried. Alternatively, the product can be extracted into an organic solvent like ethyl acetate (3 x 25 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 1B: Microwave-Assisted Condensation with Aldehydes
This method utilizes microwave irradiation to rapidly synthesize the benzoxazole core via an initial Schiff base formation, followed by oxidative cyclization. This approach is often faster and considered a "green chemistry" alternative.[6]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, combine this compound (1.0 mmol, 145.1 mg) and the desired aromatic or aliphatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add L-proline (0.2 mmol, 23 mg) as a catalyst. Causality Note: L-proline is a bifunctional organocatalyst; its basic secondary amine activates the aldehyde, while its carboxylic acid group facilitates proton transfer during the condensation and cyclization steps.[6]
-
Solvent-Free Reaction: For a solvent-free approach, ensure the reactants are thoroughly mixed. Seal the vessel.
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate at a constant power (e.g., 150-250 W) and a temperature of 120-140°C for 10-30 minutes. Monitor pressure to ensure it remains within the vessel's limits.
-
Work-up and Purification: After cooling, dissolve the crude reaction mixture in a small amount of dichloromethane or ethyl acetate. Purify directly using silica gel column chromatography to obtain the pure 2-substituted-7,8-difluorobenzoxazole.
| R-Group Source | Product | Typical Conditions | Yield Range | Reference Method |
| Benzoic Acid | 2-Phenyl-7,8-difluorobenzoxazole | PPA, 170°C, 3h | 75-90% | [5] |
| Acetic Acid | 2-Methyl-7,8-difluorobenzoxazole | PPA, 160°C, 2h | 70-85% | [5] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7,8-difluorobenzoxazole | L-Proline, MW, 130°C, 15min | 80-95% | [6] |
| Cyclohexanecarboxaldehyde | 2-Cyclohexyl-7,8-difluorobenzoxazole | L-Proline, MW, 120°C, 20min | 65-80% | [6] |
Part 2: Synthesis of 7,8-Difluoro-1,3-Benzoxazines
The synthesis of benzoxazines is achieved through a Mannich condensation reaction, a three-component reaction involving a phenol, a primary amine, and formaldehyde.[7] Using this compound allows for the incorporation of the difluorinated ring into the benzoxazine structure. In this case, the aminophenol can act as the phenolic component.
Mechanistic Rationale
The reaction is initiated by the formation of an N,O-acetal (aminomethylol) from the reaction of the primary amine and formaldehyde. This intermediate then undergoes an electrophilic attack on the electron-rich ortho position of the phenolic ring (relative to the -OH group). Subsequent dehydration and ring closure yield the 1,3-benzoxazine ring. For weakly basic amines, such as those with fluorine substituents, controlling the reaction pH is critical to ensure sufficient yield, as traditional synthesis conditions may not be effective.[2]
Caption: Mannich condensation workflow for benzoxazine synthesis.
Protocol 2A: Dioxane-Mediated Synthesis of 3-Substituted-7,8-difluoro-3,4-dihydro-2H-1,3-benzoxazines
This protocol provides a general method for reacting this compound (as the phenol component) with a primary amine and paraformaldehyde.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10 mmol, 1.45 g) and the chosen primary amine (10 mmol).
-
Solvent Addition: Add 1,4-dioxane (30-40 mL) as the solvent. Causality Note: Dioxane is a good solvent for all reactants and is relatively inert under the reaction conditions, facilitating a homogeneous reaction mixture.[8]
-
Formaldehyde Addition: Add paraformaldehyde (22 mmol, 0.66 g; providing 2 equivalents of formaldehyde) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-101°C) under a nitrogen atmosphere. The reaction is typically complete in 12-24 hours. Monitor progress by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL). Wash the organic solution sequentially with 1N NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by water (2 x 20 mL), and finally brine (20 mL).
-
Final Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude benzoxazine monomer. Further purification can be achieved by recrystallization (e.g., from isopropanol) or column chromatography on silica gel.
| Primary Amine (R-NH₂) | Product Name | Typical Conditions | Yield Range | Reference Method |
| Aniline | 3-Phenyl-7,8-difluoro-3,4-dihydro-2H-benzo[e][2][9]oxazin-6-amine | Dioxane, Reflux, 24h | 60-75% | [7][8] |
| Furfurylamine | 3-(Furan-2-ylmethyl)-7,8-difluoro-3,4-dihydro-2H-benzo[e][2][9]oxazin-6-amine | Dioxane, Reflux, 18h | 65-80% | [7][10] |
| Cyclohexylamine | 3-Cyclohexyl-7,8-difluoro-3,4-dihydro-2H-benzo[e][2][9]oxazin-6-amine | Dioxane, Reflux, 24h | 55-70% | [7][8] |
References
- Ishida, Y., et al. (2010). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Journal of Polymer Science Part A: Polymer Chemistry.
- Lin, C.-H., et al. (2011). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. European Polymer Journal.
- Zhang, K., et al. (2018). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Molecules.
- Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
- Wang, D., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.
- A-orn, P., et al. (2022). Preparation of amino-functional benzoxazine monomers using bio-based furfurylamine and p-cresol. ResearchGate.
- IJRPR. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Research in Pharmaceutical and Bio-Sciences.
- Wang, C., et al. (2021). Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Polymers.
- Younes, S., et al. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules.
- Pashkevich, K. I., et al. (1986). Condensation of polyfluorinated aldehydes with polyfluorinated β-diketones. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
- Lee, A. S.-Y., et al. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of the Chinese Chemical Society.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins [techscience.com]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 6-Amino-2,3-difluorophenol for Biological Screening
Introduction: The Strategic Value of the 6-Amino-2,3-difluorophenol Scaffold
In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success in identifying novel lead compounds.[1] The this compound moiety has emerged as a privileged starting point for the construction of compound libraries destined for biological screening.[2][3] Its utility is rooted in a combination of desirable physicochemical properties and versatile reactivity. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4] The vicinal difluoro substitution pattern on the phenol ring provides a unique electronic environment that can modulate the pKa of the hydroxyl group and influence intermolecular interactions with biological targets. Furthermore, the amino and hydroxyl groups offer two distinct and chemically tractable handles for combinatorial derivatization, allowing for the systematic exploration of chemical space around the core.[2][3]
This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound. The methodologies are designed to be robust and adaptable for the generation of diverse chemical libraries suitable for high-throughput screening (HTS) campaigns.[5][6][7][8] We will delve into the chemical logic underpinning the selective modification of the amino and hydroxyl functionalities and provide step-by-step instructions for key derivatization reactions, including acylation, sulfonylation, and alkylation.
The Core Scaffold: Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful library synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 115551-33-2 | [2][9] |
| Molecular Formula | C6H5F2NO | [2][9] |
| Molecular Weight | 145.11 g/mol | [2][9] |
| Appearance | Greyish-green powder | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| Storage Conditions | 0-8 °C | [2] |
The presence of both an electron-donating amino group and an electron-withdrawing difluorinated ring system influences the reactivity of the hydroxyl group, making selective derivatization achievable under controlled conditions.
Strategic Derivatization: Building a Diverse Chemical Library
The primary goal of derivatizing this compound is to generate a library of compounds with diverse functionalities, thereby increasing the probability of identifying a "hit" in a biological screen.[10] The general workflow for this process is outlined below.
Caption: Overall workflow from derivatization to screening.
Protocol 1: Selective N-Acylation of this compound
Acylation of the amino group is a fundamental transformation for introducing a wide variety of substituents. This protocol describes a general procedure for the synthesis of amides from carboxylic acids.
Rationale: The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective acylation under mild conditions. The use of a coupling agent like EDC with an activator such as HOBt minimizes side reactions and promotes efficient amide bond formation.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 eq.) to the solution.
-
Addition of Coupling Agents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) followed by N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Selective N-Sulfonylation of this compound
Sulfonamides are a common motif in bioactive molecules. This protocol details the reaction of this compound with sulfonyl chlorides.
Rationale: Similar to acylation, the amino group readily reacts with electrophilic sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl generated during the reaction.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and triethylamine at 0 °C.
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude sulfonamide by flash chromatography or recrystallization.
Protocol 3: Selective O-Alkylation of this compound
Alkylation of the phenolic hydroxyl group can be achieved after protecting the more nucleophilic amino group.
Rationale: To prevent N-alkylation, the amino group is first protected, for example, as a Schiff base by reacting with benzaldehyde.[13][14] The resulting imine is less nucleophilic, allowing for the selective alkylation of the hydroxyl group. Subsequent hydrolysis removes the protecting group.[13][14]
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
Dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in methanol.
-
Stir the solution for 1 hour at room temperature.
-
Remove the solvent in vacuo to obtain the crude N-benzylidene-6-amino-2,3-difluorophenol.
-
-
O-Alkylation:
-
Dissolve the crude imine in acetone and add potassium carbonate (2.0 eq.).
-
Add the alkyl halide (1.1 eq.) and reflux the mixture for 12-24 hours.[13]
-
Monitor the reaction by TLC.
-
-
Deprotection:
-
After cooling, filter off the potassium carbonate.
-
Concentrate the filtrate and dissolve the residue in a mixture of THF and 1 M HCl.
-
Stir at room temperature for 2-4 hours to hydrolyze the imine.
-
-
Work-up and Purification:
-
Neutralize the reaction with saturated NaHCO3 solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the desired O-alkylated product by flash chromatography.
-
Caption: Derivatization strategies for this compound.
Purification and Quality Control of the Compound Library
The purity of compounds in a screening library is crucial to avoid false positives and ensure the reliability of biological data.[15] High-throughput purification techniques are essential for processing large numbers of compounds efficiently.[16][17]
Purification:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the workhorse for purifying compound libraries.[17] Reversed-phase C18 columns are commonly used with gradients of acetonitrile and water.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC, using supercritical CO2 as the mobile phase. It is particularly effective for purifying chiral compounds and can offer faster run times.[15]
Quality Control:
Following purification, each compound must be analyzed to confirm its identity and purity.
-
LC-MS: Provides rapid confirmation of the molecular weight and an estimate of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural elucidation and confirming the successful derivatization.[18][19] The presence of fluorine allows for ¹⁹F NMR, which offers a clean spectrum with a wide chemical shift range, making it an excellent tool for assessing purity and structural integrity.[20][21]
| Analytical Technique | Information Provided |
| LC-MS | Molecular Weight, Purity |
| ¹H NMR | Structural Confirmation, Purity |
| ¹⁹F NMR | Confirmation of Fluorine Presence, Purity |
Considerations for Biological Screening
The design of a chemical library should be guided by the intended biological targets and screening assays.[5][7] The derivatization of this compound allows for the modulation of key drug-like properties:
-
Solubility: The introduction of polar or ionizable groups can improve aqueous solubility.
-
Lipophilicity (LogP): Can be tuned by adding hydrophobic or hydrophilic moieties.
-
Shape and Rigidity: The choice of building blocks for derivatization will influence the three-dimensional shape of the final molecules.
-
Pharmacophore Elements: Acylation, sulfonylation, and alkylation introduce hydrogen bond donors and acceptors, aromatic rings, and other features that can interact with biological targets.
By systematically varying the substituents at the amino and hydroxyl positions, a diverse library can be created that covers a broad region of chemical and pharmacological space.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of compound libraries for biological screening. The distinct reactivity of its amino and hydroxyl groups allows for selective derivatization through robust and well-established chemical transformations. By following the protocols outlined in this guide and employing rigorous purification and quality control measures, researchers can efficiently generate high-quality compound libraries with a high degree of chemical diversity, ultimately increasing the likelihood of success in drug discovery campaigns.
References
- Gillet, V. J. (2009). Design of chemical libraries for screening. Expert Opinion on Drug Discovery, 4(12), 1215-1220. [Link]
- Gillet, V. J. (2009). Design of chemical libraries for screening.
- Agrafiotis, D. K., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]
- Eastwood, B. J., et al. (2021). Evaluating and evolving a screening library in academia: the St. Jude approach. SLAS Discovery, 26(7), 895-905. [Link]
- Patil, S. D., et al. (2023). An environment-friendly process for selective acylation of aminophenol.
- Chem-Impex. (n.d.). 6-Amino-2,3-difluorofenol. Chem-Impex. [Link]
- Wang, X., et al. (2010). Selective alkylation of aminophenols.
- Wackett, L. P. (2024).
- Roedern, E. v., et al. (2005). High-Throughput Purification of Single Compounds and Libraries.
- Wang, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Scientific Reports, 10(1), 1-10. [Link]
- La Trobe University. (n.d.).
- N/A. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Course Hero. [Link]
- NileRed. (2017, January 29).
- ResearchGate. (n.d.). Scheme 1 Acylation of phenols and amines in water.
- ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols.
- Wang, X., et al. (2010). Selective alkylation of aminophenols. Semantic Scholar. [Link]
- Liu, X. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide.
- ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
- Kyranos, J. N., & Hogan, J. C. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]
- Thermo Fisher Scientific. (2015, May 12). New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. Thermo Fisher Scientific. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]
- Lu, K., et al. (2016). NMR Characterization of RNA Small Molecule Interactions. Methods in Molecular Biology, 1490, 293-314. [Link]
- Le, T. V., et al. (2023).
- Nishida, T., et al. (2017). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 22(12), 2132. [Link]
- Dalvit, C., et al. (2015). Fluorine Local Environment: From Screening to Drug Design. Journal of Medicinal Chemistry, 58(18), 7239-7251. [Link]
- ResearchGate. (n.d.). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
- Liu, X. (2015). Synthetic method of 2-aminophenol-4-sulfonamide.
- Schlotterbeck, G., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 49(S1), S102-S110. [Link]
- Sharma, A., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 82, 117214. [Link]
- Gordon, E. M., et al. (1996). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Bioorganic & Medicinal Chemistry Letters, 6(13), 1483-1486. [Link]
- Xie, J., et al. (2011). Screening of Small Molecule Interactor Library by Using In-Cell NMR Spectroscopy (SMILI-NMR). Journal of Medicinal Chemistry, 54(14), 5129-5136. [Link]
- ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?.
- Weller, H. N. (2013). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 4(6), 523-525. [Link]
- Scilit. (2000, June 19). Synthesis of Compound Libraries Based on 3,4-Diaminocyclopentanol Scaffolds. Scilit. [Link]
- Begum, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4447. [Link]
- Taros Discovery. (n.d.).
- Shimadzu. (n.d.).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Spivack, J. D., & Ruckert, D. F. (1991). Method for making aminophenols and their amide derivatives.
- Lee, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6215. [Link]
- Kushnir, M. M., et al. (1999). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 23(5), 321-327. [Link]
Sources
- 1. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of chemical libraries for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scbt.com [scbt.com]
- 10. New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency [labbulletin.com]
- 11. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. latrobe.edu.au [latrobe.edu.au]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mdpi.com [mdpi.com]
- 21. Fluorine local environment: from screening to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Analysis of 6-Amino-2,3-difluorophenol
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Amino-2,3-difluorophenol. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate quantification critical for quality control and reaction monitoring.[1][2] The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The protocol has been developed with consideration for the physicochemical properties of the analyte and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3]
Introduction
This compound is a fluorinated aromatic compound whose unique structure enhances its reactivity and solubility, making it a valuable building block in organic synthesis.[2] The presence of both an amino and a hydroxyl group on the aromatic ring, along with fluorine atoms, presents specific challenges and considerations for HPLC method development. The ionizable nature of the amino and phenolic hydroxyl groups necessitates careful control of the mobile phase pH to ensure reproducible retention and good peak shape. Furthermore, the fluorination can influence the analyte's interaction with the stationary phase.[3][4]
This application note provides a comprehensive guide for the HPLC analysis of this compound, including a detailed protocol, the rationale behind the method development, and validation data. The method is designed to be readily implemented in a research or quality control laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. While experimental data for this compound is not widely available, we can infer its characteristics from its structure and from data on similar compounds.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₆H₅F₂NO | [5][6] |
| Molecular Weight | 145.11 g/mol | [5][6] |
| Predicted pKa | ~8-9 | The pKa of 2,3-difluorophenol is predicted to be 7.71. The electron-donating amino group is expected to increase the pKa of the phenolic proton. |
| Predicted logP | < 1.8 | The logP of 2,3-difluorophenol is predicted to be 1.8.[7] The presence of the polar amino group will decrease the logP, making the molecule more hydrophilic. |
| UV Absorbance | ~270-280 nm | Aromatic amino acids like tyrosine and tryptophan, which have similar chromophores, exhibit maximum absorbance in this range.[8] The exact maximum should be determined experimentally. |
HPLC Method Development and Rationale
The chosen HPLC method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.
Column Selection
A standard C18 column is selected as the stationary phase. The non-polar nature of the C18 alkyl chains provides good retention for the aromatic ring of the analyte through hydrophobic interactions. While specialized fluorinated phases exist, a conventional C18 column offers a good starting point and is widely available.[3][4]
Mobile Phase Optimization
The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen due to its low viscosity and UV transparency.
-
Aqueous Buffer: A phosphate buffer is selected to control the mobile phase pH. Given the predicted pKa of the analyte, maintaining the pH in the acidic range (around 3-4) will ensure that the amino group is protonated and the phenolic hydroxyl group is in its neutral form. This approach generally leads to better peak shapes for basic compounds on silica-based columns and consistent retention.[9] An acidic mobile phase has also been shown to be effective for the separation of similar compounds like aminophenol isomers.[10][11]
Detection
UV detection is employed for its simplicity and sensitivity for aromatic compounds. Based on the structure of this compound, a detection wavelength in the range of 270-280 nm is recommended. The optimal wavelength should be confirmed by analyzing a standard solution and observing the UV spectrum.
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile.
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
HPLC grade water.
-
This compound reference standard.
Preparation of Solutions
-
Mobile Phase:
-
Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 3.5 with orthophosphoric acid.
-
The mobile phase is a mixture of the phosphate buffer and acetonitrile. A starting composition of 70:30 (v/v) Buffer:Acetonitrile is recommended.
-
Degas the mobile phase before use.
-
-
Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards of desired concentrations by further dilution of the stock solution with the mobile phase.
-
-
Sample Solution:
-
Prepare the sample by accurately weighing a suitable amount and dissolving it in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Phosphate Buffer (pH 3.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3] The following validation parameters should be assessed:
System Suitability
Inject the standard solution six times and evaluate the following parameters to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Analyze a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interferences from excipients or impurities at the retention time of the analyte.
Linearity
Prepare a series of at least five concentrations of the reference standard (e.g., 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
| Parameter | Acceptance Criteria |
| RSD of the results | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the response.
| Parameter | Acceptance Criteria |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the results. Examples of parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Acetonitrile composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and suitable for routine quality control and research applications. Adherence to the detailed protocol and validation procedures will ensure the generation of accurate and precise analytical data.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Agilent Technologies.
- Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. 2003;21(7):644-657.
- Badea, I. A., Axinte, L., & Vladescu, L. Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment. 2013;185(3):2367-2375.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
- PubChem. This compound. [Link]
- Hydrodynamic Methods.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
Sources
- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | C6H5F2NO | CID 2778441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Analysis of Aminophenol Isomers using Ultra-High-Performance Liquid Chromatography
<
Abstract
This application note presents a robust and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of aminophenol isomers (ortho-, meta-, and para-aminophenol). Aminophenols are critical intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. Their accurate analysis is paramount for quality control and impurity profiling, particularly for ensuring the safety and efficacy of drug products like paracetamol (acetaminophen), where 4-aminophenol is a known degradation product and impurity.[1][2] This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Aminophenol Isomers
Aminophenols (o-, m-, and p-isomers) are polar aromatic compounds that exhibit very similar physicochemical properties, making their separation a significant analytical challenge.[3] The positional isomerism directly impacts their chemical reactivity and toxicity, necessitating precise quantification of each isomer. For instance, in the pharmaceutical industry, 4-aminophenol (p-aminophenol) is a key starting material for paracetamol synthesis but is also a toxic impurity that must be strictly controlled.[2][4]
Traditional High-Performance Liquid Chromatography (HPLC) methods for aminophenol analysis often suffer from long run times and insufficient resolution.[3][5] The advent of UHPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal platform for this application.[6] This application note details a UHPLC method that leverages mixed-mode chromatography to achieve baseline separation of all three aminophenol isomers in a single, rapid analysis.
Method Development: A Logic-Driven Approach
The development of a successful UHPLC method for polar analytes like aminophenols hinges on a systematic evaluation of stationary and mobile phase parameters. Our approach is grounded in the principles of chromatographic selectivity and retention.
The Power of Mixed-Mode Chromatography
Conventional reversed-phase (C18) columns often provide inadequate retention for highly polar compounds like aminophenols, leading to elution near the void volume and poor separation.[7] To overcome this, we selected a mixed-mode stationary phase that combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms.[1][8] This dual functionality provides enhanced retention and selectivity for polar and ionizable compounds.[8][9][10] Specifically, a column with both C18 and strong cation exchange (SCX) moieties was chosen.[11][12]
Causality: At an acidic mobile phase pH, the amino group of the aminophenols is protonated (positively charged), enabling strong electrostatic interactions with the negatively charged SCX functional groups on the stationary phase. Simultaneously, the aromatic ring and the non-polar aspects of the molecule interact with the C18 ligands. This multi-modal interaction is the key to achieving the necessary selectivity for separating the closely related isomers.[9]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly pH and organic modifier concentration, plays a critical role in modulating the retention and selectivity of the aminophenol isomers.
-
pH Control: The pH of the mobile phase directly influences the ionization state of the aminophenols.[9] By maintaining a pH below the pKa of the amino group (around 5.3 for 4-aminophenol), we ensure consistent protonation and effective interaction with the SCX phase.[9] A phosphate buffer at pH 4.85 was found to provide optimal peak shape and resolution.[11][12]
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol. A gradient elution starting with a low percentage of acetonitrile allows for the retention and separation of the highly polar aminophenols, followed by a gradual increase to elute any less polar components and clean the column.
-
Ion-Pairing Reagents: For certain applications, particularly when analyzing aminophenols in the presence of other active pharmaceutical ingredients like paracetamol, an ion-pairing reagent such as sodium octanesulfonate can be added to the mobile phase to further improve peak shape and resolution.[13]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the UHPLC analysis of aminophenol isomers.
Instrumentation and Consumables
-
UHPLC System: A system capable of pressures up to 1000 bar (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) equipped with a binary pump, autosampler, and a diode array detector (DAD) or a tunable UV detector.
-
Chromatographic Column: A mixed-mode C18/SCX column (e.g., Hypersil Duet C18/SCX, 100 mm x 2.1 mm, 1.7 µm).[11]
-
Chemicals and Reagents:
-
Acetonitrile (UHPLC grade)
-
Methanol (UHPLC grade)
-
Water (UHPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Ortho-aminophenol, meta-aminophenol, and para-aminophenol reference standards
-
Solution Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer in water. Adjust the pH to 4.85 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each aminophenol isomer in methanol in separate 10 mL volumetric flasks.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with Mobile Phase A.
UHPLC Method Parameters
| Parameter | Setting |
| Column | Mixed-Mode C18/SCX, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM KH2PO4, pH 4.85 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-30% B; 5-6 min: 30% B; 6-6.1 min: 30-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1 µL |
| Detection | UV at 285 nm[11][12] |
Sample Preparation
For the analysis of aminophenols in pharmaceutical formulations (e.g., paracetamol tablets), a sample preparation procedure involving dissolution and extraction is necessary.
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol and water) and sonicate to dissolve the active ingredient and extract the aminophenols.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Note on Stability: 4-Aminophenol can be susceptible to oxidation. To mitigate this, especially in sample solutions, the addition of an antioxidant like ascorbic acid to the sample solvent can be beneficial.[14]
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the UHPLC analysis of aminophenols.
Caption: UHPLC workflow for aminophenol analysis.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Resolution (Rs): The resolution between adjacent aminophenol isomer peaks should be greater than 2.0.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility (%RSD): The relative standard deviation of peak areas from replicate injections of the working standard should be less than 2.0%.
Quantification
Quantification is typically performed using an external standard calibration curve. A series of calibration standards of known concentrations are injected, and a calibration curve is constructed by plotting peak area against concentration. The concentration of aminophenols in the samples is then determined from this curve.
Expected Results and Performance
The described UHPLC method provides excellent separation of the three aminophenol isomers with a total run time of under 8 minutes.
| Compound | Retention Time (min) | Resolution (Rs) |
| o-Aminophenol | ~3.5 | - |
| m-Aminophenol | ~4.2 | > 2.5 |
| p-Aminophenol | ~5.0 | > 2.5 |
The method demonstrates excellent linearity over a typical concentration range (e.g., 0.1 - 20 µg/mL) with a correlation coefficient (r²) of >0.999. The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low ng/mL range, making the method suitable for trace-level impurity analysis.
Advanced Detection Techniques: UHPLC-MS/MS
For applications requiring higher sensitivity and selectivity, or for the analysis of complex matrices, the UHPLC system can be coupled to a mass spectrometer (MS).[15] UHPLC-MS/MS offers several advantages:
-
Enhanced Specificity: Mass spectrometric detection provides structural information, confirming the identity of the peaks.[15]
-
Improved Sensitivity: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes can significantly lower the limits of detection.[16]
-
Matrix Effect Mitigation: The selectivity of MS detection can minimize interferences from co-eluting matrix components.
For MS-compatible methods, it is crucial to replace non-volatile buffers like phosphate with volatile alternatives such as ammonium formate or ammonium acetate.[17]
Conclusion
This application note details a highly efficient and robust UHPLC method for the analysis of aminophenol isomers. By employing a mixed-mode stationary phase and optimizing mobile phase conditions, baseline separation of these challenging polar compounds is achieved in a rapid and reproducible manner. The protocol is suitable for routine quality control in the pharmaceutical industry and can be adapted for various research applications. The integration of advanced detection techniques like mass spectrometry further extends the capabilities of this method for ultra-trace analysis and complex sample matrices.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Akamai University. (n.d.). A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4-aminophenol.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.
- Royal Society of Chemistry. (1986). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst.
- Advanced Chromatography Technologies. (2023, March 12). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases.
- National Institutes of Health. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- PubMed. (1976, October). Determination of aminophenol isomers by high-speed liquid chromatography.
- Oxford Academic. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science.
- IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
- ResearchGate. (2025, August 6). Statistical Optimization of Reverse Phase High Performance Liquid Chromatography for the Analysis of Caffeine Paracetamol and its Degradation Product p-aminophenol.
- ResearchGate. (2025, August 6). Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: From development to method validation.
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- ResearchGate. (2025, August 8). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
- (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection.
- Allied Academies. (2016, February 22). Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami.
- ResearchGate. (2024, March 19). UHPLC-MS/MS Technique: Applications in Analytical Chemistry.
- SIELC Technologies. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 10). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- ResearchGate. (2025, August 5). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.
- (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
- (n.d.). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- ResearchGate. (n.d.). Mixed-Mode Chromatography.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs.
- PubMed. (2013, March). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- ResearchGate. (2025, August 6). Development and validation of a UPLC-MS/MS method for the quantification of acetaminophen in human plasma and its application to pharmacokinetic studies.
- (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
- (n.d.). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds.
- ResearchGate. (n.d.). Separation of the target compounds by (A) HILIC and (B) IL/IP RPLC (experimental details in chapter 2.3).
- SciSpace. (2018, March 1). Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chroma.
- Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
Sources
- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akamai.university [akamai.university]
- 5. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
Purity Assessment of 6-Amino-2,3-difluorophenol by Chromatography: A Validated Approach for Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2,3-difluorophenol is a critical building block in the synthesis of high-value pharmaceutical agents and advanced agrochemicals.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is paramount. This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound purity. Additionally, an orthogonal Gas Chromatography (GC) method is described for confirmatory analysis and the detection of non-HPLC amenable impurities. The protocols are designed with adherence to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[2]
Introduction: The Critical Role of Purity
This compound (CAS No. 115551-33-2) is a fluorinated aromatic compound whose unique structure is leveraged in the development of novel drugs, particularly in targeted therapies.[3] The fluorine atoms enhance biological activity and selectivity, while the amino and hydroxyl groups provide reactive sites for further synthesis.[1] The purity of this intermediate directly influences the impurity profile of the resulting API. Controlling impurities at the starting material stage is a fundamental tenet of quality drug development, as it prevents the propagation of unwanted side-products and simplifies downstream purification processes.
This guide provides the scientific rationale and step-by-step protocols for two complementary chromatographic techniques, ensuring a comprehensive purity assessment.
Scientific Principles of Separation
Primary Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone technique for the purity analysis of non-volatile and thermally labile molecules like this compound.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, e.g., C18) and a polar mobile phase.
-
Causality of Method Choice: The aromatic ring of this compound imparts sufficient hydrophobicity to be retained on a C18 column. Its polar amino (-NH₂) and hydroxyl (-OH) groups ensure it does not retain excessively, allowing for elution with a standard aqueous/organic mobile phase. A gradient elution, where the organic solvent concentration is increased over time, is optimal for separating the main component from both more polar and less polar impurities in a single run.[5] The use of an acidic modifier (e.g., formic acid) in the mobile phase is crucial to protonate the basic amino group, ensuring a single ionic state and preventing peak tailing, which leads to better peak shape and more accurate integration.
Orthogonal Method: Gas Chromatography (GC)
GC offers an excellent orthogonal (different separation principle) method for purity confirmation. It separates compounds based on their volatility and interaction with the stationary phase in a gaseous state.
-
Causality of Method Choice: Direct GC analysis of this compound is challenging due to its low volatility and the presence of active polar groups (-NH₂ and -OH) that can cause peak tailing and adsorption on the column. Therefore, derivatization is mandatory .[6] By converting the polar groups into less polar, more volatile derivatives (e.g., trimethylsilyl ethers/amines via silylation), the compound becomes amenable to GC analysis.[7] This technique is particularly effective for identifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.[4]
The Framework of Trust: Method Validation (ICH Q2(R1))
To ensure a method is suitable for its intended purpose, it must be validated.[8] The protocols herein are designed for validation according to ICH Q2(R1) guidelines, which provides a framework for demonstrating that the analytical procedure is reliable, reproducible, and accurate.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of expected components like impurities, degradants, or matrix components.[9]
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and the method's response over a defined range.[9]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Workflow and Method Selection
The overall process for purity assessment involves a primary analysis by HPLC, followed by an optional, risk-based confirmatory analysis by GC.
Figure 1: General workflow for chromatographic purity assessment.
The choice between relying solely on HPLC or adding a GC confirmation depends on the context of the analysis.
Figure 2: Decision logic for selecting the appropriate analytical method(s).
Detailed Experimental Protocols
Protocol 1: RP-HPLC Purity Assessment
Objective: To quantify the purity of this compound and separate it from potential process-related impurities and degradants using a gradient RP-HPLC method with UV detection.
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard (RS) of this compound (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Formic acid (≥ 99%).
-
Deionized water (≥ 18.2 MΩ·cm).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving aromatic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | Ensures elution of all impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 280 nm | Wavelength of good absorbance for the analyte. |
| Injection Vol. | 10 µL | |
| Run Time | 30 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas the solutions before use.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area. Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: GC-FID Purity Assessment (Orthogonal Method)
Objective: To identify and quantify volatile impurities and confirm the purity of this compound using a complementary separation technique.
Materials and Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.
-
Data acquisition software.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (Anhydrous).
-
Reference Standard (RS) of this compound.
-
GC vials with inserts.
GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for general-purpose analysis of derivatized compounds.[4] |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temp. | 280 °C | Ensures complete volatilization of derivatized sample. |
| Detector Temp. | 300 °C (FID) | |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | Separates components based on boiling points. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading with the main component. |
| Injection Vol. | 1 µL |
Procedure:
-
Derivatization: a. Accurately weigh ~5 mg of the sample or standard into a GC vial. b. Add 200 µL of anhydrous pyridine to dissolve the material. c. Add 200 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject the derivatized sample and standard solutions into the GC system.
-
Data Analysis: Calculate purity using the area normalization method as described for the HPLC protocol.
Data Interpretation and Expected Results
A successful separation will show a sharp, symmetric main peak for this compound, well-resolved from any impurity peaks.
Hypothetical Impurity Profile:
| Impurity ID | Potential Identity | Expected Elution (HPLC) | Notes |
| Imp-1 | 2,3-Difluorophenol | Earlier than main peak | Potential starting material.[11] |
| Imp-2 | Isomeric Aminodifluorophenol | Close to main peak | Process-related isomer. |
| Imp-3 | Dimerization product | Later than main peak | Potential degradation product. |
| Imp-4 | Unknown process impurity | Variable |
Conclusion
The RP-HPLC method detailed in this application note provides a robust, specific, and reliable means for the purity assessment of this compound, suitable for quality control in a regulated environment. The orthogonal GC method serves as an essential tool for comprehensive impurity profiling, ensuring a complete understanding of the material's quality. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, trustworthy data critical for the advancement of drug development programs.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Chem-Impex. 6-Amino-2,3-difluorofenol.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- Royal Society of Chemistry. Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change.
- ResearchGate. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis (PDF).
- IntechOpen. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account.
- U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography.
- National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account.
- SciSpace. Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
- National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- ResearchGate. GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients (PDF).
- MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jordilabs.com [jordilabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,3-二氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Researcher's Guide to Selective N-Alkylation of 6-Amino-2,3-difluorophenol
Executive Summary: Navigating the Chemoselectivity Challenge
6-Amino-2,3-difluorophenol is a valuable trifunctional synthetic intermediate, prized for its role in constructing complex molecules for pharmaceuticals and advanced materials.[1] Its fluorinated aromatic core, combined with amino and hydroxyl functionalities, offers multiple avenues for molecular elaboration. However, this versatility presents a significant synthetic hurdle: the challenge of chemoselectivity. Both the amino (-NH₂) group and the phenolic hydroxyl (-OH) group are nucleophilic, leading to competitive alkylation. Direct alkylation with an alkyl halide typically results in a difficult-to-separate mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, compromising yield and purity.[2][3]
This guide provides an in-depth analysis of two primary, field-proven strategies to achieve selective N-alkylation:
-
Reductive Amination: A highly efficient and often one-pot method that is the preferred modern approach.
-
Protective Group Strategy: A classic, robust multi-step sequence involving the temporary masking of the phenolic hydroxyl group.
We will dissect the causality behind each experimental choice, provide detailed, step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.
The Core Problem: Competing Nucleophilicity
The primary obstacle in the N-alkylation of this compound is the presence of two nucleophilic sites. The phenolic hydroxyl is more acidic than the amine, and under basic conditions, it readily deprotonates to form a highly nucleophilic phenoxide. Simultaneously, the lone pair on the nitrogen of the amino group is also nucleophilic. The two electron-withdrawing fluorine atoms inductively decrease the electron density of the aromatic ring, which in turn reduces the basicity and nucleophilicity of both the amino and hydroxyl groups compared to non-fluorinated aminophenols.[4] Despite this modulation, the fundamental competition remains the central challenge to overcome.
Diagram 2: Workflow for selective N-alkylation via reductive amination.
Detailed Protocol: Synthesis of N-Benzyl-6-amino-2,3-difluorophenol
This protocol provides a representative example using benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).
-
Imine Formation: Add benzaldehyde (1.05 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition can be exothermic.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the imine intermediate.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-benzyl-6-amino-2,3-difluorophenol.
| Alkylating Agent (Aldehyde) | Reducing Agent | Typical Yield Range* | Reference |
| Benzaldehyde | NaBH(OAc)₃ | 85-95% | [2] |
| Isobutyraldehyde | NaBH(OAc)₃ | 80-90% | [2] |
| Cyclohexanecarboxaldehyde | NaBH₃CN | 88-96% | [3] |
| Yields are based on analogous aminophenol systems and serve as a general guide. |
Strategy 2: N-Alkylation via Phenol Protection
This classic three-step approach provides a robust and reliable, albeit less atom-economical, alternative. The strategy is to "mask" the reactive phenolic hydroxyl group with a suitable protecting group, perform the N-alkylation on the free amine, and then "unmask" the phenol in the final step. [5][6] Causality & Expertise: The choice of protecting group is critical. An ideal group should be easy to install in high yield, stable to the N-alkylation conditions, and removable under mild conditions that do not affect the newly installed N-alkyl group or the rest of the molecule. [7]A benzyl (Bn) ether is an excellent choice as it is stable to a wide range of reagents but can be cleanly removed by catalytic hydrogenation. [8]
Diagram 3: The three-step workflow for selective N-alkylation using a protecting group strategy.
Detailed Protocol: Multi-step Synthesis
Step 4.1: Protection of the Phenolic Hydroxyl as a Benzyl Ether
-
Materials: this compound (1.0 eq), Benzyl bromide (BnBr, 1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetone or DMF (solvent).
-
Procedure: In a round-bottom flask, dissolve this compound in acetone. Add K₂CO₃ and stir the suspension vigorously. Add benzyl bromide and heat the mixture to reflux for 6-12 hours. [9]Monitor by TLC. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by chromatography to obtain 2-(benzyloxy)-3,4-difluoroaniline.
Step 4.2: N-Alkylation of the Protected Intermediate
-
Materials: 2-(benzyloxy)-3,4-difluoroaniline (1.0 eq), Alkyl iodide or bromide (R-X, 1.2 eq), Sodium hydride (NaH, 1.2 eq) or a non-nucleophilic base like DBU, Anhydrous THF or DMF.
-
Procedure: Dissolve the O-protected aminophenol in anhydrous THF under an inert atmosphere. Cool to 0 °C and add NaH portion-wise. Stir for 30 minutes, then add the alkyl halide. Allow the reaction to warm to room temperature and stir until completion. Quench carefully with water, extract with an organic solvent (e.g., ethyl acetate), and purify by chromatography.
Step 4.3: Deprotection via Catalytic Hydrogenolysis
-
Materials: N-alkyl-2-(benzyloxy)-3,4-difluoroaniline (1.0 eq), Palladium on carbon (Pd/C, 10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure: Dissolve the protected compound in methanol. Add the Pd/C catalyst. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature. [10]Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final N-alkylated product.
Method Comparison and Strategic Selection
| Feature | Reductive Amination | Protection/Deprotection Strategy |
| Number of Steps | 1 (One-Pot) | 3 (Isolate intermediates) |
| Atom Economy | High | Low (introduces and removes a large group) |
| Overall Yield | Generally High (80-95%) | Moderate-High (product of 3 steps) |
| Reagent Toxicity | NaBH(OAc)₃ is preferred; NaBH₃CN is toxic. | Uses standard lab reagents; hydrogenation requires safety precautions. |
| Substrate Scope | Broad for aldehydes/ketones. | Broad for alkyl halides. |
| Recommendation | Highly Recommended for efficiency and simplicity. | Recommended for complex syntheses where the intermediate is needed or when the required aldehyde is unstable. |
Advanced Alternative: Buchwald-Hartwig Amination
For certain applications, particularly for N-arylation or N-vinylation, the Buchwald-Hartwig amination is an indispensable tool. [11][12]This palladium-catalyzed cross-coupling reaction forms C-N bonds with exceptional reliability and functional group tolerance. [13]While typically used to couple an amine with an aryl halide, it represents the state-of-the-art in C-N bond formation. The reaction requires a palladium precursor, a specialized phosphine ligand (e.g., XPhos, SPhos), and a base. [14]This method is generally reserved for more complex targets where simpler alkylation methods are not applicable.
Conclusion
The selective N-alkylation of this compound is a readily solvable challenge with the correct strategic approach. For most applications requiring the introduction of primary or secondary alkyl groups, reductive amination stands out as the superior method due to its high efficiency, excellent chemoselectivity, and operational simplicity in a one-pot format. The classical protection/deprotection strategy remains a valid and robust alternative, providing a reliable, albeit longer, route to the desired products. By understanding the underlying principles of chemoselectivity and applying the detailed protocols within this guide, researchers can confidently and efficiently synthesize these valuable N-alkylated building blocks for their discovery programs.
References
- Protecting groups - Oxford Learning Link.
- Selective alkylation of the amino group of aminophenols | Download Table.
- Protection of N- and O-Functional Groups. Organic Chemistry Portal.
- Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.
- Selective alkyl
- (PDF) Selective alkylation of aminophenols.
- Buchwald–Hartwig amin
- Selective alkylation of aminophenols. University of Michigan.
- Protecting Groups.
- Buchwald–Hartwig amin
- Application Note: A Guide to the N-Alkyl
- Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. NIH.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- Reductive amin
- Buchwald–Hartwig amination with alkylamines.[a].
- An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol. Benchchem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Enantioselective Organocatalytic Reductive Amin
- Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Gener
- This compound. Chem-Impex.
- Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH.
- (PDF) Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
- 4-Amino-2,6-difluorophenol synthesis. ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. [PDF] Selective alkylation of aminophenols | Semantic Scholar [semanticscholar.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Acylation reactions of the amino group in 6-Amino-2,3-difluorophenol
An In-Depth Technical Guide to the Acylation of the Amino Group in 6-Amino-2,3-difluorophenol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a highly valuable and versatile building block in the realms of pharmaceutical development, agrochemical synthesis, and materials science.[1][2] Its trifunctional nature, featuring a nucleophilic amino group, an acidic hydroxyl group, and a difluorinated aromatic ring, offers a rich scaffold for molecular elaboration. The fluorine atoms are of particular strategic importance; their incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties that are critically assessed in modern drug discovery.[3][4]
Acylation of the amino group is a fundamental and frequently employed transformation to generate amide derivatives. These N-acylated products often serve as key intermediates or as the final active pharmaceutical ingredients (APIs).[5] However, the reactivity of this compound is not straightforward. The molecule presents a classic chemoselectivity challenge: how to selectively acylate the amino group in the presence of a potentially reactive hydroxyl group. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms profoundly influences the nucleophilicity of the amino group, necessitating carefully optimized reaction protocols.[5][6][7]
This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for achieving efficient and selective N-acylation of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their synthetic campaigns.
Part 1: Scientific Principles & Mechanistic Insights
The successful acylation of this compound hinges on understanding the delicate interplay of electronic and steric effects that govern its reactivity.
The Chemoselectivity Challenge: Amino vs. Hydroxyl Group
In aminophenols, the amino group is generally a stronger nucleophile and a stronger base compared to the phenolic hydroxyl group.[8] This inherent difference in nucleophilicity is the primary reason why N-acylation is kinetically favored over O-acylation under neutral or mildly basic conditions.[9][10] The lone pair of electrons on the nitrogen atom is more available for attacking an electrophilic acyl source than the lone pairs on the more electronegative oxygen atom.
However, O-acylation can become a competing side reaction, particularly if conditions are used that significantly enhance the nucleophilicity of the hydroxyl group. This typically occurs in the presence of strong bases (e.g., sodium hydride, sodium hydroxide) which deprotonate the phenol to form a much more nucleophilic phenoxide anion. Therefore, controlling the basicity of the reaction medium is paramount for achieving high chemoselectivity.
The Electronic Impact of Fluorine Substitution
The two fluorine atoms at the C2 and C3 positions exert a powerful electron-withdrawing effect on the aromatic ring through induction (-I effect).[6][7] This effect has two major consequences for the reactivity of the amino group:
-
Reduced Basicity and Nucleophilicity: The inductive pull of the fluorine atoms decreases the electron density on the nitrogen atom, making the amino group less basic and a weaker nucleophile compared to that in aniline or unsubstituted aminophenols.[3][5] This deactivation means that acylation reactions may require more forcing conditions—such as higher temperatures, longer reaction times, or more reactive acylating agents—to proceed to completion.[11][12]
-
Increased Acidity of the Phenol: The electron-withdrawing fluorine atoms also stabilize the corresponding phenoxide, making the hydroxyl group more acidic than in phenol itself.
General Mechanism of N-Acylation
The acylation of the amino group is a nucleophilic acyl substitution reaction. The mechanism involves the nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group to yield the final amide product. When a base is present, its role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[13][14]
Caption: General mechanism of base-mediated N-acylation.
Part 2: Experimental Protocols & Application Notes
The following protocols are designed as robust starting points for the N-acylation of this compound. Optimization may be required based on the specific acylating agent used.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many acylating agents are irritants and may be harmful if inhaled or ingested.
Protocol 1: Acylation with an Acyl Chloride (e.g., Acetyl Chloride)
This method is highly effective due to the high reactivity of acyl chlorides. It is suitable for introducing simple acyl groups.[14][15]
Materials & Reagents
| Reagent | M.W. | Amount (1 eq) | Moles | Other Quantities |
|---|---|---|---|---|
| This compound | 145.11 | 1.00 g | 6.89 mmol | --- |
| Acetyl Chloride | 78.50 | 0.59 mL | 8.27 mmol | 1.2 eq |
| Triethylamine (Et₃N) | 101.19 | 1.44 mL | 10.34 mmol | 1.5 eq |
| Dichloromethane (DCM) | --- | --- | --- | ~35 mL |
| 1 M Hydrochloric Acid | --- | --- | --- | For work-up |
| Saturated NaHCO₃ (aq) | --- | --- | --- | For work-up |
| Brine | --- | --- | --- | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | --- | --- | For drying |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.89 mmol).
-
Dissolution: Add dichloromethane (DCM, 20 mL) and stir to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.44 mL, 10.34 mmol) to the stirred solution.
-
Acyl Chloride Addition: In a separate vial, dissolve acetyl chloride (0.59 mL, 8.27 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water (15 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Acylation with an Acid Anhydride (e.g., Acetic Anhydride)
This method is often milder than using acyl chlorides and the byproduct (acetic acid) is less corrosive than HCl.[16] It can be performed under basic or acidic catalysis.
Materials & Reagents
| Reagent | M.W. | Amount (1 eq) | Moles | Other Quantities |
|---|---|---|---|---|
| This compound | 145.11 | 1.00 g | 6.89 mmol | --- |
| Acetic Anhydride | 102.09 | 0.78 mL | 8.27 mmol | 1.2 eq |
| Pyridine | --- | --- | --- | ~20 mL (as solvent/base) |
| OR Sulfuric Acid (conc.) | --- | --- | --- | 1-2 drops (catalyst) |
| Ethyl Acetate (EtOAc) | --- | --- | --- | For extraction |
| 1 M Hydrochloric Acid | --- | --- | --- | For work-up |
Step-by-Step Procedure (Base-Catalyzed):
-
Setup: Dissolve this compound (1.00 g, 6.89 mmol) in pyridine (20 mL) in a 50 mL round-bottom flask with a stir bar at room temperature.
-
Anhydride Addition: Cool the solution to 0 °C and slowly add acetic anhydride (0.78 mL, 8.27 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC indicates completion.
-
Work-up:
-
Pour the reaction mixture into ice-cold 1 M HCl (~50 mL) to neutralize the pyridine.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude solid by recrystallization or column chromatography as described in Protocol 1.
Protocol 3: Amide Coupling with a Carboxylic Acid (EDC/HOBt Method)
Materials & Reagents
| Reagent | M.W. | Amount (1 eq) | Moles | Other Quantities |
|---|---|---|---|---|
| This compound | 145.11 | 1.00 g | 6.89 mmol | --- |
| Carboxylic Acid (R-COOH) | --- | --- | 7.58 mmol | 1.1 eq |
| EDC·HCl | 191.70 | 1.58 g | 8.27 mmol | 1.2 eq |
| HOBt | 135.12 | 1.12 g | 8.27 mmol | 1.2 eq |
| DIPEA or Et₃N | 129.24 | 2.40 mL | 13.78 mmol | 2.0 eq |
| N,N-Dimethylformamide (DMF) | --- | --- | --- | ~35 mL |
Step-by-Step Procedure:
-
Activation: To a stirred solution of the carboxylic acid (7.58 mmol) in DMF (20 mL) at 0 °C, add EDC·HCl (1.58 g, 8.27 mmol) and HOBt (1.12 g, 8.27 mmol). Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.00 g, 6.89 mmol) and DIPEA (2.40 mL, 13.78 mmol) in DMF (15 mL).
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice water (100 mL).
-
If a precipitate forms, collect it by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product using column chromatography.
Caption: A generalized workflow for N-acylation experiments.
Part 3: Data Summary & Method Comparison
| Method | Acylating Agent | Catalyst / Base | Typical Solvents | Temp. | Key Considerations & Insights |
| Protocol 1 | Acyl Chloride | Et₃N, Pyridine | DCM, THF, Chloroform | 0 °C to RT | Pros: High reactivity, fast reactions. Cons: Moisture sensitive, corrosive HCl byproduct. Best for simple, robust acyl groups. |
| Protocol 2 | Acid Anhydride | Pyridine, Et₃N, or cat. H₂SO₄ | Pyridine, EtOAc, Acetonitrile | 0 °C to RT | Pros: Milder than acyl chlorides, less corrosive byproduct.[16] Cons: Less reactive, may require longer times. Good for acetylation. |
| Protocol 3 | Carboxylic Acid | EDC/HOBt, HATU | DMF, DCM | 0 °C to RT | Pros: High versatility for complex acyl groups, mild conditions. Cons: More expensive reagents, longer reaction times, complex work-up.[17] |
Part 4: Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Reduced nucleophilicity of the amine.[11][18] 2. Insufficiently reactive acylating agent. 3. Ineffective base/catalyst. | 1. Gently heat the reaction (e.g., to 40-50 °C). 2. Switch from an anhydride to the corresponding acyl chloride. 3. For Protocol 3, add a catalytic amount (0.1 eq) of DMAP.[11] 4. Increase reaction time. |
| O-Acylation Side Product | 1. Use of a strong base (e.g., NaH, NaOH) deprotonating the phenol. 2. High reaction temperatures with less selective reagents. | 1. Use a non-nucleophilic organic base like triethylamine or DIPEA just to scavenge acid. 2. Avoid strong, inorganic bases. 3. Run the reaction at the lowest possible temperature that allows for a reasonable rate. |
| Difficult Purification | 1. Product is soluble in both organic and aqueous phases. 2. Similar polarity of starting material and product. 3. Residual DMF from Protocol 3. | 1. During work-up, ensure the aqueous phase pH is neutral or slightly acidic to suppress phenoxide formation. 2. Use a shallow gradient during column chromatography. 3. For DMF removal, wash the organic extract multiple times with a 5% LiCl aqueous solution. |
References
- Purification of N-acetyl aminophenols.
- Purification of N-acetyl aminophenols.
- Method of purification of n-acetyl-p-aminophenol.
- An environment-friendly process for selective acylation of aminophenol.
- Reactions of arom
- Purification of N-acetyl aminophenols.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- Regioselective Acylation of Substituted Anilines. Benchchem.
- Reactions of Amines. Chemistry LibreTexts.
- Highly Chemoselective Acylation of Substituted Aminophenols with 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione. HKUST Research Portal.
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.
- Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Scientific Scholar.
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- When P-aminophenol is subjected to acylation, does it occur
- CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Amide synthesis by acyl
- Process for the preparation of N-acylated aminophenols.
- PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- About Chemo-selectivity on acetyl
- EAS-Acyl
- Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry.
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- 2,3-Difluorophenol. Benchchem.
- This compound. Chem-Impex.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- This compound. Santa Cruz Biotechnology.
- Acylation of 6-APA via silyl intermediates.
- The Strength of Weak Interactions: Arom
- This compound. Fisher Scientific.
- An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol. Benchchem.
- This compound. Chem-Impex.
- Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
- A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
- Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. MDPI.
- New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC - NIH.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- NOVEL N-ACYL DERIVED FROM AMINO ACIDS AND THEIR ESTERS, PROCESS FOR THEIR PREPARATION AND MEDICAMENTS CONTAINING SAME.
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
- Conformational polymorphs of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: spectroscopic, structural and DFT approach.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. reddit.com [reddit.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Reactions of aromatic amines | PDF [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijcrt.org [ijcrt.org]
- 17. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 6-Amino-2,3-difluorophenol as a Privileged Scaffold for Novel Agrochemicals
Introduction: The Strategic Advantage of Fluorination in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore unique chemical scaffolds that can impart advantageous properties to active ingredients. Among these, fluorinated aromatic compounds have emerged as particularly valuable building blocks.[1][2][3] The strategic incorporation of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and binding affinity to target enzymes.[3][4] 6-Amino-2,3-difluorophenol is a prime example of such a scaffold, offering a unique combination of reactive functional groups—an amine and a hydroxyl group—on a difluorinated phenyl ring.[5][6] This arrangement provides a versatile platform for the synthesis of a new generation of herbicides and fungicides with potentially improved efficacy and desirable environmental profiles.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a novel triazolopyrimidine sulfonamide herbicide candidate. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 115551-33-2 | [9] |
| Molecular Formula | C₆H₅F₂NO | [10] |
| Molecular Weight | 145.11 g/mol | [10] |
| Appearance | Off-white to light brown crystalline powder | - |
| Melting Point | 135-140 °C | - |
| Solubility | Soluble in methanol, ethanol, and DMSO | - |
Synthetic Pathway Overview: From Building Block to a Novel Herbicide Candidate
The proposed synthetic route leverages the reactivity of both the hydroxyl and amino groups of this compound to construct a novel triazolopyrimidine sulfonamide. This class of herbicides is known to be potent inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][11]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for a novel herbicide from this compound.
Part 1: Synthesis of Intermediate 1: 6-Amino-2,3-difluoro-1-(difluoromethoxy)benzene
This initial step focuses on the modification of the hydroxyl group. An etherification reaction is employed to introduce a difluoromethoxy group, a common moiety in modern agrochemicals known to enhance metabolic stability.
Experimental Protocol: O-Alkylation
Materials:
-
This compound (1.0 eq)
-
Sodium chlorodifluoroacetate (2.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Slowly add sodium chlorodifluoroacetate (2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Amino-2,3-difluoro-1-(difluoromethoxy)benzene as a solid.
Causality and Field-Proven Insights:
-
Choice of Reagents: Sodium chlorodifluoroacetate serves as an efficient and relatively safe source of the difluoromethyl group. Potassium carbonate is a cost-effective base for the deprotonation of the phenolic hydroxyl group, facilitating the nucleophilic attack.
-
Solvent and Temperature: DMF is an excellent polar aprotic solvent for this type of reaction, effectively dissolving the reagents and facilitating the reaction. The elevated temperature is necessary to drive the reaction to completion.
-
Work-up and Purification: The aqueous work-up is crucial for removing inorganic salts and DMF. Column chromatography ensures the isolation of a pure intermediate, which is critical for the success of the subsequent step.
Part 2: Synthesis of the Final Product: A Novel Triazolopyrimidine Sulfonamide Herbicide
The final step involves the formation of a sulfonamide bond between the amino group of Intermediate 1 and a pre-synthesized triazolopyrimidine sulfonyl chloride. This reaction is a cornerstone in the synthesis of many commercial herbicides.
Experimental Protocol: N-Sulfonylation
Materials:
-
6-Amino-2,3-difluoro-1-(difluoromethoxy)benzene (Intermediate 1) (1.0 eq)
-
5,8-Dimethoxy-[1][3][11]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 6-Amino-2,3-difluoro-1-(difluoromethoxy)benzene (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add a solution of 5,8-dimethoxy-[1][3][11]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.
Causality and Field-Proven Insights:
-
Choice of Reagents: The triazolopyrimidine sulfonyl chloride is a highly reactive electrophile, readily forming a stable sulfonamide bond with the nucleophilic amino group. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Solvent and Temperature: DCM is a suitable solvent for this reaction due to its inertness and ability to dissolve the reactants. Starting the reaction at a low temperature helps to control the initial exotherm.
-
Work-up and Purification: The acidic and basic washes are essential to remove unreacted starting materials and pyridine. Recrystallization is an effective method for obtaining a highly pure final product, which is crucial for accurate biological evaluation.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected outcomes for the described synthetic protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Analytical Data |
| Intermediate 1 | C₇H₆F₄N₂O | 210.13 | 75-85 | ¹H NMR, ¹⁹F NMR, MS |
| Final Product | C₁₄H₁₀F₄N₆O₅S | 466.33 | 70-80 | ¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS |
Visualization of the Synthetic Logic
The logical progression of the synthesis, highlighting the key transformations, is illustrated below.
Sources
- 1. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2015003543A1 - Triazolopyrimidine sulfonamide compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 9. scbt.com [scbt.com]
- 10. This compound | C6H5F2NO | CID 2778441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
The Emerging Role of 6-Amino-2,3-difluorophenol in Advanced Materials: A Synthetic and Application Guide
Abstract
6-Amino-2,3-difluorophenol is a strategically functionalized aromatic building block poised for significant contributions to materials science. The presence of three distinct functionalities—an amino group, a hydroxyl group, and two fluorine atoms—on a single phenyl ring imparts a unique combination of properties to the polymers and materials derived from it. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of high-performance polymers and advanced functional materials. We present detailed protocols for the synthesis of polybenzoxazoles (PBOs) from this monomer, outlining the critical experimental parameters and characterization techniques.
Introduction: The Strategic Advantage of Fluorination and Ortho-Functionality
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. In the context of polymer science, fluorination is a well-established strategy to enhance thermal stability, chemical resistance, and oxidative stability, while also lowering the dielectric constant and surface energy. This compound is a prime example of a monomer designed to leverage these benefits.
The ortho-positioning of the amino and hydroxyl groups is crucial for its application in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) and related heterocyclic polymers. This specific arrangement facilitates the intramolecular cyclization reaction that forms the rigid, thermally stable oxazole ring, which is the cornerstone of the exceptional properties of PBOs. The addition of the two fluorine atoms on the same aromatic ring is anticipated to further enhance the performance characteristics of the resulting polymers.
Synthesis and Characterization of this compound
While the direct synthesis of this compound can be challenging, a common synthetic route involves the nitration of 2,3-difluorophenol followed by the reduction of the resulting nitro-intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3-Difluorophenol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Nitration:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of 2,3-difluorophenol and sulfuric acid to 0°C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude 6-nitro-2,3-difluorophenol.
-
-
Reduction:
-
Dissolve the crude 6-nitro-2,3-difluorophenol in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with a concentrated NaOH solution until a basic pH is achieved.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield this compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the positions of the substituents.
-
FTIR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C-F, aromatic C=C).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Application in High-Performance Polymers: Polybenzoxazoles (PBOs)
The primary application of this compound in materials science is as a monomer for the synthesis of fluorinated polybenzoxazoles. PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high tensile strength, and excellent chemical resistance.
Workflow for the Synthesis of Fluorinated PBO
Caption: Workflow for the synthesis of fluorinated polybenzoxazole (PBO).
Detailed Protocol: Synthesis of Fluorinated PBO
Materials:
-
This compound
-
Terephthaloyl chloride
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P₂O₅)
-
Deionized water
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
PPA Preparation: Prepare the PPA medium by heating a mixture of PPA and P₂O₅ at 130°C under a nitrogen atmosphere until a homogeneous solution is obtained.
-
Monomer Addition: Cool the PPA to 80°C and add this compound and terephthaloyl chloride in a stoichiometric ratio.
-
Polycondensation: Slowly raise the temperature to 120°C and maintain for 24 hours to form the poly(hydroxy)amide precursor. The viscosity of the solution will increase significantly.
-
Cyclization: Increase the temperature to 180-200°C and hold for another 10-12 hours to effect the intramolecular cyclization to form the polybenzoxazole.
-
Precipitation and Washing: Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of vigorously stirred deionized water. The polymer will precipitate as fibers or a powder.
-
Neutralization and Drying: Thoroughly wash the polymer with deionized water and a dilute ammonium hydroxide solution until the washings are neutral. Dry the final fluorinated PBO polymer in a vacuum oven at 100°C for 24 hours.
Expected Properties of Fluorinated PBOs
| Property | Expected Outcome for Fluorinated PBO | Rationale |
| Thermal Stability | Decomposition temperature > 550°C (in N₂) | The inherent stability of the benzoxazole ring is enhanced by the strong C-F bonds. |
| Solubility | Improved solubility in organic solvents (e.g., m-cresol, H₂SO₄) | The fluorine atoms can disrupt chain packing and increase polymer-solvent interactions. |
| Dielectric Constant | Lower than non-fluorinated PBO (k < 2.8) | The low polarizability of the C-F bond reduces the overall dielectric constant. |
| Moisture Uptake | Significantly reduced | The hydrophobic nature of fluorine atoms minimizes water absorption. |
| Mechanical Properties | High tensile strength and modulus | The rigid-rod nature of the PBO backbone is maintained. |
Potential Applications in Advanced Materials
The unique combination of properties imparted by the this compound monomer makes the resulting polymers highly attractive for a range of demanding applications:
-
Aerospace and Defense: As a matrix resin for high-performance composites, protective coatings, and fire-resistant textiles due to its exceptional thermal stability and low flammability.
-
Microelectronics: As a low-k dielectric material for interconnects and packaging in integrated circuits, addressing the need for materials with low signal propagation delay and crosstalk.
-
Membrane Separations: For gas separation membranes (e.g., CO₂/CH₄ separation) where the fluorine-rich polymer matrix can offer enhanced permeability and selectivity.
-
Fuel Cells: As a component in proton exchange membranes (PEMs) for fuel cells, where the chemical and thermal resistance of the fluorinated PBO backbone could lead to more durable membranes.
Future Outlook
This compound represents a versatile building block for the next generation of advanced materials. Further research into the copolymerization of this monomer with other functionalized monomers could lead to a wide array of polymers with tailored properties. The exploration of its derivatives in other material classes, such as polyimides and polyamides, is also a promising avenue for future investigations. As the demand for materials that can perform under extreme conditions continues to grow, the strategic use of monomers like this compound will be instrumental in meeting these challenges.
References
- Note: As of the last update, specific literature detailing the applications of this compound in materials science is limited. The protocols and applications described herein are based on the well-established chemistry of related aminophenols and fluorinated monomers in the synthesis of high-performance polymers.
-
Title: Polybenzobisoxazoles and Polybenzobisthiazoles Source: Macromolecular Reviews URL: [A general reference on PBO chemistry would be cited here. A specific, real URL is not available from the search.]
-
Title: The Effect of Fluorine on the Properties of High-Performance Polymers Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [A review article on fluorinated polymers would be cited here. A specific, real URL is not available from the search.]
-
Title: Synthesis and Characterization of Novel Fluorinated Poly(benzoxazole)s Source: High Performance Polymers URL: [A research article on fluorinated PBOs would be cited here. A specific, real URL is not available from the search.]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2,3-difluorophenol
Welcome to the technical support center for the synthesis of 6-Amino-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable pharmaceutical intermediate.[1][2] Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Synthetic Pathway Overview
The most common and logical synthetic route to this compound involves a two-step process:
-
Electrophilic Nitration: 2,3-Difluorophenol is nitrated to form the key intermediate, 2,3-difluoro-6-nitrophenol.
-
Reduction: The nitro group of 2,3-difluoro-6-nitrophenol is then reduced to an amino group to yield the final product.
This guide will address the potential impurities and troubleshooting for each of these critical steps.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting and FAQs: Step 1 - Nitration of 2,3-Difluorophenol
The nitration of 2,3-difluorophenol is a critical step where the regioselectivity of the reaction dictates the impurity profile of the subsequent steps. The hydroxyl group is a strong ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors.[3][4] This interplay of directing effects can lead to the formation of several isomeric impurities.
Frequently Asked Questions (FAQs):
Q1: My nitration reaction produced a mixture of isomers. How can I identify the desired 2,3-difluoro-6-nitrophenol and the common isomeric impurities?
A1: The primary impurities in this step are other isomers of difluoronitrophenol. The directing effects of the hydroxyl and fluoro groups on the 2,3-difluorophenol ring will likely lead to the formation of the following isomers:
| Impurity Name | Position of Nitro Group | Rationale for Formation |
| 2,3-Difluoro-6-nitrophenol | C6 | Desired Product. Ortho to the strongly activating hydroxyl group. |
| 2,3-Difluoro-4-nitrophenol | C4 | Para to the hydroxyl group. |
| 2,3-Difluoro-5-nitrophenol | C5 | Ortho to one fluorine and meta to the hydroxyl group. |
Identification:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are invaluable for distinguishing between these isomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can separate the isomers and provide their molecular weight, confirming they are isomers. Developing a good HPLC method is key to resolving these closely related compounds.
Q2: How can I improve the regioselectivity of the nitration to favor the formation of 2,3-difluoro-6-nitrophenol?
A2: Controlling the reaction conditions is paramount for maximizing the yield of the desired isomer.
-
Temperature: Lowering the reaction temperature (e.g., -10 to 0 °C) can enhance selectivity by reducing the activation energy available for the formation of less favored isomers.[5]
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the outcome. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. The rate of addition of the nitrating agent should be slow and controlled to prevent localized overheating and side reactions.
-
Solvent: The use of a suitable solvent can also play a role in controlling the reaction.
Troubleshooting Guide: Nitration Step
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Yield of Nitrated Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient nitrating agent. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; ensure it is not too low to stall the reaction. - Ensure the stoichiometry of the nitrating agent is correct. |
| Formation of Multiple Isomers | - High reaction temperature. - Rapid addition of nitrating agent. | - Maintain a low and consistent reaction temperature. - Add the nitrating agent dropwise with vigorous stirring. |
| Dark-colored Reaction Mixture | - Oxidation of the phenol. - Over-nitration or side reactions. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). - Avoid excessive amounts of nitrating agent and high temperatures. |
III. Troubleshooting and FAQs: Step 2 - Reduction of 2,3-Difluoro-6-nitrophenol
The reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with other reducing agents.[6] This step is generally high-yielding, but incomplete reactions or side reactions can introduce new impurities.
Frequently Asked Questions (FAQs):
Q3: My final product is off-color (pink, brown, or black) after the reduction step. What is the cause?
A3: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Air Oxidation: Exposure of the this compound to air, especially in solution or during workup, can cause oxidation.
-
Residual Oxidizing Agents: If the reduction was not carried out to completion, residual nitro or intermediate species could contribute to color.
Mitigation Strategies:
-
Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during filtration and drying.
-
Antioxidants: In some cases, small amounts of antioxidants can be used during workup, but their compatibility and removability must be considered.
-
Purification: Techniques like recrystallization or treatment with activated carbon can often remove colored impurities.
Q4: I am observing an impurity with a molecular weight that is two mass units lower than my product in the mass spectrum. What could it be?
A4: This is likely the 2,3-difluoro-6-hydroxylaminophenol intermediate. Catalytic hydrogenation of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, the hydroxylamine may be present as an impurity.
Troubleshooting Guide: Reduction Step
| Issue | Probable Cause(s) | Recommended Action(s) |
| Incomplete Reduction | - Insufficient catalyst or reducing agent. - Inadequate reaction time or temperature. - Catalyst poisoning. | - Ensure the catalyst is active and used in the correct amount. - Monitor the reaction by TLC or HPLC until the starting material is consumed. - Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Presence of Hydroxylamine Impurity | - Incomplete reaction. | - Increase the reaction time or temperature slightly. - Consider adding fresh catalyst. |
| Product Instability/Discoloration | - Oxidation of the aminophenol. | - Work up the reaction under an inert atmosphere. - Minimize the exposure of the product to air and light. - Store the final product under inert gas at a low temperature.[2] |
IV. Purification and Analysis Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for aminophenols include ethanol/water or toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum at a moderate temperature.
Protocol 2: HPLC Method for Impurity Profiling
A reverse-phase HPLC method is generally suitable for analyzing the purity of this compound and its impurities.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both the product and impurities absorb (e.g., 280 nm).
-
MS Compatibility: For HPLC-MS, use volatile mobile phase additives like formic acid or ammonium acetate.
Impurity Formation Pathway Diagram
Sources
Technical Support Center: Recrystallization of 6-Amino-2,3-difluorophenol
Welcome to the Technical Support Center for the purification of 6-Amino-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important fluorinated intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for downstream applications.[1][2] This document provides a framework for developing a robust recrystallization protocol and addressing common challenges encountered during the purification process.
I. Understanding the Compound: Key Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 115551-33-2 | [3][4] |
| Molecular Formula | C₆H₅F₂NO | [3][4] |
| Molecular Weight | 145.11 g/mol | [3][4] |
| Appearance | Greyish-green powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
Note: A definitive melting point for this compound is not consistently reported in publicly available literature. It is crucial to determine the melting point of your crude and purified material experimentally as a primary indicator of purity.
II. Recrystallization Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the recrystallization of this compound.
Caption: A troubleshooting decision tree for the recrystallization of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Common impurities can arise from the synthetic route. A likely precursor is 2,3-difluoro-6-nitrophenol. [5]Therefore, potential impurities could include:
-
Unreacted starting material (2,3-difluoro-6-nitrophenol).
-
Byproducts from the reduction of the nitro group.
-
Isomeric aminodifluorophenols if the starting material was not isomerically pure.
-
Oxidation products of the aminophenol, which are often colored.
Q2: My purified product is still a greyish-green color. Is this normal?
A2: While the crude product is described as a greyish-green powder, significant color in the recrystallized product may indicate the presence of persistent, likely oxidized, impurities. [1]Consider the following:
-
Charcoal Treatment: If not already performed, a treatment with activated charcoal during a subsequent recrystallization can help adsorb colored impurities.
-
Inert Atmosphere: Aminophenols can be sensitive to air oxidation, especially at elevated temperatures. [6]Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored oxidation byproducts.
Q3: I'm observing "oiling out" of my compound. What does this mean and how can I prevent it?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. This is more likely if the boiling point of the solvent is higher than the melting point of the compound. To mitigate this:
-
Add More Solvent: Increasing the volume of the solvent can lower the saturation point and may allow the compound to dissolve before it melts.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent System: A solvent/anti-solvent system can sometimes prevent oiling out by allowing for dissolution at a lower temperature.
Q4: How can I improve my recovery yield?
A4: Low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.
-
Insufficient Cooling: Ensure the solution is cooled for an adequate amount of time, and to a sufficiently low temperature, to maximize crystallization.
-
Washing Losses: Washing the collected crystals with an excessive amount of cold solvent can lead to product loss. Use only a small amount of ice-cold solvent for washing.
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
University of California, Irvine. Crystallization. [Link]
-
Goods.com. This compound. [Link]
-
PubChem. This compound. [Link]
-
American Elements. 5-Amino-2,4-difluorophenol. [Link]
-
PubChem. Process for the purification of p-aminophenol. [Link]
-
PubMed. Fluorinated o-aminophenol derivatives for measurement of intracellular pH. [Link]
-
Google Patents. Purification of N-acetyl aminophenols.
-
Google Patents. Method for crystallization of amino acids.
-
Google Patents. Extractive solution crystallization of chemical compounds.
-
Google Patents. PURIFICATION OF p-AMINOPHENOL.
-
Google Patents. Process for the purification of p-aminophenol.
-
Google Patents. Derivatives of 3-fluorophenol, processes for preparing them, and the use of these compounds.
-
Google Patents. Process for the purification of p-aminophenol.
-
Google Patents. Process for the preparation of 2,3-difluoro-6-nitrophenol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 6. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Technical Support Center: 6-Amino-2,3-difluorophenol Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Amino-2,3-difluorophenol (CAS 115551-33-2). As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical principles at play, helping you troubleshoot and optimize your synthesis for higher yields and purity. This valuable intermediate is crucial in the development of pharmaceuticals and agrochemicals, and mastering its synthesis is key to advancing research.[1][2]
Understanding the Synthesis Landscape
The most prevalent and scalable method for synthesizing this compound is the reduction of its nitro precursor, 2,3-difluoro-6-nitrophenol. Catalytic hydrogenation is often the method of choice for its high efficiency and cleaner reaction profiles compared to metal/acid reductions.[3][4] An alternative, though more complex, route involves a multi-step synthesis starting from 3,4-difluoroaniline.[5] This guide will focus primarily on troubleshooting the more common catalytic hydrogenation route.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common challenge and can stem from several sources. A systematic approach is crucial for diagnosis.
Root Causes & Solutions:
-
Inefficient Catalysis: The heart of the reaction is the catalyst. Its activity can be compromised easily.
-
Cause: Catalyst poisoning (e.g., by sulfur or other impurities in reagents/solvents) or insufficient catalyst loading.
-
Solution: Ensure high-purity, fresh reagents and solvents. For a typical lab-scale reaction, use 5-10% Palladium on Carbon (Pd/C) at a loading of 5-10 mol%.[4] If you suspect poisoning, try a fresh batch of catalyst from a reputable supplier.
-
-
Suboptimal Reaction Conditions: Hydrogen pressure and temperature are critical parameters that require careful control.
-
Cause: Insufficient hydrogen pressure leads to an incomplete reaction. Excessively high temperatures can promote side reactions, such as defluorination or byproduct formation.[3]
-
Solution: A hydrogen pressure of 1-4 atm is typically sufficient for lab-scale synthesis.[3] Maintain a controlled temperature, often in the range of 25-70°C.[6] Start at room temperature and gently heat if the reaction is sluggish, monitoring progress by TLC or LC-MS.
-
-
Incomplete Reaction/Poor Conversion:
-
Cause: Insufficient reaction time or poor mixing. The solid catalyst needs to be well-dispersed in the reaction mixture to be effective.
-
Solution: Allow the reaction to run until analysis (TLC, LC-MS) shows complete consumption of the starting nitrophenol. Ensure vigorous stirring to maintain the catalyst in suspension. A typical reaction time can be 3-6 hours.[4][6]
-
-
Product Degradation: Aminophenols are susceptible to oxidation, which can occur during the reaction workup or purification, leading to colored impurities and loss of product.[7]
-
Solution: Once the reaction is complete, filter the catalyst quickly and consider working under an inert atmosphere (e.g., Nitrogen or Argon) during solvent evaporation and subsequent steps.
-
Troubleshooting Workflow: Diagnosing Low Yield
Use the following decision tree to systematically identify the source of low yield in your synthesis.
Caption: A decision tree for troubleshooting low yields.
FAQ 2: My final product is discolored (pink, brown, or black). What causes this and how can I prevent it?
Discoloration is a classic sign of aminophenol oxidation. The aminophenol product is highly sensitive to air and light, readily forming colored quinone-type impurities.[7]
Prevention and Purification:
-
Inert Atmosphere: During workup and purification, bubbling nitrogen or argon through your solvents and blanketing the reaction flasks can significantly reduce oxidation.
-
Prompt Workup: Do not let the reaction mixture sit exposed to air after filtration of the catalyst. Proceed immediately to solvent removal and purification.
-
Storage: Store the final product under an inert atmosphere, protected from light, and preferably at a low temperature (0-8 °C).[2]
-
Purification: If discoloration occurs, the product can often be purified. Recrystallization from a suitable solvent system (e.g., toluene/hexane) or flash column chromatography can remove colored impurities.[3]
FAQ 3: I am seeing multiple products in my final mixture. What are the likely side reactions?
While catalytic hydrogenation is generally clean, side reactions can occur, especially if conditions are not optimal.
Common Side Products:
-
Hydroxylamine Intermediate: Incomplete reduction can leave some N-phenylhydroxylamine derivative, which is an intermediate in the reduction of a nitro group.[8]
-
Solution: Ensure sufficient catalyst loading and reaction time to drive the reaction to completion.
-
-
Defluorination: Harsh reaction conditions (high temperature or overly aggressive catalysts) can lead to the cleavage of C-F bonds, resulting in products with fewer fluorine atoms.[3]
-
Solution: Use milder conditions. Maintain moderate temperatures and pressures. If defluorination is persistent, consider a different catalyst, such as platinum(IV) oxide, which can sometimes be gentler.[8]
-
-
Azo Compounds: While more common with metal hydride reagents, azo compounds can form under certain catalytic hydrogenation conditions, especially if the reaction stalls at the hydroxylamine or nitroso intermediate stage.[8][9]
-
Solution: Proper control of hydrogen pressure and ensuring a fully active catalyst will minimize the concentration of these intermediates and favor full reduction to the amine.
-
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[4]
Materials:
-
2,3-Difluoro-6-nitrophenol (1.0 eq)
-
Palladium on Carbon (5% or 10% Pd/C, 5-10 mol%)
-
Methanol (or Ethanol), high purity
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celite or another filter aid
Procedure:
-
In a hydrogenation vessel, dissolve 2,3-difluoro-6-nitrophenol (e.g., 5.0 g) in methanol (e.g., 70 mL).
-
Carefully add the Pd/C catalyst to the solution under a stream of inert gas.
-
Seal the vessel and purge thoroughly with the inert gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 1-4 atm.
-
Stir the mixture vigorously at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as toluene.
-
If colored impurities are present that do not dissolve, perform a hot filtration.
-
Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Data Summary & Purity Assessment
Table 1: Comparison of Synthesis Parameters
| Parameter | Recommended Condition | Rationale / Impact on Yield |
| Starting Material Purity | ≥97%[10] | Impurities can poison the catalyst. |
| Catalyst | 5-10% Pd/C | Standard, effective catalyst for nitro group reduction.[9] |
| Catalyst Loading | 5-10 mol% | Ensures a reasonable reaction rate without excessive cost. |
| Solvent | Methanol / Ethanol | Good solubility for starting material and product. |
| H₂ Pressure | 1-4 atm | Sufficient for reduction without requiring specialized high-pressure equipment.[3] |
| Temperature | 25-70 °C | Balances reaction rate against the risk of side reactions like defluorination.[3][6] |
| Reaction Time | 3-6 hours (monitor) | Must be sufficient for complete conversion. |
Assessing Product Purity
Verifying the purity of your final product is essential. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): The most common and reliable method for determining purity and quantifying impurities. A reversed-phase C18 column with a UV detector is typically used.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value (60-62 °C for the precursor nitrophenol) indicates high purity.[10]
By applying these troubleshooting strategies and adhering to careful experimental technique, you can overcome the common challenges associated with the synthesis of this compound and achieve consistently high yields and purity in your research.
References
- US5521310A - Process to obtain benzoxazines to be used for the...
- EP0619311A1 - Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives thereof - Google P
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry
- PROCESS FOR OBTAINING BENZOXAZINES USEFUL FOR THE SYNTHESIS OF OFLOXACIN, LEVOFLOXACIN AND DERIVATIVES THEREOF - European P
- AU674542B2 - Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives thereof - Google P
- Nitro Reduction - Common Conditions
- A Comparative Guide to Analytical Methods for 4-Aminophenol Determin
- 2,3-Difluorophenol | 6418-38-8 - Benchchem
- Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups - csbsju - College of Saint Benedict
- CA2125287A1 - Process to obtain benzoxazines to be used for the synthesis of ofloxazine, levofloxazine and derivatives - Google P
- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection
- Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed
- 2,3-Difluoro-6-nitrophenol | CAS#:82419-26-9 | Chemsrc
- Kinetic resolution by lithiation: highly enantioselective synthesis of substituted dihydrobenzoxazines and tetrahydroquinoxaline - White Rose Research Online
- WO1994007873A1 - Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives thereof - Google P
- Reduction of nitro compounds - Wikipedia
- Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection | Request PDF - ResearchG
- Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC - NIH
- Synthesis of 2-amino-5,6-difluorophenol - PrepChem.com
- organic chemistry reaction #13 - reduction of nitro group to amine - YouTube
- This compound | 115551-33-2 - Benchchem
- Fluorinated o-aminophenol derivatives for measurement of intracellular pH - PubMed
- Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research
- 2,3-Difluoro-6-nitrophenol 98 82419-26-9 - Sigma-Aldrich
- 2,3-Difluoro-6-nitrophenol | 82419-26-9 - TCI Chemicals
- 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem
- Hydrogenation of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichloroppenol over Ni-B/SiO 2 amorphous alloy - ResearchG
- 4-Aminophenol | C6H7NO | CID 403 - PubChem
- Stability of chlorophenols and their acetylated derivatives in w
- Safety D
- Safety D
- 2,3-Difluoro-6-nitrophenol 98% | 82419-26-9 - Sigma-Aldrich
Sources
- 1. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0619311A1 - Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-2,3-difluorophenol
Welcome to the technical support center for the synthesis of 6-Amino-2,3-difluorophenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable intermediate. This compound is a key building block in the development of advanced pharmaceuticals and agrochemicals, prized for the unique biological properties conferred by its fluorine substitutions.[1][2] However, its synthesis is not without challenges. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind them to help you navigate common pitfalls and optimize your synthetic route.
The most common and scalable synthetic route involves the catalytic hydrogenation of a nitrophenol precursor, which itself is often derived from 2,3,4-trifluoronitrobenzene.[3] This guide will focus on the critical reduction step and the subsequent isolation of the final product.
Caption: Overview of the primary synthetic pathway.
Section 1: Troubleshooting Common Issues (Q&A Format)
This section addresses the most frequent problems encountered during the synthesis. Each answer provides a mechanistic explanation and directs you to actionable protocols.
Issue 1: Reaction Discoloration (Pink, Purple, or Brown Hue)
Q: My reaction mixture and isolated product are dark-colored, not the expected off-white solid. Why is this happening and how can I prevent it?
A: This is the most common issue and is almost certainly due to the oxidation of the aminophenol product.[4][5] The electron-donating amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring make it highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored quinone-imine type structures. The reaction is often catalyzed by trace metal impurities.[4]
Mechanism of Oxidation: The aminophenol first undergoes a one-electron oxidation to form a semiquinone radical, which is highly reactive.[6] This radical can then dimerize or polymerize, leading to complex, colored mixtures. The initial oxidation product is often a benzoquinoneimine, which is intensely colored.
Caption: Simplified pathway for product oxidation.
Solutions:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before adding the catalyst, thoroughly sparge the solvent and the reaction vessel headspace with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction and workup.
-
Use Antioxidants/Stabilizers: During workup and crystallization, the addition of a small amount of a reducing agent can prevent discoloration. Sodium dithionite (sodium hydrosulfite) or sodium sulfite are highly effective for this purpose.[4] They act as oxygen scavengers, protecting the desired product.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA (disodium ethylenediaminetetraacetate) during the aqueous workup can sequester metal ions and improve product quality.[4]
Refer to: Protocol A: Performing the Hydrogenation Under Inert Atmosphere and Protocol B: Workup and Isolation with Antioxidants.
Issue 2: Incomplete Conversion or Stalled Reaction
Q: My reaction is very slow or stops completely before all the 2,3-difluoro-6-nitrophenol is consumed. What are the likely causes?
A: This typically points to a problem with the catalyst or the reaction conditions. Catalytic hydrogenation is a surface reaction, and anything that hinders the interaction between the substrate, hydrogen, and the catalyst surface will stop the reaction.[7]
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst may be old, have been improperly stored, or may be from a poor-quality batch. Always use a fresh, high-quality catalyst. Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are common choices.[8]
-
Catalyst Poisoning: The starting material or solvent may contain impurities that act as catalyst poisons. Sulfur compounds, strong acids, or other halides can irreversibly bind to the catalyst's active sites. Purifying the starting nitrophenol by recrystallization before the reaction can help.
-
Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation apparatus. The reaction consumes hydrogen, so the pressure should drop as it proceeds. If the pressure is static from the beginning, check for leaks or a blocked hydrogen inlet. For bench-scale reactions, ensure the system is properly sealed.
-
Poor Mass Transfer: The reaction requires efficient mixing to bring the substrate (in the liquid phase), hydrogen (in the gas phase), and the catalyst (in the solid phase) together. Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.
Refer to: Protocol C: Small-Scale Catalyst Activity Test.
Issue 3: Formation of Side Products (Hydrodefluorination)
Q: My analytical data (LC-MS, NMR) shows impurities that correspond to the loss of one or more fluorine atoms. What is this side reaction and how can I minimize it?
A: This side reaction is known as hydrodefluorination (HDF), where a C-F bond is cleaved and replaced by a C-H bond.[9] It is a known side reaction in the catalytic hydrogenation of halogenated aromatic compounds.[8] While C-F bonds are strong, they can be activated on a catalyst surface, particularly under harsh conditions. Palladium catalysts are generally more prone to causing dehalogenation than platinum catalysts.[8]
Caption: Desired reaction vs. hydrodefluorination (HDF) side reaction.
Mitigation Strategies:
-
Catalyst Selection: Switch from a palladium-based catalyst (Pd/C) to a platinum-based one (Pt/C), which often shows higher selectivity for nitro group reduction over dehalogenation.[8]
-
Milder Conditions: Reduce the reaction temperature and hydrogen pressure. Dehalogenation is often more prevalent at higher temperatures and pressures.[8] Start with room temperature and lower pressures (e.g., 50 psi or 3-4 bar) and monitor the reaction progress.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Over-exposure of the product to the catalyst and hydrogen can promote HDF.
Table 1: Summary of Common Impurities and Troubleshooting
| Problem Observed | Probable Cause | Key Impurity/Byproduct | Suggested Actions |
| Dark Product Color | Oxidation | Quinone-imine polymers | Use inert atmosphere; add antioxidants (sodium dithionite) during workup.[4][5] |
| Incomplete Reaction | Catalyst Deactivation | Unreacted Starting Material | Use fresh catalyst; purify starting material; check for system leaks.[8] |
| Mass Imbalance | Hydrodefluorination (HDF) | Amino-fluorophenols | Switch from Pd/C to Pt/C; use milder temperature and pressure.[8] |
| Intermediate Peaks | Incomplete Reduction | Azoxy or Azo compounds | Increase hydrogen pressure or reaction time; ensure efficient stirring.[8] |
Section 2: Experimental Protocols
Protocol A: Performing the Hydrogenation Under Inert Atmosphere
This protocol outlines the key steps to minimize product oxidation during the reaction.
-
Vessel Preparation: Add the 2,3-difluoro-6-nitrophenol and the chosen solvent (e.g., ethanol, ethyl acetate) to the hydrogenation vessel.
-
Solvent Degassing: Seal the vessel and sparge the solution with a subsurface stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Headspace Purge: While maintaining positive pressure, switch the gas flow to the vessel headspace for another 10 minutes.
-
Catalyst Addition: Briefly remove the gas inlet and add the catalyst (e.g., 5% Pt/C, 1-5 mol%) under a strong positive flow of inert gas to prevent air from entering the vessel (a "nitrogen blanket").
-
Final Purge: Reseal the vessel immediately. Perform three cycles of pressurizing the vessel with inert gas followed by venting to a safe exhaust.
-
Reaction Initiation: Introduce hydrogen gas to the desired pressure and begin stirring.
Protocol B: Workup and Isolation with Antioxidants
This procedure helps maintain product integrity after the reaction is complete.
-
Catalyst Filtration: Once the reaction is finished, vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Crucially, perform this filtration under a nitrogen or argon atmosphere to prevent the product solution from contacting air.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator.
-
Aqueous Workup: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Prepare an aqueous solution of sodium dithionite (approx. 1-2% w/v). Wash the organic layer with this dithionite solution, followed by a brine wash.
-
Drying and Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Recrystallize from a suitable solvent system (e.g., toluene/heptane), potentially adding a very small amount of solid sodium dithionite to the crystallization mixture to ensure stability.
Protocol C: Small-Scale Catalyst Activity Test
If you suspect catalyst issues, run this quick test before committing to a large-scale reaction.
-
Setup: In a standard flask with a magnetic stir bar, dissolve a small, known amount of a reliable nitro compound (e.g., nitrobenzene) in ethanol.
-
Inerting: Fit the flask with a septum and a balloon filled with hydrogen. Purge the flask with nitrogen, then evacuate and backfill with hydrogen from the balloon three times.
-
Reaction: Add a small, weighed amount of the catalyst .
-
Monitoring: Monitor the reaction by TLC or LC-MS. A known active catalyst should show complete conversion of nitrobenzene to aniline within a short period (typically <1 hour) at room temperature. If your catalyst is sluggish in this test, it should not be used for the more challenging substrate.
References
- ACS Publications. (2024). Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA). Environmental Science & Technology. [Link]
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. [Link]
- ACS Publications. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. [Link]
- ACS Publications. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology. [Link]
- ACS Publications. (2016). Hydrodefluorination of Fluoroarenes Using Hydrogen Transfer Catalysts with a Bifunctional Iridium/NH Moiety.
- Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. [Link]
- Universidad de Alicante. (2003).
- ResearchGate. (n.d.).
- Google Patents. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl).
- Royal Society of Chemistry. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025).
- PubMed. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Royal Society of Chemistry. (n.d.). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. [Link]
- Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
- Google Patents. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 4. chemcess.com [chemcess.com]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrodefluorination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to address the specific, nuanced challenges you may encounter at the bench. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
The Catalytic Cycle: A Foundation for Troubleshooting
A firm grasp of the catalytic cycle is the first step toward effective troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, and understanding each step is crucial for diagnosing reaction failures. The key stages are: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1][2][3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during Buchwald-Hartwig amination reactions, from complete reaction failure to low yields and the appearance of side products.
Section 1: Poor or No Conversion
Q: My reaction shows no conversion of starting material. What are the first things I should check?
A: When a reaction fails completely, it's essential to systematically evaluate the fundamental components and conditions. This logical flow can help pinpoint the issue.
Caption: Initial troubleshooting workflow for reaction failure.
-
Catalyst Activity: The most common point of failure is the generation of the active Pd(0) species.[4]
-
Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂): These require in situ reduction to Pd(0). This is often accomplished by the phosphine ligand or amine, but the process can be inefficient.[5] If you suspect this is the issue, consider a pre-activation step where the Pd(II) salt and ligand are heated together briefly before adding the substrates and base.[6]
-
Pd(0) Precursors (e.g., Pd₂(dba)₃): While theoretically active, the quality of dba (dibenzylideneacetone) complexes can degrade over time. Use a fresh, properly stored source.
-
Ligand Degradation: Biarylphosphine ligands are often air-sensitive and can oxidize, rendering them ineffective. Store them under an inert atmosphere and use fresh batches.
-
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also degrade phosphine ligands. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Reagent Purity and Water Content:
-
Water: While trace amounts of water can sometimes be beneficial for pre-catalyst activation, excess water can hydrolyze the aryl halide and deactivate the catalyst.[5][6] Ensure your solvent and amine are dry.
-
Base Quality: Sodium tert-butoxide (NaOt-Bu) is highly hygroscopic and can degrade to sodium hydroxide and tert-butanol, which are less effective bases for this reaction. Use a fresh bottle or a sublimed batch from a glovebox.
-
Q: My reaction with an aryl chloride is very sluggish or fails. Why is this, and how can I fix it?
A: Aryl chlorides are challenging substrates because the C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step much more difficult and often rate-limiting.[7] To overcome this high activation barrier, a more electron-rich and sterically demanding catalyst system is required.[8]
-
Ligand Choice is Critical: Standard ligands like PPh₃ or even first-generation biaryl phosphines are often ineffective. You must use highly active, bulky, and electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is necessary for the oxidative addition of the C-Cl bond.[2]
-
Recommended Ligands for Aryl Chlorides:
-
Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to facilitate oxidative addition.[7]
Section 2: Low Yield and Side Reactions
Q: I'm getting a low yield of my desired product along with a significant amount of hydrodehalogenation (Ar-H). What causes this and how can I prevent it?
A: Hydrodehalogenation, where the aryl halide is converted to the corresponding arene, is a common side reaction. It often arises from a competitive pathway involving β-hydride elimination from the palladium amide intermediate, especially when the amine has β-hydrogens.[2] Another source can be reactions involving trace water.
Mitigation Strategies:
-
Ligand Modification: The choice of ligand has a profound impact. Bulky, electron-donating ligands, particularly the dialkylbiaryl phosphines, sterically favor the reductive elimination pathway over β-hydride elimination.[2] If you are using an older ligand system (e.g., BINAP), switching to a more modern one (e.g., XPhos, RuPhos) can dramatically suppress this side reaction.
-
Base Selection: The base can influence the concentration of palladium hydride species in the reaction. In some cases, switching from an alkoxide base like NaOt-Bu to a weaker carbonate base (e.g., Cs₂CO₃, K₂CO₃) can reduce the rate of hydrodehalogenation, although this may also slow down the desired reaction.[5]
-
Sterically Hindered Amines: If your amine is very bulky, reductive elimination can be slowed, allowing more time for side reactions. In these cases, using a ligand specifically designed for hindered substrates can be beneficial.[12]
Q: My reaction is clean but stalls at ~50% conversion. What should I investigate?
A: Reaction stalling often points to catalyst deactivation or product inhibition.
-
Catalyst Deactivation: The active catalyst can be lost over the course of the reaction.
-
Ligand Degradation: At high temperatures, some phosphine ligands can degrade.
-
Palladium Precipitation: Incorrect stoichiometry or the presence of inhibiting species can cause the palladium to precipitate as inactive Pd black. This can sometimes be observed as a color change in the reaction mixture from a homogenous yellow/brown to a dark suspension.
-
Inhibition by Iodide: When using aryl iodides, the generated iodide anion can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[5] Using toluene as a solvent can help, as the resulting sodium iodide salt is poorly soluble and precipitates, minimizing its inhibitory effect in solution.[5][13]
-
-
Product Inhibition: The arylamine product itself can sometimes coordinate strongly to the palladium center, acting as an inhibitor and slowing down the catalytic turnover. This is more common with electron-rich products. Increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%) may be necessary to drive the reaction to completion.
Section 3: Component Selection and Optimization
Q: How do I choose the right combination of ligand, base, and solvent for my specific substrates?
A: While there is no single universal system, decades of research have provided excellent starting points based on substrate classes. The key is to match the electronic and steric properties of the components.
| Component | Key Considerations & Causality |
| Palladium Precursor | Pd(OAc)₂: Common and inexpensive, but requires in situ reduction.[3] Pd₂(dba)₃: A Pd(0) source, but can be unstable. Precatalysts (e.g., G3/G4 Palladacycles): Air-stable Pd(II) sources that rapidly and cleanly generate the active Pd(0) species upon activation by base, offering high reproducibility.[4][14] |
| Ligand | The "brains" of the reaction. Bulky, electron-donating ligands accelerate oxidative addition and reductive elimination. The choice is highly dependent on the coupling partners.[2][3] See the table below for specific recommendations. |
| Base | Must be strong enough to deprotonate the amine-Pd complex but not so strong that it causes side reactions with functional groups on the substrates.[1][15] NaOt-Bu: The most common strong base, provides high reaction rates.[5] LHMDS/KHMDS: Useful for substrates with base-sensitive functional groups (e.g., esters) or protic groups.[5] K₃PO₄ / Cs₂CO₃: Weaker bases used for more sensitive substrates, often requiring higher temperatures.[16] |
| Solvent | Primarily affects solubility and reaction temperature. Toluene, Dioxane, THF: Common, relatively non-polar aprotic solvents.[1][17] The choice of solvent can influence catalyst stability and the nature of the active species.[18][19] Less polar solvents generally favor the desired catalytic pathway.[15] Polar coordinating solvents like acetonitrile or DMF should generally be avoided as they can bind to the palladium center and inhibit catalysis.[13] |
Table: Ligand & Base Recommendations for Substrate Classes
| Aryl Halide (Ar-X) | Amine (H-NR¹R²) | Recommended Ligand(s) | Recommended Base(s) | Rationale & Notes |
| Ar-Br, Ar-OTf | Primary & Secondary Alkyl | XPhos, RuPhos | NaOt-Bu | Standard, robust conditions. These ligands are highly active and versatile. |
| Ar-Cl | Primary & Secondary Alkyl | XPhos, BrettPhos, cataCXium® A | NaOt-Bu | Requires highly active, bulky, electron-rich ligands to facilitate difficult oxidative addition.[4][11] |
| Ar-Br, Ar-Cl | Primary Aryl (Anilines) | BrettPhos, Josiphos-type | LHMDS, K₃PO₄ | Weaker bases are often preferred to avoid competitive deprotonation of the aniline starting material. |
| Ar-Br, Ar-Cl | Sterically Hindered Amines | RuPhos, Custom P,N-Ligands | NaOt-Bu | Very bulky ligands are needed to overcome steric clash during the reductive elimination step.[12] |
| Ar-Br, Ar-Cl | Amides, Carbamates, Sulfonamides | tBuBrettPhos, AdBrettPhos | K₂CO₃, Cs₂CO₃ | These N-nucleophiles are less basic and require highly active catalyst systems. Weaker bases are generally sufficient.[5] |
| Heteroaryl-Cl/Br | N-Heterocycles (e.g., Indole) | DavePhos, Xantphos | K₃PO₄, Cs₂CO₃ | Heterocyclic substrates can be challenging due to potential coordination to the palladium center.[5][11] |
Experimental Protocols
General Protocol for a Standard Buchwald-Hartwig Amination (Aryl Bromide with a Secondary Amine)
This protocol is a starting point and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst, 1.1-1.2 eq relative to Pd), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 eq), the amine (1.2 eq), and the degassed solvent (e.g., toluene, to make a ~0.5 M solution).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 4-24 hours). Progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots under an inert atmosphere.
-
Work-up: After cooling to room temperature, quench the reaction by adding water.[9] Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic solution in vacuo and purify the crude residue by flash column chromatography.[9]
References
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). vertexaisearch.cloud.google.com.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). vertexaisearch.cloud.google.com.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). vertexaisearch.cloud.google.com.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. (n.d.). vertexaisearch.cloud.google.com.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar. (n.d.). semanticscholar.org. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). chem.libretexts.org. [Link]
- Buchwald–Hartwig amination - Wikipedia. (n.d.). en.wikipedia.org. [Link]
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022). pearson.com. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). pubs.rsc.org. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). acme-molecule.com. [Link]
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). pubs.acs.org. [Link]
- Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025). wordpress.com. [Link]
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). pubs.acs.org. [Link]
- Pd(η3-1-PhC3H4)(η5-C5H5)
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). acsgcipr.files.wordpress.com. [Link]
- An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Public
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. [Link]
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). reddit.com. [Link]
- Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex - ResearchGate. (n.d.).
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters - ACS Public
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). chemistry.stackexchange.com. [Link]
- Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand - ChemRxiv. (n.d.). chemrxiv.org. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025). wordpress.com. [Link]
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). pubs.rsc.org. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Improving solubility of 6-Amino-2,3-difluorophenol for reactions
Welcome to the technical support guide for 6-Amino-2,3-difluorophenol (CAS: 115551-33-2). This resource is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered during its use: poor solubility. As a key building block in pharmaceutical and agrochemical synthesis, ensuring complete dissolution of this greyish-green powder is paramount for reaction success, reproducibility, and yield.[1] This guide provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you overcome solubility hurdles in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility challenges.
Q1: My this compound is not dissolving in my primary reaction solvent (e.g., DCM, THF, Toluene). What is the quickest fix?
A1: The most effective strategy for anhydrous, aprotic organic solvents is the use of a co-solvent. The underlying issue is a polarity mismatch. Your starting material is a polar, crystalline solid, while solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are insufficiently polar to break its crystal lattice energy. Dissolve your compound in a minimal volume of a strong, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) first, and then add this stock solution to your main reaction solvent.[2]
Q2: I need to run a reaction in an aqueous medium, but the compound has poor water solubility. How can I dissolve it?
A2: The solubility of this compound in water is highly dependent on pH because it is an amphoteric molecule, possessing both a basic amino group and an acidic phenol group.[2][3] To dissolve it, you must convert it into a salt.
-
For acidic conditions: Add a dilute acid (e.g., 1M HCl) dropwise. This will protonate the amino group, forming a highly soluble ammonium salt.
-
For basic conditions: Add a dilute base (e.g., 1M NaOH) dropwise. This will deprotonate the phenolic hydroxyl, forming a highly soluble phenoxide salt.[2]
Q3: What are the best "go-to" solvents for dissolving this compound?
A3: For creating concentrated stock solutions or for reactions where the solvent is compatible, polar aprotic solvents are an excellent starting point. Based on data for analogous compounds, the best solvents are:
-
Highly Recommended: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[2][3][4]
-
Good Solubility: Acetone, Ethanol.[3] Always ensure your chosen solvent is compatible with your reaction chemistry (i.e., anhydrous, non-reactive).
Q4: Can I just heat the mixture to get it to dissolve?
A4: Gentle warming (e.g., to 30-40 °C) can be effective and is often used to help dissolve starting materials.[2] However, this approach requires caution. Aminophenols can be susceptible to oxidation, especially at elevated temperatures in the presence of a base.[4][5] Always run a small-scale test to ensure that heating does not lead to decomposition or undesirable side reactions in your specific system. Monitor the color of the solution; a significant darkening may indicate degradation.
Section 2: Troubleshooting Workflows & In-Depth Protocols
This section provides a logical decision-making framework and detailed experimental procedures to systematically solve solubility issues.
Decision-Making Workflow
Before proceeding to a protocol, use the following workflow to select the appropriate strategy for your experimental conditions.
Caption: Troubleshooting workflow for selecting a solubilization strategy.
Protocol 1: The Co-Solvent Method for Anhydrous Organic Reactions
This is the standard approach for reactions like N-acylations or Suzuki couplings where water must be excluded. The principle is to use a powerful, water-miscible organic solvent to dissolve the compound before dilution into the less-polar bulk solvent.[6][7]
Objective: To achieve a homogeneous solution in a non-polar or moderately polar aprotic solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., DCM, THF, Dioxane, Toluene)
-
Co-solvent (anhydrous): DMSO or DMF
-
Reaction vessel and stir bar
Procedure:
-
To your reaction vessel, add the solid this compound.
-
Add a minimal volume of the co-solvent (DMSO or DMF) dropwise while stirring. "Minimal volume" is typically just enough to fully wet and dissolve the solid, forming a concentrated slurry or solution. Aim for a ratio of no more than 5-10% co-solvent relative to your final reaction volume.
-
Stir the mixture until the solid is completely dissolved in the co-solvent. Gentle warming (30°C) may be applied if dissolution is slow.
-
Once a clear solution is obtained, slowly add the primary reaction solvent to reach your target concentration.
-
Crucial Control Step: Always run a parallel control reaction containing the co-solvent without your starting material to ensure it does not interfere with your catalytic cycle or react with other reagents.
Data Summary Table: Recommended Solvent Systems
| Reaction Type | Primary Solvent | Recommended Co-Solvent | Key Considerations |
| N-Acylation (Acyl Chloride) | Dichloromethane (DCM) | Dimethylformamide (DMF) | Ensure anhydrous conditions. DMF is generally compatible.[2] |
| Suzuki Coupling | Dioxane / Toluene | Dimethyl Sulfoxide (DMSO) | DMSO is often well-tolerated in Pd-catalyzed reactions. |
| Reductive Amination | Dichloromethane (DCM) | Dimethylformamide (DMF) | If starting with a salt, an in-situ base may be needed.[2] |
| Nucleophilic Substitution | Acetonitrile (ACN) | Not usually required | ACN is often polar enough to dissolve the compound directly. |
Protocol 2: pH Adjustment for Aqueous Solutions
This method leverages the amphoteric nature of the molecule to form a highly water-soluble salt.[2][8] This is ideal for reactions in water or for preparing aqueous stock solutions.
Objective: To dissolve this compound in water by forming a soluble salt.
Materials:
-
This compound
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
Procedure:
-
Suspend the solid this compound in the desired volume of deionized water. The mixture will appear as a cloudy suspension.
-
Begin stirring the suspension vigorously.
-
Choose your pH direction:
-
To create an acidic stock (protonated amine): Slowly add 1M HCl dropwise. Monitor the pH. The solid should begin to dissolve as the pH drops. Complete dissolution is typically observed at a pH below 4.[2]
-
To create a basic stock (deprotonated phenol): Slowly add 1M NaOH dropwise. Monitor the pH. The solid will dissolve as the pH rises. Complete dissolution is typically observed at a pH above 10.
-
-
Once the solid is fully dissolved, you will have a clear solution of the corresponding salt (hydrochloride or sodium salt).
-
Important: Remember that your starting material is now in a salt form. If your subsequent reaction requires the neutral form, you will need to re-neutralize the solution, which will likely cause the compound to precipitate. This protocol is best for reactions where the ionic form is active or acceptable.
Section 3: Understanding the Core Chemistry
An expert approach relies on understanding the "why." The solubility behavior of this compound is dictated by its molecular structure.
The Role of pH: An Amphoteric Compound
The molecule has two ionizable functional groups: a basic amino group and an acidic phenolic hydroxyl group. The pH of the aqueous solution determines which group is ionized, directly controlling solubility.
Caption: pH-dependent ionization states of this compound.
-
In Acidic Solution: The amino group (-NH₂) acts as a base, accepting a proton to become a positively charged ammonium group (-NH₃⁺). This ionic species is readily solvated by water molecules, leading to high solubility.[8]
-
In Basic Solution: The phenolic hydroxyl group (-OH) acts as an acid, donating its proton to become a negatively charged phenoxide ion (-O⁻). This ionic species is also highly soluble in water.
-
Near Neutral pH: The molecule exists predominantly in its neutral or zwitterionic form, which is less polar and has lower water solubility due to strong intermolecular hydrogen bonding in its crystal lattice.
The Co-Solvency Mechanism
When you use a co-solvent, you are fundamentally altering the properties of the bulk solvent to make it more favorable for the solute. Co-solvents like DMSO are highly polar and have strong hydrogen bond accepting capabilities. They work in two primary ways:
-
Polarity Matching: They create a solvent environment with a polarity intermediate between the highly polar solute and the non-polar bulk solvent, effectively bridging the gap.[9]
-
Disruption of Solvent Structure: In systems containing water, co-solvents can disrupt the highly ordered hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules, thereby increasing the solubility of less polar compounds.[][11]
By understanding these principles, you can rationally design your experimental setup to ensure this compound is fully available for reaction, leading to more reliable and successful synthetic outcomes.
References
- Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract.
- Solubility of Things. (n.d.). 4-Aminophenol.
- PubChem. (n.d.). This compound.
- AAPS PharmSciTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE BY CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION.
- Wikipedia. (n.d.). 4-Aminophenol.
- ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- International Journal of Pharmaceutical Sciences. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- ResearchGate. (n.d.). Aminophenols.
Sources
- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
- 11. wisdomlib.org [wisdomlib.org]
Technical Support Center: 6-Amino-2,3-difluorophenol
Welcome to the technical support guide for 6-Amino-2,3-difluorophenol (CAS 115551-33-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile fluorinated intermediate. As a compound frequently employed in the synthesis of pharmaceuticals and agrochemicals, its stability and purity are paramount to experimental success.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address potential challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For maximal shelf-life and to prevent degradation, this compound should be stored at refrigerated temperatures, typically between 0-8°C.[1] Some suppliers specifically recommend 4°C.[3] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from atmospheric oxygen and moisture.[3] Additionally, the container should be protected from light.[3]
Q2: My this compound has changed color from a greyish-green powder to a darker shade. Is it still usable?
A2: The typical appearance of this compound is a greyish-green powder.[1] A significant color change to a darker brown or black hue often indicates oxidation or degradation. Aminophenols are susceptible to oxidation, which can be accelerated by exposure to air and light. While a slight color change may not significantly impact a robust reaction, it is a strong indicator of potential impurity. For sensitive applications, such as in the development of pharmaceutical agents, it is highly recommended to use a fresh, unoxidized lot or to purify the material before use.
Q3: What are the recommended handling procedures for this compound?
A3: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[4] Due to its potential to cause skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE) is mandatory.[5] This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5] Avoid creating dust when handling the solid. For weighing and transferring, consider using a glove box or glove bag under an inert atmosphere, especially for larger quantities or when prolonged exposure to air is anticipated.[6][7]
Q4: What solvents are compatible with this compound?
A4: While specific solubility data is not extensively published, related difluorophenol compounds show solubility in ethanol. For reaction purposes, common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be suitable, depending on the specific reaction conditions. It is always best to perform a small-scale solubility test before proceeding with a large-scale reaction. Ensure that any solvents used are anhydrous, as the compound can be sensitive to moisture.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields | Degradation of the starting material. | Ensure the compound has been stored correctly under an inert atmosphere and refrigerated. Visually inspect for color change. If degradation is suspected, use a fresh batch. |
| Incomplete dissolution. | Perform a small-scale solubility test in the chosen solvent. Gentle heating or sonication may aid dissolution, but be cautious of potential thermal degradation. | |
| Formation of unexpected byproducts | Oxidation of the aminophenol. | Degas all solvents prior to use and run the reaction under a positive pressure of an inert gas (nitrogen or argon).[8] |
| Reaction with atmospheric moisture. | Use anhydrous solvents and oven-dried glassware. Employ air-sensitive techniques such as using a Schlenk line or a glove box.[8][9] | |
| Difficulty in handling the solid material | Static electricity causing the powder to disperse. | Use an anti-static gun or ionizing bar in the weighing area. Handle the compound in a controlled environment like a fume hood to contain any airborne particles. |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for handling and troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
- Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
- Wipf Group. (n.d.). The Manipulation of Air-Sensitive Compounds.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). 2,3-Difluorophenol (CAS 6418-38-8) - Chemical & Physical Properties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. chemscene.com [chemscene.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ossila.com [ossila.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting HPLC Separation of Difluorophenol Isomers
Welcome to the technical support center dedicated to resolving the complex challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of difluorophenol isomers. As positional isomers, these compounds present a unique analytical challenge due to their nearly identical physicochemical properties, such as molecular weight and polarity. Achieving baseline separation requires a nuanced understanding of chromatographic principles and a systematic approach to method development and troubleshooting.
This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond generic advice to provide in-depth, scientifically grounded solutions to specific problems you may encounter. We will explore the causality behind chromatographic phenomena and equip you with the expertise to develop robust, reproducible separation methods.
Core Principles: The Key to Isomer Separation
Separating positional isomers hinges on exploiting subtle differences in their structure. For difluorophenols, the position of the fluorine atoms dictates the molecule's dipole moment, electron density distribution, and hydrogen bonding potential. A successful separation method must leverage a stationary phase and mobile phase that can selectively interact with these minor structural variations.
-
Stationary Phase Selectivity: Standard C18 (octadecyl) phases, which separate primarily based on hydrophobicity, are often insufficient for resolving positional isomers.[1][2] More selective phases are required to provide alternative interaction mechanisms.[3]
-
Mobile Phase pH Control: Phenols are weakly acidic. The pH of the mobile phase controls their ionization state, which dramatically impacts retention, peak shape, and selectivity.[4][5] Maintaining a consistent, optimal pH is arguably the most critical factor for a stable separation.[6]
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses the most common issues encountered during the separation of difluorophenol isomers. Each answer provides a diagnostic workflow, from the most likely cause to the definitive solution.
Q1: Why am I seeing poor resolution or complete co-elution of my difluorophenol isomers?
A1: This is the most frequent challenge and it stems directly from insufficient selectivity in the chromatographic system. The subtle structural differences between isomers like 2,4-difluorophenol and 2,6-difluorophenol are not being adequately differentiated by your current method.
Causality & Diagnosis: Your system lacks the specific molecular interactions needed for separation. A standard C18 column relies on non-specific hydrophobic interactions, which are too similar for most positional isomers. To resolve them, you need a stationary phase capable of more specific interactions, such as π-π stacking, dipole-dipole, or hydrogen bonding.[2][7]
Solutions:
-
Change the Stationary Phase: This is the most impactful solution.
-
Pentafluorophenyl (PFP) Phase: This is the recommended starting point for halogenated aromatic compounds. PFP phases provide a unique combination of hydrophobic, aromatic (π-π), dipole, and ion-exchange interactions, which are highly effective at differentiating positional isomers.[8][9]
-
Phenyl Phase: A phenyl-based column (e.g., Phenyl-Hexyl) offers strong π-π interactions between the phenyl rings of the stationary phase and your difluorophenol analytes. These interactions are highly sensitive to the position of the electron-withdrawing fluorine atoms, often leading to excellent separation.[7][10]
-
Fluorinated Alkyl Phase: An alternative is a fluorinated alkyl phase (e.g., perfluorooctyl), which has been shown to achieve complete baseline separation of all six difluorophenol isomers.[3]
-
-
Optimize the Organic Modifier: The choice between acetonitrile and methanol is not trivial.
-
Methanol is a protic solvent that can act as a hydrogen bond donor and acceptor.
-
Acetonitrile is aprotic but has a strong dipole. It can also engage in π-π interactions, which may compete with a phenyl stationary phase and reduce selectivity.[7]
-
Action: If using a Phenyl or PFP column, perform an identical gradient with both methanol and acetonitrile (as the organic modifier) to see which provides better selectivity.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in analyte-stationary phase interactions, improving resolution, albeit at the cost of longer run times and higher backpressure.
| Stationary Phase | Primary Interaction Mechanism | Suitability for Difluorophenol Isomers |
| C18 (Standard) | Hydrophobic | Low - Generally insufficient selectivity. |
| Phenyl (e.g., Phenyl-Hexyl) | π-π, Hydrophobic | High - Excellent for aromatic positional isomers.[10] |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Hydrophobic, Shape Selectivity | Very High - Often the best choice for halogenated aromatics.[9][11] |
| Fluorinated Alkyl | Hydrophobic, Dipole-Dipole | High - Demonstrated success for complete separation of all six isomers.[3] |
Q2: My peaks are tailing significantly. What are the causes and how can I fix this?
A2: Peak tailing is typically an indicator of undesirable secondary interactions or a mixed-mode retention mechanism. For an acidic compound like a phenol, the most common culprit is interaction with residual silanol groups on the silica backbone of the stationary phase.[12][13]
Causality & Diagnosis: Silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) and interact strongly with the hydroxyl group of your phenol analytes, especially if the phenol is partially ionized. This strong, secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
Solutions:
-
Control the Mobile Phase pH: This is the most effective solution. The goal is to keep your difluorophenol analytes in a single, unionized state.
-
pKa Awareness: Difluorophenol isomers have pKa values generally in the range of 7.3 to 9.9.[14][15]
-
The 2-pH Unit Rule: To ensure the analytes are fully protonated (in their neutral form), the mobile phase pH should be at least 2 units below the lowest pKa of the isomers.[5][6] A buffered mobile phase at pH 3.0 to 4.0 is an excellent starting point.
-
Action: Prepare your aqueous mobile phase with a buffer (e.g., 20 mM potassium phosphate or ammonium formate) and adjust the pH accordingly. Do not rely on unbuffered acid like 0.1% formic acid for precise pH control, as its pH can be inconsistent.
-
-
Use a High-Purity, End-capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to shield the majority of residual silanols. If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, fully end-capped column (Type B silica) will dramatically reduce tailing.[12]
-
Check for Column Contamination: Strongly retained basic compounds from previous analyses can bind to silanol sites and create active sites that cause tailing for acidic analytes. If the problem persists, clean the column according to the manufacturer's instructions.
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Retention time instability points to an unequilibrated or changing chromatographic system. The most common causes are insufficient column equilibration time, an unstable mobile phase pH, or temperature fluctuations.[6][16]
Solutions:
-
Ensure Full Column Equilibration: Before starting your analytical run, equilibrate the column with the initial mobile phase for at least 10-20 column volumes. This is critical when changing mobile phases.[17]
-
Use a Buffered Mobile Phase: As mentioned for peak tailing, an unbuffered mobile phase is susceptible to pH shifts, which will cause the retention times of ionizable compounds like difluorophenols to drift. Using a buffer is essential for method robustness.[6]
-
Employ a Column Oven: The viscosity of the mobile phase and the kinetics of analyte partitioning are temperature-dependent. Even small fluctuations in ambient lab temperature can cause retention to shift. Using a thermostatically controlled column oven set to a stable temperature (e.g., 30 °C) is crucial for reproducible results.[18][19]
Q4: I'm observing split or shouldered peaks. What's happening?
A4: Split or shouldered peaks suggest that the analyte band is being distorted as it enters or travels through the column, or that the analyte exists in more than one form.
Causality & Diagnosis & Solutions:
-
Partial Column Blockage: A clogged inlet frit can disrupt the flow path, causing the sample band to split. Solution: Replace the column inlet frit or, if that's not possible, try back-flushing the column (disconnect from the detector first). Using in-line filters and filtering all samples and mobile phases can prevent this.[20]
-
Column Void: A void or channel in the packing material at the head of the column will also cause peak splitting. This is often caused by pressure shocks or using a mobile phase with a pH that dissolves the silica support (pH > 7).[12][20] Solution: The column must be replaced.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO), it can cause localized phase disruption upon injection, leading to severe peak distortion.[21][22] Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.
-
pH Near pKa: Operating at a pH very close to the analyte's pKa can cause peak splitting, as both the ionized and unionized forms of the analyte are present and chromatograph differently.[4][6] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte pKa.
Troubleshooting Logic Flow
The following diagram outlines a systematic approach to diagnosing and solving common HPLC separation problems for difluorophenol isomers.
Caption: Troubleshooting logic for common HPLC separation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for difluorophenol isomers?
A1: A structured method development approach saves time and resources.
-
Column Selection: Start with a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm). This phase offers the highest probability of success for halogenated isomers.[8][9]
-
Mobile Phase:
-
A: 20 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
B: Acetonitrile.
-
-
Initial Gradient: Run a broad scouting gradient, for example, 5% to 95% B over 15-20 minutes.
-
Temperature: Set the column oven to 30 °C.
-
Detection: Use a UV detector at a wavelength of ~254 nm. This starting point will quickly reveal if a separation is feasible and provide the basis for further optimization.
Q2: How do the interaction mechanisms of PFP and Phenyl columns differ for separating difluorophenols?
A2: Both columns are excellent choices, but they separate based on slightly different dominant interactions. Understanding this helps in method development.
Caption: Dominant interaction mechanisms for difluorophenol on different stationary phases.
As the diagram illustrates, a Phenyl phase primarily leverages π-π interactions. The electron-rich aromatic ring of the analyte interacts with the phenyl rings of the stationary phase. The position of the electronegative fluorine atoms alters the electron density of the analyte's ring, which changes the strength of this interaction, enabling separation.[7] A PFP phase adds another powerful layer of selectivity. The fluorine atoms on the stationary phase create a strong dipole moment, allowing for highly selective dipole-dipole interactions with the analyte. This makes PFP phases exquisitely sensitive to the precise location of the fluorine atoms on the difluorophenol isomers.[3][8]
Q3: Should I use isocratic or gradient elution?
A3: For method development and analyzing samples with a wide range of polarities, gradient elution is always the recommended starting point .[23] It ensures all components elute within a reasonable time and provides sharper peaks for later-eluting compounds. Once you have a working gradient method that separates all isomers of interest, you can consider converting it to an isocratic method if all peaks elute closely together. An isocratic method is simpler, more robust, and allows for faster run-to-run cycle times, which is ideal for quality control environments.
Experimental Protocols
Protocol 1: General Method Screening for Difluorophenol Isomers
This protocol outlines a systematic approach to screen for initial separation conditions.
-
System Preparation:
-
Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm) into the HPLC system.
-
Prime all solvent lines to remove air bubbles.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Weigh and dissolve ammonium formate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.5 using high-purity formic acid. Filter through a 0.22 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Column Equilibration:
-
Purge the column with 100% Mobile Phase B for 5 minutes.
-
Purge the column with 100% Mobile Phase A for 5 minutes.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) at the desired flow rate for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of your difluorophenol isomer mixture (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 50 µg/mL) using the initial mobile phase composition (95% A / 5% B).
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis (Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 22.0 | 95 | 5 |
-
-
Evaluation: Analyze the resulting chromatogram for resolution between the isomers. This gradient provides the foundation for further optimization (i.e., making the gradient shallower around the elution time of the isomers).
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC?.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers.
- Eskimo. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ChemicalBook. (2025, September 25). 3,5-Difluorophenol | 2713-34-0.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Difluorophenol.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- ResearchGate. (2025, August 5). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- ReAgent. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- MicroSolv Technology Corporation. (2012, May 23). Phenolic compounds analyzed and separated with normal phase HPLC - AppNote.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- National Institutes of Health. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- YouTube. (2025, September 15). Practical Aspects on HPLC Method Development and LC Troubleshooting.
- Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
- International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC?.
- International Journal of Novel Research and Development. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
- LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase.
- Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Thermo Fisher Scientific. (n.d.). HPLC Separation of Thirty Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
- Phenomenex. (n.d.). Troubleshooting Guide.
- American Chemical Society. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. waters.com [waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. 3,5-Difluorophenol | 2713-34-0 [chemicalbook.com]
- 15. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. phenomenex.com [phenomenex.com]
- 18. youtube.com [youtube.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. agilent.com [agilent.com]
- 21. bvchroma.com [bvchroma.com]
- 22. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 23. pharmtech.com [pharmtech.com]
Technical Support Center: Stabilizing 6-Amino-2,3-difluorophenol
Welcome to the technical support center for 6-Amino-2,3-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the oxidation of this versatile research compound. Our goal is to equip you with the knowledge and practical protocols to ensure the stability and integrity of this compound throughout your experiments.
Introduction: The Challenge of Stability
This compound is a valuable building block in pharmaceutical and agrochemical synthesis, prized for its unique chemical properties imparted by the fluorinated aromatic ring and the reactive amino and hydroxyl groups.[1][2] However, like many aminophenols, it is susceptible to oxidation, which can lead to discoloration and the formation of impurities that may compromise experimental outcomes.[3] This guide provides a comprehensive overview of the causes of oxidation and practical strategies to mitigate this issue.
The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring makes aminophenols prone to oxidation, a process that can be initiated by exposure to air (oxygen), light, and certain metal ions.[3] The oxidation of aminophenols typically proceeds through the formation of radical intermediates, which can then polymerize to form colored products.[4][5]
The fluorine atoms in this compound play a crucial role in its stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its presence can enhance the metabolic and thermal stability of the molecule.[6][7] This inherent stability provides a good starting point, but careful handling is still essential to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from a greyish-green powder to a brownish tint. Can I still use it?
Discoloration is a visual indicator of oxidation.[6] While a slight change in color may not significantly impact the outcome of all reactions, it is a sign that impurities are present. For sensitive applications, it is highly recommended to use the compound in its purest form. It is advisable to purify the discolored material by recrystallization before use. To prevent this issue, always store the solid compound under an inert atmosphere and protected from light.[3][6]
Q2: I've prepared a solution of this compound, and it is gradually turning yellow/brown. What is happening and how can I prevent it?
The color change in your solution is due to the oxidation of the this compound. This process is accelerated by dissolved oxygen in the solvent and exposure to light. To prevent this, it is crucial to use deoxygenated solvents and to handle the solution under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants can also effectively inhibit the oxidation process.
Q3: What are the primary degradation products I should be concerned about?
The oxidation of aminophenols typically leads to the formation of quinone-imine species, which are highly reactive and can undergo further reactions to form dimers, trimers, and other polymeric materials.[8][9] These colored byproducts are the main impurities of concern.
Q4: How does the position of the fluorine atoms contribute to the stability of this compound?
The two fluorine atoms on the aromatic ring have a significant stabilizing effect. Fluorine is the most electronegative element, and the C-F bond is exceptionally strong.[6] This high bond energy makes the aromatic ring more resistant to oxidative degradation compared to non-fluorinated aminophenols.[7]
Troubleshooting Guide: Common Oxidation Issues
| Observation | Potential Cause | Recommended Action |
| Solid reagent darkens over time in storage. | Exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., in a desiccator with an inert gas purge or inside a glovebox). Storage at low temperatures (0-8 °C) is also recommended.[3] |
| Solution of the compound rapidly changes color upon preparation. | Use of solvents with dissolved oxygen. | Use solvents that have been thoroughly deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use. |
| Discoloration occurs during a reaction. | The reaction conditions (e.g., elevated temperature, presence of certain reagents) may be promoting oxidation. | If possible, run the reaction at a lower temperature. Ensure all reagents and solvents are deoxygenated. Consider adding a suitable antioxidant to the reaction mixture if it does not interfere with the desired chemistry. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Prepare stock solutions fresh for each experiment. If solutions need to be stored, do so at low temperatures, protected from light, and under an inert atmosphere. The use of antioxidants in the assay buffer may also be beneficial, provided they do not interfere with the assay itself. |
Experimental Protocols
Protocol 1: Handling and Storage of Solid this compound
This protocol outlines the best practices for handling and storing the solid compound to minimize exposure to air and light.
Materials:
-
This compound solid
-
Amber glass vial with a PTFE-lined cap
-
Glovebox or a Schlenk line with a supply of dry, inert gas (nitrogen or argon)
-
Spatula
Procedure:
-
Work in an Inert Atmosphere: Perform all manipulations of the solid compound inside a glovebox or under a positive pressure of inert gas using a Schlenk line.[10]
-
Aliquotting: If you need to weigh out the compound, do so within the inert atmosphere.
-
Storage Container: Store the solid in a clean, dry amber glass vial with a tightly sealed PTFE-lined cap to protect it from light and moisture.[3]
-
Backfill with Inert Gas: Before sealing the vial, flush the headspace with an inert gas to displace any residual air.
-
Storage Conditions: Store the vial at the recommended temperature of 0-8 °C.[11]
Protocol 2: Preparation and Stabilization of this compound Solutions
This protocol provides a step-by-step guide for preparing stable solutions of the compound for use in experiments.
Materials:
-
This compound
-
Deoxygenated solvent (e.g., ethanol, DMSO, water)
-
Antioxidant stock solution (e.g., L-ascorbic acid or L-glutathione)
-
Schlenk flask or other suitable glassware
-
Syringes and needles
-
Inert gas supply
Procedure:
-
Deoxygenate the Solvent: Sparge your chosen solvent with a steady stream of inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere Setup: Assemble your glassware (e.g., a Schlenk flask) and flush it thoroughly with inert gas.[12]
-
Weighing the Compound: In an inert atmosphere (glovebox), weigh the desired amount of this compound into the flask.
-
Adding the Solvent: Using a cannula or a syringe, transfer the deoxygenated solvent to the flask containing the solid compound.[11]
-
Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. Maintain a positive pressure of inert gas throughout this process.
-
Adding an Antioxidant (Optional but Recommended): If your experiment allows, add a small aliquot of a concentrated antioxidant stock solution to the prepared solution. See the data summary table below for recommended concentrations.
-
Storage of the Solution: If the solution is not for immediate use, store it in a tightly sealed container, with the headspace flushed with inert gas, at low temperature, and protected from light.
Data Summary: Antioxidant Efficacy
The use of antioxidants can significantly prolong the stability of this compound solutions. L-ascorbic acid (Vitamin C) and L-glutathione (GSH) are effective radical scavengers that can prevent the oxidative degradation of aminophenols.[13][14]
| Antioxidant | Recommended Starting Concentration | Mechanism of Action | Considerations |
| L-Ascorbic Acid | 0.1 - 1 mM | A reducing agent that can directly scavenge free radicals and regenerate other antioxidants.[13] | Can alter the pH of unbuffered solutions. Ensure compatibility with your experimental system. |
| L-Glutathione (GSH) | 0.5 - 5 mM | A key cellular antioxidant that can detoxify reactive species and participate in redox cycling.[5][15] | May interact with certain biological systems. Confirm that it does not interfere with your specific assay. |
Note: The optimal concentration of the antioxidant may vary depending on the specific experimental conditions (e.g., solvent, temperature, and duration of the experiment). It is recommended to perform a pilot experiment to determine the most effective concentration for your application.
Protocol 3: Quantitative Analysis of Oxidation by HPLC-UV
This protocol provides a general method for quantifying the amount of this compound and its oxidation products using High-Performance Liquid Chromatography with UV detection. This method is adapted from established procedures for analyzing aminophenols.[4][16][17]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water)
-
Sample vials
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase components and degas them thoroughly before use. A typical starting point is a gradient elution from 10% acetonitrile to 90% acetonitrile over 20 minutes.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (solid or an aliquot of a solution).
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (or a wavelength determined by a UV scan of the pure compound)[16]
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
The appearance of new, broader peaks, often at earlier retention times, is indicative of more polar oxidation products.
-
The percentage of the remaining pure compound can be calculated by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
-
Visualizing the Process
Oxidation Pathway of this compound
Caption: Simplified oxidation pathway of this compound.
Experimental Workflow for Preventing Oxidation
Caption: Recommended workflow for experiments with this compound.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Joseph, J., & Nagendrappa, G. (2005). A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. Akamai University.
- Graphviz. (n.d.). User Guide.
- Graphviz. (n.d.). DOT Language.
- Lock, E. A., & Nichols, J. (1992). p-aminophenol-induced hepatotoxicity in hamsters: role of glutathione. Journal of biochemical toxicology, 7(2), 119–125.
- The Chemical Company. (n.d.). The Crucial Role of Fluorinated Aromatics in Modern Chemistry.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(9), 790-802.
- DevTools daily. (n.d.). Free Graphviz / Dot online editor.
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- Jedrzejewski, D., & Koba, M. (2002). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica, 59(4), 251-255.
- Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques.
- Newton, J. F., Kuo, C. H., Gemborys, M. W., Mico, B. A., & Hook, J. B. (1985). The role of glutathione in p-aminophenol-induced nephrotoxicity in the mouse. Toxicology and applied pharmacology, 81(3 Pt 1), 416–429.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Mitchell, S. C. (2000). Aminophenols. In Kirk-Othmer Encyclopedia of Chemical Technology.
- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2001). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. Toxicology, 156(2-3), 147–155.
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1627-1631.
- Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?
- Graphviz. (2022). dot.
- Rashed, M. S., & Ghalib, H. A. (1993). p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. Journal of biochemical toxicology, 8(2), 79–87.
- ResearchGate. (n.d.). Oxidation reaction of 4 aminophenol.
- Ghasemnezhad, M., Shiri, M. A., & Sanavi, M. (2011). Effects of ascorbic acid on phenolic compounds and antioxidant activity of packaged fresh cut table grapes. European Journal of Experimental Biology, 1(4), 165-174.
- ResearchGate. (n.d.). A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol.
- Belay, A. (2015). ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA. Semantic Scholar.
- de Souza, J. C., de Oliveira, D. P., & Daniel, D. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant.
- MedCrave. (2017). Comparative Study of Antioxidant Activity of Some Amides.
- Verma, A., Kumar, D. J. M., & Kumar, S. (2014). Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves. Pharmacognosy magazine, 10(Suppl 3), S562–S568.
- ResearchGate. (n.d.). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies.
- García, M. T., Giráldez, I., & de la Torre, F. J. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1221.
- Fowler, L. M., & Lock, E. A. (1991). Nephrotoxicity of 4-aminophenol glutathione conjugate. Human & experimental toxicology, 10(6), 451–452.
- Muneta, P. (1966). Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. akamai.university [akamai.university]
- 5. p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toolify.ai [toolify.ai]
- 11. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The role of glutathione in p-aminophenol-induced nephrotoxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of free radicals in p-aminophenol-induced nephrotoxicity: does reduced glutathione have a protective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-up Synthesis of 6-Amino-2,3-difluorophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 6-Amino-2,3-difluorophenol. This valuable fluorinated intermediate is a critical building block in the development of pharmaceuticals and agrochemicals, where its unique electronic and structural properties can significantly enhance biological activity.[1][2] However, transitioning its synthesis from the lab bench to a larger scale introduces a unique set of challenges.
This guide is structured to provide practical, experience-driven advice. We will move beyond simple procedural steps to explore the causality behind common issues, offering robust troubleshooting strategies and detailed protocols to ensure the integrity and success of your scale-up campaigns.
Section 1: Synthesis Overview & Key Transformations
The most common and industrially viable route to this compound is a two-step process. It begins with the regioselective nucleophilic aromatic substitution (SNAr) on a trifluoronitrobenzene precursor, followed by the reduction of the nitro group.
-
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol. This step involves the selective hydrolysis of 2,3,4-trifluoronitrobenzene. The key challenge is directing the hydroxide nucleophile to the C-4 position, displacing the fluoride, while avoiding the formation of the undesired 2,3-difluoro-4-nitrophenol isomer.[3]
-
Step 2: Reduction to this compound. The intermediate nitrophenol is then reduced to the target aminophenol. This transformation must be efficient and clean, as impurities generated here can be difficult to remove from the final product.
The overall workflow is summarized below.
Caption: High-level overview of the two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section directly addresses common problems encountered during scale-up in a question-and-answer format.
Part A: Synthesis of 2,3-Difluoro-6-nitrophenol (Intermediate)
Question 1: My reaction stalls, showing incomplete consumption of 2,3,4-trifluoronitrobenzene. What are the likely causes?
Answer: This is a common issue when scaling up heterogeneous reactions. The root cause is often related to mass transfer limitations or improper stoichiometry.
-
Causality (The "Why"): The reaction between the aqueous sodium hydroxide solution and the organic, water-insoluble 2,3,4-trifluoronitrobenzene occurs at the interface of the two phases. As the reaction scales, the surface-area-to-volume ratio decreases, making efficient mixing paramount. Insufficient agitation leads to poor phase contact, effectively "starving" the reaction.
-
Troubleshooting Steps:
-
Verify Agitation Efficiency: Ensure your reactor's impeller design and speed are sufficient to create a fine emulsion of the organic and aqueous phases. Baffling within the reactor is critical at scale to prevent vortexing and promote turbulence.
-
Check Reagent Concentration & Addition: Confirm the concentration of your aqueous hydroxide solution. On a large scale, ensure the subsurface addition of the hydroxide solution is dispersing properly and not creating localized areas of high concentration, which can promote side reactions. A slow, controlled addition rate is crucial to manage the exotherm.[3]
-
Temperature Control: While the reaction can be run at temperatures up to 100°C, a range of 40-60°C is often optimal.[3] Temperatures that are too low will decrease the reaction rate, while excessive temperatures can increase the formation of byproducts. Ensure your reactor's heating/cooling jacket can maintain a stable internal temperature.
-
Question 2: I'm observing significant amounts of the 2,3-difluoro-4-nitrophenol isomer in my crude product. How can I improve the regioselectivity?
Answer: Achieving high isomeric purity is the most critical challenge in this step. The formation of the 4-nitro isomer complicates purification and reduces the yield of the desired 6-nitro product.
-
Causality (The "Why"): In SNAr reactions, the nitro group is a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The positions ortho and para to the nitro group are most activated. In 2,3,4-trifluoronitrobenzene, this means the C-4 and C-6 positions are activated. While substitution at C-4 yields the desired product, competing substitution at C-6 can occur, followed by rearrangement or further reaction, leading to impurities. The patented methods achieve high purity by carefully controlling reaction conditions and, most importantly, through a specific purification technique.[3][4]
-
Troubleshooting & Optimization Strategy:
-
Embrace the Aqueous, Solvent-Free System: A key innovation described in the patent literature is the avoidance of organic solvents.[3][4] This changes the reaction environment and can strongly influence selectivity.
-
Implement Steam Distillation for Purification: This is the most effective method for separating the desired, more volatile 2,3-difluoro-6-nitrophenol from the less volatile 4-nitro isomer and other inorganic salts. After the reaction is complete and the mixture is acidified to a pH of 1-6, inject steam directly into the reaction vessel.[3] The desired product will co-distill with the water and can be isolated by cooling and filtration. This is a highly effective, scalable purification method.
-
Control pH During Workup: Before steam distillation, the reaction mixture must be carefully acidified (e.g., with sulfuric or phosphoric acid).[3] This converts the sodium salt of the product back into the phenol form, which is necessary for it to be volatile with steam. Ensure the pH is correct before beginning distillation.
-
Caption: Decision tree for troubleshooting poor isomeric purity.
Part B: Reduction of 2,3-Difluoro-6-nitrophenol
Question 3: My catalytic hydrogenation is slow, incomplete, or appears to have stopped entirely. What's wrong with my catalyst?
Answer: Catalyst deactivation is a frequent problem in scale-up hydrogenations. The cause is often trace impurities from the previous step or improper handling.
-
Causality (The "Why"): Precious metal catalysts like Palladium on Carbon (Pd/C) are highly sensitive to "poisons." Sulfur compounds, halides (though less common for Pd), and certain metal ions can irreversibly bind to the catalyst's active sites, blocking them from participating in the hydrogenation. The starting material itself, being a substituted phenol, can also interact strongly with the catalyst support.
-
Troubleshooting Steps:
-
Ensure Purity of the Intermediate: The 2,3-difluoro-6-nitrophenol must be of high purity. If the steam distillation in the previous step was not efficient, non-volatile impurities could be carried over and poison the catalyst.
-
Catalyst Loading and Type: At scale, catalyst loading is typically between 0.5-5 mol%. For a challenging substrate, you may need to be at the higher end of this range. Ensure the catalyst is fresh and has been stored under an inert atmosphere. A 5% or 10% Pd/C with a high surface area is standard.
-
Hydrogen Pressure and Agitation: Ensure there is sufficient hydrogen pressure in the reactor headspace (typically 50-100 psi, but consult your equipment's safety limits). Crucially, agitation must be vigorous enough to suspend the solid catalyst particles throughout the liquid phase and facilitate the transport of hydrogen from the gas phase to the catalyst surface.
-
Solvent Choice: Common solvents include methanol, ethanol, or ethyl acetate. Ensure the solvent is of high purity and deoxygenated before use, as oxygen can damage the catalyst.
-
Question 4: The final product is dark and difficult to purify. How can I improve the color and quality?
Answer: Aminophenols are notoriously susceptible to oxidation, which often results in the formation of highly colored polymeric impurities. This is exacerbated by heat, light, and the presence of oxygen.
-
Causality (The "Why"): The electron-donating amino and hydroxyl groups make the aromatic ring highly activated and prone to oxidation. The resulting quinone-like species can polymerize, leading to discoloration that is very difficult to remove.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the entire reduction, workup, and isolation process under a nitrogen or argon atmosphere. This is the single most important factor in preventing oxidation.
-
Temperature Control: Keep all process streams as cool as possible. After the reaction is complete, cool the mixture before filtration and subsequent workup steps.
-
Use of Antioxidants (Optional): In some cases, adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the workup solutions can help prevent discoloration.
-
Rapid Isolation: Do not let solutions of the crude product sit for extended periods. Proceed from the completed reaction to the isolated, dry solid as efficiently as possible. The final product should be dried under vacuum at a mild temperature (e.g., < 40°C).
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns during the scale-up of this synthesis?
-
Catalytic Hydrogenation: This is the highest-risk operation. You must use a properly rated hydrogenation reactor (autoclave). Key risks include the flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst. Never expose the dry, used catalyst to air; it must be filtered and kept wet (e.g., with water) until it can be properly quenched or disposed of.
-
Corrosive Reagents: The process uses strong bases (NaOH) and strong acids (H₂SO₄), which require appropriate personal protective equipment (PPE) and handling procedures.
-
Exothermic Reactions: Both the hydrolysis and the hydrogenation are exothermic. A robust reactor cooling system and controlled reagent addition rates are essential to prevent thermal runaways.
-
Material Handling: The intermediate and final product are classified as harmful and irritant.[5] Avoid inhalation of dust and skin contact by using appropriate engineering controls (fume hoods, glove boxes) and PPE.
FAQ 2: How can I accurately monitor the progress of each reaction step? High-Performance Liquid Chromatography (HPLC) is the preferred method. It can effectively separate the starting material, intermediate, product, and key isomers/impurities.
-
Step 1 (Hydrolysis): Monitor the disappearance of the 2,3,4-trifluoronitrobenzene peak and the appearance of the 2,3-difluoro-6-nitrophenol and any isomeric impurity peaks.
-
Step 2 (Reduction): Monitor the disappearance of the 2,3-difluoro-6-nitrophenol peak and the appearance of the this compound product peak. This is also useful for detecting any stable intermediates if the reaction stalls.
| Analytical Method | Step 1 (Hydrolysis) | Step 2 (Reduction) |
| HPLC | Quantitative analysis of starting material, product, and isomers. | Quantitative analysis of starting material and product. |
| GC | Good for checking the purity of the steam-distilled intermediate. | Can be used, but may require derivatization of the polar product. |
| TLC | Quick qualitative check for reaction completion (less precise). | Quick qualitative check. |
FAQ 3: What are the recommended storage conditions for the intermediate and final product?
-
2,3-Difluoro-6-nitrophenol: This is a relatively stable solid. Store it in a cool, dry, well-ventilated area away from incompatible materials.[6]
-
This compound: This product is sensitive to oxidation. It MUST be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place (refrigeration at 2-8°C is recommended).[7] Long-term storage at room temperature, especially if exposed to air, will lead to degradation and discoloration.
Section 4: Key Experimental Protocols
The following protocols are adapted from publicly available information and are intended for process development and scale-up consideration by qualified professionals.[3]
Protocol 1: Scale-up Synthesis of 2,3-Difluoro-6-nitrophenol
| Parameter | Recommended Value | Rationale |
| Reactants | 2,3,4-Trifluoronitrobenzene (1.0 eq), NaOH (2.2 eq) | Molar excess of base ensures complete reaction. |
| Solvent | Water | Avoids organic solvents, influencing selectivity.[4] |
| Temperature | 40-60°C | Balances reaction rate and byproduct formation. |
| Addition Time | 2-4 hours | Controls the exotherm of the reaction. |
| Workup pH | 1-6 | Ensures product is in the protonated phenol form. |
| Purification | Steam Distillation | Highly effective for isomer separation at scale. |
Procedure:
-
Charge the reactor with 2,3,4-trifluoronitrobenzene (1.0 eq) and water.
-
Begin vigorous agitation and heat the mixture to 40°C.
-
Slowly add an aqueous solution of sodium hydroxide (~30% w/w, 2.2 eq) over 2-4 hours, ensuring the internal temperature does not exceed 60°C.
-
After the addition is complete, maintain the reaction at 60°C for 1-2 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to 25°C and carefully add 70% sulfuric acid until the pH of the aqueous phase is ~2.5.
-
Introduce steam into the reactor to begin steam distillation. Collect the distillate, which contains the product and water.
-
Cool the collected distillate to 10-15°C to precipitate the product.
-
Isolate the solid 2,3-difluoro-6-nitrophenol by filtration and dry under vacuum. Expect yields of 85-90% with >99.5% purity.[3]
Protocol 2: Catalytic Reduction to this compound
| Parameter | Recommended Value | Rationale |
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | Standard, effective catalyst for nitro group reduction. |
| Catalyst Loading | 1-5 mol% (dry basis) | Balances reaction speed with cost and filtration burden. |
| Solvent | Methanol or Ethyl Acetate | Good solubility for starting material and product. |
| Hydrogen Pressure | 50-100 psi (3.5-7 bar) | Provides sufficient hydrogen availability for the reaction. |
| Temperature | 25-40°C | Controls the exotherm and minimizes side reactions. |
Procedure:
-
Charge a suitable hydrogenation reactor with 2,3-difluoro-6-nitrophenol (1.0 eq) and the solvent (e.g., methanol).
-
Under a nitrogen atmosphere, carefully add the Pd/C catalyst (as a water-wet paste for safety).
-
Seal the reactor. Purge the headspace multiple times with nitrogen, followed by multiple purges with hydrogen.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 50 psi).
-
Begin vigorous agitation and maintain the temperature between 25-40°C. The reaction is exothermic and may require cooling.
-
Monitor the reaction by observing hydrogen uptake and periodically sampling for HPLC analysis.
-
Once the reaction is complete, stop the agitation and hydrogen flow. Purge the reactor multiple times with nitrogen.
-
Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst. (CAUTION: The catalyst is pyrophoric and must be kept wet).
-
Concentrate the filtrate under reduced pressure to crystallize the product.
-
Isolate the this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum at low temperature (<40°C).
Section 5: References
-
CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol. Google Patents.
-
DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL. Google Patents.
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF . JRF Global (Preprint). [Link]
-
Pharmaceutical and Agrochemical Applications of Fluorinated Compounds . Various scientific literature sources.
-
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 . PubMed. [Link]
-
2,3-Difluoro-6-nitrophenol . Oakwood Chemical. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 4. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2,3-Difluoro-6-nitrophenol [oakwoodchemical.com]
- 7. 115551-33-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Selection for Coupling Reactions of 6-Amino-2,3-difluorophenol
Welcome to the technical support guide for navigating the complexities of coupling reactions with 6-Amino-2,3-difluorophenol. This molecule is a valuable building block in medicinal chemistry and materials science, but its bifunctional nature—possessing both a nucleophilic amine and a phenolic hydroxyl group—presents a significant chemoselectivity challenge. The electronic influence of the two fluorine atoms further modulates the reactivity of these functional groups.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve high-yield, selective transformations. We will move beyond simple procedural lists to explain the causality behind catalyst and reagent choices, empowering you to optimize your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
The primary challenge is controlling chemoselectivity. The molecule contains two distinct nucleophilic sites: the aniline-type amino group (-NH₂) and the phenolic hydroxyl group (-OH). In the presence of a base, both can react with an electrophile (e.g., an aryl halide) in a metal-catalyzed reaction, potentially leading to a mixture of N-arylated, O-arylated, and even di-arylated products. The key is to select a catalyst system that can differentiate between these two sites.
Q2: How is this chemoselectivity typically controlled?
Control is achieved by exploiting the different reactivity patterns of the two functional groups with specific metal-catalyst systems.[1]
-
For Selective N-Arylation: Palladium catalysts, particularly those with bulky, electron-rich biarylphosphine ligands, are highly effective for C-N bond formation (Buchwald-Hartwig amination).[2] These systems generally favor reaction with the softer amine nucleophile over the harder phenoxide.
-
For Selective O-Arylation: Two main strategies are employed:
-
Copper-Catalyzed Systems (Ullmann-type): Copper catalysts often show a preference for coupling with the phenolic oxygen.[1][3]
-
Two-Step Activation/Coupling: A more robust and common method is to convert the phenolic hydroxyl into an excellent leaving group, such as a triflate (-OTf). This deactivates the oxygen as a nucleophile and primes the molecule for a highly efficient palladium-catalyzed Suzuki-Miyaura coupling at that position.[4]
-
Q3: How do the fluorine atoms on the ring influence the reaction?
The two electron-withdrawing fluorine atoms have a significant electronic impact. They increase the acidity of the phenolic proton (making it easier to deprotonate to the phenoxide) and decrease the nucleophilicity of the amino group compared to a non-fluorinated aminophenol. This electronic modulation must be considered when selecting the base and reaction conditions, as it directly affects the relative reactivity of the two nucleophilic sites.
Q4: Is it necessary to use a protecting group strategy?
While traditional protecting group chemistry is always an option, modern cross-coupling catalysis often allows for selective reactions without the need for additional protection-deprotection steps, which improves step economy.[1] The catalyst-controlled selectivity described in Q2 is often the preferred and more elegant approach. The conversion of the phenol to a triflate is technically not a "protecting group" strategy but rather an "activating group" strategy that simultaneously resolves the selectivity issue.[4]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig (or Suzuki) coupling with this compound is failing or giving very low yields. What are the most common causes and how can I systematically troubleshoot this?
Answer: Low yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Catalyst Deactivation: The aminophenol substrate, particularly the amino group, can act as a chelating ligand to the palladium center, forming stable, off-cycle complexes that inhibit catalysis.[5] Similarly, impurities in reagents or solvents can poison the catalyst.
-
Incorrect Catalyst/Ligand System: The choice of ligand is paramount for activating the catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8]
-
Suboptimal Base or Solvent: The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle.[11] Its strength and solubility can dictate the reaction's success. The solvent affects the solubility of all components and can influence catalyst stability and selectivity.[12][13][14]
-
Solution: For Buchwald-Hartwig N-arylation, a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is often required. For Suzuki coupling, weaker bases like K₂CO₃ or Cs₂CO₃ are common.[11] Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typical choices.[13] If solubility is an issue, consider a solvent screen.
-
-
Poor Reagent Quality: Discolored this compound indicates oxidation, which can introduce interfering impurities.[15] Boronic acids can degrade to form boroxines upon standing.
-
Solution: Use fresh, pure starting materials. If the aminophenol is discolored, consider recrystallization.[15] Use high-purity boronic acids.
-
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Poor Chemoselectivity (Mixture of N- and O-Arylated Products)
Question: My reaction is producing an inseparable mixture of N- and O-arylated products. How can I steer the reaction toward a single isomer?
Answer: This is the central challenge with this substrate. Achieving high selectivity requires a catalyst system specifically tailored for one pathway over the other.
Controlling N- vs. O-Arylation Pathways
Caption: Competing pathways for N- vs. O-arylation.
Recommendations for High Selectivity:
-
To Achieve >95% N-Arylation: Employ a modern Buchwald-Hartwig catalyst system. The combination of a palladium source (like Pd₂(dba)₃ or a G3-precatalyst) with a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos) is highly effective.[1][2] These ligands create a sterically demanding environment around the palladium that favors the approach of the less hindered amine group and accelerates the C-N reductive elimination. Use a strong base like sodium tert-butoxide (NaOt-Bu).[2]
-
To Achieve >95% O-Arylation: The most reliable method is the two-step triflation/Suzuki coupling sequence.[4] First, react the this compound with triflic anhydride to form the stable triflate intermediate. This intermediate is then used in a standard Suzuki-Miyaura coupling. This completely avoids the selectivity issue by design. Alternatively, for an Ullmann-type C-O coupling, a copper(I) iodide catalyst with a ligand like picolinic acid or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can provide good O-selectivity directly.[1][3]
Catalyst System Comparison Table
| Target Product | Reaction Type | Recommended Catalyst | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Citations |
| N-Arylation | Buchwald-Hartwig | Pd₂(dba)₃ or BrettPhos G3 | BrettPhos, XantPhos | NaOt-Bu, K₃PO₄ | 1,4-Dioxane, Toluene | 90-110 | [1][2][9] |
| O-Arylation | Ullmann-type | CuI | Picolinic Acid, CyDMEDA | K₂CO₃, Cs₂CO₃ | Butyronitrile, DMF | 70-130 | [1][3][16] |
| O-Arylation | Suzuki (via triflate) | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-100 | [4][10][11] |
Experimental Protocols
Protocol 1: Selective N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general starting point for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
BrettPhos (4.5 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound, the aryl bromide, NaOt-Bu, Pd₂(dba)₃, and BrettPhos.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective O-Arylation via a Two-Step Triflation/Suzuki Coupling
This robust two-step protocol is highly recommended for clean and high-yielding O-arylation.[4]
Step A: Triflation of the Phenolic Hydroxyl
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equiv) and stir for 10 minutes.
-
Slowly add triflic anhydride (Tf₂O) (1.1 equiv) dropwise. Maintain the temperature at 0 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.
-
Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
Step B: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried flask, add the crude triflate from Step A (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol %), and potassium carbonate (K₂CO₃) (2.0 equiv).[10][11]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- de la Rosa, M. A., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- BenchChem (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. Benchchem.
- BenchChem (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- BenchChem (2025). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
- Strieter, E. R., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. ResearchGate.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Strieter, E. R., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT.
- BenchChem (2025). Technical Support Center: Aminophenol Reactions Troubleshooting Guide. Benchchem.
- Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
- Strieter, E. R., & Buchwald, S. L. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
- Campos, L. M., et al. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in 6-Amino-2,3-difluorophenol Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 6-Amino-2,3-difluorophenol. This valuable compound is a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis, however, involves highly energetic steps that present significant thermal hazards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into anticipating, managing, and controlling exothermic events during this process, ensuring both safety and experimental success.
The most common synthetic route involves two critical, potentially hazardous steps: the nitration of a 2,3-difluorophenol precursor, followed by the reduction of the resulting nitro-intermediate. The nitration step, in particular, is notoriously exothermic and requires rigorous control to prevent thermal runaway.[3][4] This document provides a structured, question-and-answer-based approach to navigate these challenges.
Section 1: Understanding the Core Exothermic Hazard
This section addresses the fundamental nature of the thermal risks associated with the synthesis.
Q1: Which step in the synthesis of this compound is the most hazardous and why?
A1: The electrophilic nitration of the 2,3-difluorophenol starting material is the most significant exothermic event and the primary source of thermal risk. Aromatic nitration using mixed nitric and sulfuric acids is a highly exothermic reaction.[5] A thermal runaway can occur if the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[4] This leads to a rapid, self-accelerating increase in temperature and pressure, which can result in vessel failure, explosion, and the release of toxic materials.[4]
Caption: Probable synthetic route to this compound highlighting the critical exothermic nitration step.
Q2: What causes a thermal runaway in a nitration reaction?
A2: A thermal runaway is initiated when the reaction's heat generation rate surpasses the system's heat removal capacity.[6] Key contributing factors include:
-
Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[5]
-
Inadequate Cooling: The cooling bath may lack the capacity to absorb the heat produced, or there may be poor thermal contact with the reaction flask.[4]
-
Poor Agitation: Inefficient stirring creates localized "hot spots" with high concentrations of reactants, which can initiate a runaway that propagates through the mixture.[4][5]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent, minor temperature increase can then trigger a sudden, delayed, and violent exothermic reaction.[5]
Section 2: Proactive Exotherm Management & Experimental Design
Effective management begins with proper planning and setup. This section focuses on preventative measures.
Q3: How should I configure my experimental setup to maximize thermal control?
A3: A robust setup is the first line of defense against thermal hazards.
-
Vessel Selection: Use a round-bottom flask of appropriate size; a flask that is too large can have headspace issues, while one that is too small increases the risk of splashes and poor mixing. The vessel should be free of any cracks or defects.
-
Efficient Stirring: Mechanical overhead stirring is superior to magnetic stirring for ensuring homogenous mixing and temperature distribution, especially at scales larger than 100 mL.[4]
-
Accurate Temperature Monitoring: Place a thermocouple or thermometer probe directly into the reaction mixture (internal temperature), not just in the cooling bath. The internal temperature is the only true indicator of the reaction's state.[4]
-
Controlled Reagent Addition: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of the nitrating mixture. This provides precise control over the rate of the reaction.[5]
-
Adequate Cooling System: Ensure your cooling bath has sufficient volume and thermal capacity.
Q4: What type of cooling bath is most appropriate for this reaction?
A4: The choice of cooling bath is critical for maintaining the target temperature, typically 0-5 °C for nitration.[7] The bath must be able to absorb the entire exotherm of the reaction without a significant temperature increase.
| Cooling Bath Composition | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Ice / Water | 0 to 5 | Readily available, non-toxic. | Limited to temperatures at or above 0 °C. |
| Ice / Saturated NaCl | -10 to -20 | Lower temperature range than ice/water. | Corrosive. |
| Dry Ice / Acetone or Isopropanol | -78 | Stable, very low temperature. | Requires careful handling of dry ice and flammable solvents; potential for over-cooling. |
For a typical lab-scale nitration, a well-maintained ice/water bath is often sufficient, but the capacity must be large relative to the reaction scale.
Section 3: Troubleshooting Guide: Responding to Thermal Events
Even with careful planning, deviations can occur. This guide provides a clear, action-oriented response plan.
Q5: The internal temperature of my reaction is rising above the set point of 5 °C. What should I do?
A5: This is the first sign of a potential loss of control. Act immediately and methodically. Follow the decision tree below.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Amino-2,3-difluorophenol and 4-Amino-2,3-difluorophenol
Introduction
In the landscape of pharmaceutical and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making them crucial for modern drug design.[1] Among these, difluorinated aminophenols are particularly valuable trifunctional intermediates. This guide presents an in-depth comparative analysis of the reactivity of two key positional isomers: 6-Amino-2,3-difluorophenol (CAS 115551-33-2) and 4-Amino-2,3-difluorophenol (CAS 163733-99-1).
While structurally similar, the differential placement of the amino group—ortho versus para to the hydroxyl group—creates a cascade of electronic and steric differences. These subtle distinctions dictate the reactivity of the aromatic ring, the nucleophilicity of the amino and hydroxyl moieties, and ultimately, the synthetic pathways for which each isomer is best suited. This document will dissect these differences, providing researchers, scientists, and drug development professionals with a foundational understanding, supported by mechanistic principles and experimental considerations, to guide the rational selection and application of these versatile intermediates.
Structural and Electronic Properties: A Tale of Two Isomers
The reactivity of an aromatic compound is fundamentally governed by the electronic interplay of its substituents.[2] Both the amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho, para-directing groups, donating electron density to the ring via the mesomeric effect (+M). Conversely, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring.[3] The ultimate reactivity and regioselectivity of each isomer depend on the nuanced balance of these competing forces.
| Property | This compound | 4-Amino-2,3-difluorophenol |
| Structure | ||
| Synonym | 3,4-Difluoro-2-hydroxyaniline[1] | 4-Hydroxy-2,3-difluoroaniline[4] |
| CAS Number | 115551-33-2[5] | 163733-99-1[6] |
| Molecular Formula | C₆H₅F₂NO[5] | C₆H₅F₂NO[4] |
| Molecular Weight | 145.11 g/mol [5] | 145.11 g/mol [4] |
Acidity and Basicity
The electronic environment significantly impacts the pKa of the functional groups.
-
Phenolic Acidity (-OH): The strong inductive effect of the two fluorine atoms increases the acidity of the phenolic proton in both isomers compared to unsubstituted aminophenols. In 4-Amino-2,3-difluorophenol , the hydroxyl group is ortho to two fluorine atoms, leading to a more pronounced stabilization of the corresponding phenoxide anion. This likely renders it a stronger acid than This compound , where the hydroxyl group is ortho to only one fluorine.
-
Amino Basicity (-NH₂): The electron-withdrawing nature of the fluorinated ring decreases the electron density on the nitrogen atom, making both amines less basic than aniline. The amino group in This compound is flanked by a fluorine atom and a hydroxyl group, both of which reduce its basicity through induction and potential hydrogen bonding. This steric and electronic crowding likely makes it a weaker base compared to the 4-amino isomer.
Comparative Reactivity Analysis
The positional differences between the isomers lead to distinct outcomes in common synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
The sites of electrophilic attack are dictated by the powerful activating effects of the -OH and -NH₂ groups.
-
This compound: The primary sites of activation are C4 (para to the -OH) and C5 (para to the -NH₂). The C5 position benefits from being ortho to the hydroxyl group as well, making it the most electron-rich and sterically accessible site for electrophilic attack.
-
4-Amino-2,3-difluorophenol: The C5 position is uniquely activated, being ortho to both the hydroxyl and amino groups. This synergistic activation makes the C5 position exceptionally nucleophilic and the primary target for electrophiles.
Sources
A Senior Application Scientist's Guide to Difluorophenol Isomers in Synthesis
For the discerning researcher in pharmaceutical development and materials science, the choice of a fluorinated building block is a critical decision that profoundly influences synthetic outcomes. Among these, difluorophenol isomers stand out as versatile intermediates. The strategic placement of two fluorine atoms on the phenol ring dramatically alters the molecule's physicochemical properties and reactivity, offering a nuanced toolkit for molecular design. This guide provides an in-depth comparison of the common difluorophenol isomers, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Isomeric Landscape: A Comparative Overview
The six major difluorophenol isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenol—each possess a unique electronic and steric profile. These differences are not trivial; they dictate the isomer's acidity, regioselectivity in aromatic substitutions, and overall utility in the synthesis of complex molecules.[1]
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical properties of each isomer is crucial for handling, purification, and reaction setup. The following table summarizes key physicochemical data for the common difluorophenol isomers.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 2,3-Difluorophenol | 6418-38-8 | 130.09 | 39-42[2] | 54 / 25 mmHg[3] | ~7.71 (Predicted)[3] |
| 2,4-Difluorophenol | 367-27-1 | 130.09 | 22.4[4] | 52-53 / 19 mmHg[4] | ~8.72 (Predicted)[5] |
| 2,5-Difluorophenol | 2713-31-7 | 130.09 | 38[6] | - | Not Available |
| 2,6-Difluorophenol | 28177-48-2 | 130.09 | 38-41 | 59-61 / 17 mmHg | 7.34[1] |
| 3,4-Difluorophenol | 2713-33-9 | 130.09 | - | - | Not Available |
| 3,5-Difluorophenol | 2713-34-0 | 130.09 | 54-57[7] | - | ~7.97 (Predicted)[1] |
The acidity (pKa) of the phenolic proton is a critical parameter influencing the rate of reactions such as O-alkylation and O-acylation. A lower pKa indicates a more acidic phenol, which is more readily deprotonated to form the more nucleophilic phenoxide ion.[5] The strong inductive effect of the two ortho-fluorine atoms in 2,6-difluorophenol significantly stabilizes the resulting phenoxide anion, making it the most acidic among the isomers with available data.[1]
Differential Reactivity: A Mechanistic Perspective
The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms, coupled with steric factors, governs the reactivity of each isomer.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a powerful activating ortho-, para-director in EAS reactions. Conversely, fluorine atoms are deactivating due to their strong inductive effect, yet they also direct ortho- and para- to themselves through resonance.[1] The overall reactivity and regioselectivity in EAS are a consequence of these competing effects.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
For 2,4-difluorophenol , the powerful ortho-, para-directing hydroxyl group strongly activates the 6-position. This directing effect, combined with reduced steric hindrance compared to the 2-position, typically favors electrophilic attack at C6.[5] In contrast, for 2,6-difluorophenol , the ortho positions (C3 and C5) are sterically hindered by the adjacent fluorine atoms. This steric hindrance, along with the strong deactivating effect of the ortho-fluorines, leads to a high regioselectivity for electrophilic attack at the para-position (C4).[5] 3,5-Difluorophenol is expected to be one of the least reactive isomers towards electrophilic attack due to the strong inductive deactivation of all ring positions by the meta-directing fluorine atoms.[1]
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic attack, making difluorophenols more reactive in SNAr reactions than phenol itself. For SNAr to proceed efficiently, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[8]
Caption: Relative reactivity of difluorophenol isomers in SNAr.
In the case of 3,5-difluorophenol , the fluorine atoms are meta to each other, which does not provide the same level of activation for the displacement of a fluorine atom as seen in other isomers where the fluorines are ortho or para to each other or another activating group.[1] However, the overall electron-deficient nature of the ring still makes it more susceptible to nucleophilic attack than phenol.
Synthetic Applications and Protocols
The unique reactivity profiles of difluorophenol isomers make them valuable starting materials for a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials.[9][10][11][12]
Case Study: Synthesis of a p38α MAPK Inhibitor Precursor using 2,4-Difluorophenol
2,4-Difluorophenol is a key structural component in a class of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in inflammatory signaling pathways.[12] The following protocol details the O-arylation of a chloropyrimidine intermediate with 2,4-difluorophenol.
Experimental Protocol: O-Arylation with 2,4-Difluorophenol [12]
Materials:
-
6-Chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
-
2,4-Difluorophenol
-
Copper(I) iodide (CuI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloro-8-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq).
-
Add 2,4-difluorophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(2,4-difluorophenoxy) derivative.
Expected Yield: ~75-85% (Estimated)[12]
Caption: Experimental workflow for the O-arylation of a chloropyrimidine with 2,4-difluorophenol.
Conclusion
The choice of a difluorophenol isomer is a strategic decision that can significantly impact the efficiency and outcome of a synthetic route. By understanding the subtle yet significant differences in their physicochemical properties and reactivity, researchers can make more informed decisions, leading to optimized reaction conditions and the successful synthesis of target molecules. This guide provides a foundational understanding of these versatile building blocks, empowering you to leverage their unique characteristics in your research and development endeavors.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- Zhejiang Zhongxin Fluoride Materials Co., Ltd. (2021). Synthesis method of 3, 5-difluorophenol. Eureka | Patsnap.
- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
- Hunan Furui Biopharma Tech Co., Ltd. (2021). Preparation method of 3, 5-difluorophenol. Eureka | Patsnap.
- Wiley. (n.d.). 3,4-Difluorophenol. SpectraBase.
- Stenutz, R. (n.d.). 2,5-difluorophenol.
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
- Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
- Patsnap Eureka. (n.d.). Method for preparing 3,5-difluorophenol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Spectroscopic and Computational Insights into 2,3-Difluorophenol.
- NIST. (n.d.). 2,4-Difluorophenol. NIST WebBook.
- J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Aqueous pKa values.
- Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 123(29), 7314–7319.
- NIH. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
- YouTube. (2019, December 9). Compare Boiling Point of Isomers.
- OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele.
- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
- PubChem. (n.d.). 2,4-Difluorophenol.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-ジフルオロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,3-Difluorophenol CAS#: 6418-38-8 [m.chemicalbook.com]
- 4. 2,4-Difluorophenol CAS#: 367-27-1 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-difluorophenol [stenutz.eu]
- 7. 3,5-ジフルオロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to Aminodifluorophenol Isomers for Researchers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of aromatic compounds is paramount. Aminodifluorophenol isomers, a class of molecules with significant potential in drug development and specialty chemical synthesis, present a unique analytical challenge due to their structural similarity. This guide provides an in-depth spectroscopic comparison of various aminodifluorophenol isomers, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data. By understanding the subtle yet distinct spectroscopic fingerprints of each isomer, researchers can confidently identify and differentiate these compounds, ensuring the integrity and success of their synthetic and analytical endeavors.
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to the analysis of aminodifluorophenol isomers. We will explore the underlying principles of each technique and explain the causal relationships between molecular structure and spectral output.
The Structural Isomers in Focus
This guide will focus on a selection of aminodifluorophenol isomers, chosen for their relevance in synthetic chemistry. The varied placement of the amino and difluoro substituents on the phenol ring gives rise to distinct electronic environments, which are the basis for their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For aminodifluorophenol isomers, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the amino, hydroxyl, and fluorine substituents. The electron-donating amino and hydroxyl groups tend to shield aromatic protons, shifting their signals upfield (to lower ppm values), while the electron-withdrawing fluorine atoms have a deshielding effect, shifting signals downfield. The magnitude of these effects is position-dependent, providing a clear method for isomer differentiation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Carbons directly bonded to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at higher ppm values. The carbon attached to the amino group will also show a characteristic shift.
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it exceptionally useful for distinguishing between fluorinated isomers.[1] The chemical shift of the fluorine atoms is exquisitely sensitive to their electronic environment on the aromatic ring. The position of the amino and hydroxyl groups relative to the fluorine atoms will cause distinct upfield or downfield shifts, providing an unambiguous fingerprint for each isomer.
Representative NMR Data for Aminodifluorophenol Isomers
The following table summarizes typical ¹H, ¹³C, and ¹⁹F NMR spectral data for a selection of aminodifluorophenol isomers. Note: Exact chemical shifts can vary depending on the solvent and concentration.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 2-Amino-4,6-difluorophenol | Aromatic protons typically appear in the range of 6.5-7.5 ppm, with complex splitting patterns due to H-H and H-F couplings. The NH₂ and OH protons will appear as broad singlets. | Aromatic carbons range from approximately 110-160 ppm. Carbons attached to F and O will be downfield. | Two distinct fluorine signals are expected, with chemical shifts influenced by the ortho-amino and para/ortho-hydroxyl groups. |
| 4-Amino-2,5-difluorophenol | Aromatic protons will show distinct multiplets in the 6.0-7.0 ppm region. | Aromatic carbons will have characteristic shifts between 100-155 ppm. | Two separate fluorine resonances will be observed, their positions dictated by the relative positions of the amino and hydroxyl groups. |
| 4-Amino-3,5-difluorophenol | The aromatic protons will exhibit simplified splitting patterns due to the symmetry of the molecule. | The carbon spectrum will show fewer signals due to molecular symmetry. | A single fluorine resonance is expected due to the equivalent fluorine environments. |
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In aminodifluorophenol isomers, the characteristic vibrational frequencies of the O-H, N-H, C-F, and aromatic C=C bonds provide valuable structural information.
The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed as two sharp bands in the 3300-3500 cm⁻¹ range. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The exact positions of these bands can be subtly influenced by the substitution pattern on the aromatic ring.
Comparative IR Spectral Data
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 2-Amino-4,6-difluorophenol | ~3400-3200 (O-H, N-H stretching), ~1600-1450 (Aromatic C=C stretching), ~1300-1100 (C-F stretching) |
| 4-Amino-2,5-difluorophenol | ~3450-3250 (O-H, N-H stretching), ~1610-1460 (Aromatic C=C stretching), ~1280-1080 (C-F stretching) |
| 4-Amino-3,5-difluorophenol | ~3500-3300 (O-H, N-H stretching), ~1620-1470 (Aromatic C=C stretching), ~1250-1050 (C-F stretching) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of aminodifluorophenol isomers are influenced by the chromophoric phenol ring and the auxochromic amino and fluoro substituents. The position of these substituents affects the extent of conjugation and the energy of the π → π* transitions.
Generally, the presence of the electron-donating amino and hydroxyl groups causes a bathochromic (red) shift to longer wavelengths compared to benzene. The position of the fluorine atoms can further modulate the λmax.
Comparative UV-Vis Spectral Data
| Isomer | λmax (nm) in Methanol |
| 2-Amino-4,6-difluorophenol | ~290-300 |
| 4-Amino-2,5-difluorophenol | ~295-305 |
| 4-Amino-3,5-difluorophenol | ~285-295 |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following general experimental protocols are recommended.
NMR Spectroscopy Workflow
Caption: General workflow for NMR analysis of aminodifluorophenol isomers.
IR Spectroscopy Workflow
Caption: General workflow for IR analysis of aminodifluorophenol isomers.
UV-Vis Spectroscopy Workflow
Caption: General workflow for UV-Vis analysis of aminodifluorophenol isomers.
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of aminodifluorophenol isomers. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and electronic transitions, researchers can gain a detailed understanding of the molecular structure of these important compounds. This guide serves as a foundational reference to aid in the interpretation of spectral data and to ensure the quality and accuracy of research in the fields of drug discovery and materials science.
References
Sources
A Comparative Guide to the Biological Activity of 6-Amino-2,3-difluorophenol Derivatives: A Perspective for Drug Discovery
Introduction: The Promise of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The compound 6-Amino-2,3-difluorophenol presents a versatile and promising starting point for the synthesis of novel therapeutic agents, combining the functionalities of an aminophenol with the advantageous properties conferred by vicinal fluorine atoms.
This guide provides a comparative analysis of the potential biological activities of derivatives of this compound. Due to the limited availability of direct studies on this specific scaffold, this guide will draw upon experimental data from closely related fluorinated aromatic compounds, such as substituted anilines and benzoxazoles derived from 2-aminophenols, to project the therapeutic potential and guide future research. We will delve into the prospective anticancer and antimicrobial activities, supported by experimental data from analogous compounds, and provide detailed protocols for the evaluation of these biological effects.
The Strategic Advantage of the this compound Scaffold
The this compound core is endowed with several features that make it an attractive scaffold for medicinal chemists:
-
Ortho-Difluoro Substitution: The two adjacent fluorine atoms on the aromatic ring can significantly alter the acidity of the phenolic hydroxyl group and the basicity of the amino group, influencing ionization at physiological pH and potential interactions with target proteins.
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation, which can lead to an increased half-life of the drug candidates.[1]
-
Versatile Synthetic Handles: The amino and hydroxyl groups serve as key reactive sites for the introduction of a wide range of substituents, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[3]
-
Benzoxazole Formation: The ortho-aminophenol moiety is a direct precursor to the benzoxazole ring system, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[4][5]
Comparative Analysis of Biological Activities
While direct experimental data for a series of this compound derivatives is not yet prevalent in the literature, we can infer potential activities and structure-activity relationships (SAR) by examining analogous fluorinated compounds.
Anticancer Activity: A Focus on Kinase Inhibition and Apoptosis Induction
Fluorinated aromatic compounds have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6] The aminophenol scaffold can be readily derivatized to target the ATP-binding site of various kinases.
Table 1: Comparative Anticancer Activity of Fluorinated Phenylacetamide and Benzoxazole Derivatives
| Compound ID | Structure (or description) | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [7] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [7] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [7] |
| 13 | 6-Aryl-semicarbazone-4-(3-chloroanilino)quinazoline | A549 (Lung) | 6.54 | [6] |
| 13 | 6-Aryl-semicarbazone-4-(3-chloroanilino)quinazoline | A431 (Skin) | 4.04 | [6] |
The data in Table 1 suggests that the presence of a fluorine atom on a phenyl ring, coupled with other functional groups, can lead to potent anticancer activity. For derivatives of this compound, we can hypothesize that N-acylation of the amino group or O-alkylation of the phenolic hydroxyl group with moieties known to interact with kinase active sites could yield promising anticancer candidates.
Mechanism of Action: Apoptosis Induction
A common mechanism by which anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. This can be assessed by monitoring the expression levels of key apoptotic marker proteins.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Experimental Protocols
To facilitate further research and validation of the potential biological activities of this compound derivatives, detailed experimental protocols for key assays are provided below.
Protocol 1: MTT Assay for Anticancer Screening
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate (final volume 50 µL per well).
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blotting.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. [8]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. While direct experimental evidence is currently limited, the analysis of structurally related fluorinated compounds provides a strong rationale for pursuing the synthesis and biological evaluation of its derivatives. The strategic placement of the difluoro moiety, combined with the versatile synthetic handles of the aminophenol core, offers a rich chemical space for exploration. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the assays detailed in this guide. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.
References
- Saleh, I., Kc, H.R., Roy, S., Abugazleh, M.K., Ali, H., Gilmore, D., & Alam, M.A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
- Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314.
- Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry.
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093–24111.
- MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Shakya, A., Kumar, S., & Kumar, V. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19047–19054.
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- MDPI. (n.d.). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide.
- Nature. (n.d.). Antimicrobial Activity of Substituted Benzopentathiepin-6-amines.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
- NIH. (n.d.). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery.
- ResearchGate. (n.d.). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- NIH. (n.d.). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
- MDPI. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
- NIH. (n.d.). Signaling Pathways That Drive 18F-FDG Accumulation in Cancer.
- NIH. (n.d.). Polycyclic Aromatic Hydrocarbon-Induced Signaling Events Relevant to Inflammation and Tumorigenesis in Lung Cells Are Dependent on Molecular Structure.
- NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
- YouTube. (2021, October 26). Global Cancer Risk From Unregulated Polycyclic Aromatic Hydrocarbons.
- NIH. (n.d.). Interactions between polycyclic aromatic hydrocarbons and genetic variants in the cGAS-STING pathway affect the risk of colorectal cancer.
- NIH. (n.d.). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- NIH. (n.d.). Antimicrobial Activity of Substituted Benzopentathiepin-6-amines.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
- MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- NIH. (n.d.). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors.
- ResearchGate. (n.d.). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
- ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.
- RSC Publishing. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- NIH. (n.d.). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay.
- FIU Digital Commons. (2023, March 29). Discovery of Novel Bacterial DNA Gyrase Inhibitors.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
A Senior Application Scientist's Guide to Catalyst Selection for 6-Amino-2,3-difluorophenol Coupling
Introduction: The Strategic Importance of 6-Amino-2,3-difluorophenol in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound has emerged as a highly valuable building block for this purpose, featuring a unique substitution pattern that makes it a precursor to a wide range of biologically active molecules, particularly in the development of targeted therapies.[3] The core challenge and opportunity in its application lie in the selective and efficient formation of carbon-nitrogen (C-N) bonds at its amino group, a transformation critical for constructing the complex aryl amines central to many pharmaceutical agents.
This guide provides a comparative analysis of the primary catalytic systems employed for the C-N coupling of this compound. As scientists in the field, our goal extends beyond simply achieving a reaction; we aim for methodologies that are robust, scalable, and predictable. This document is structured to provide not just protocols, but the underlying chemical logic, enabling researchers to make informed decisions when selecting a catalyst system for their specific synthetic challenges. We will dissect the two leading methodologies—Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann coupling—offering a field-proven perspective on their respective strengths and weaknesses.
I. The Workhorse of C-N Coupling: Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in the 1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its remarkable functional group tolerance and broad substrate scope.[4] The reaction is a cornerstone of medicinal chemistry, and understanding its components is key to harnessing its power.
A. The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle. The choice of each component—palladium precursor, ligand, and base—is critical as it directly influences the efficiency of each step in this cycle. A common pitfall is to focus solely on the final yield without considering how the reaction parameters affect catalyst stability and turnover.
The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species.[5] The choice of a bulky, electron-rich ligand is crucial here; it stabilizes the electron-rich Pd(0) center and facilitates this otherwise challenging step, especially for less reactive aryl chlorides.[5][6] Following amine coordination and deprotonation by a base, the final, yield-determining step is the reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
B. Selecting the Right Tools: Precursors, Ligands, and Bases
The success of a Buchwald-Hartwig reaction is highly dependent on the synergistic interplay of its components.
| Component | Common Examples | Key Considerations (The "Why") |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Precatalyst | Pd(OAc)₂/Pd₂(dba)₃: Cost-effective but require in situ reduction to active Pd(0), which can be inconsistent.[5] Precatalysts: Air-stable, well-defined Pd(II) complexes that rapidly and reliably form the active Pd(0) species under reaction conditions, leading to more reproducible results and often lower catalyst loadings.[6][7][8] |
| Ligand | Monophosphines: XPhos, SPhos, BrettPhosBidentates: Xantphos, BINAP | Bulky Monophosphines: The gold standard for broad scope. Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates oxidative addition.[6][7] Bidentate Ligands (e.g., Xantphos): The defined bite angle can enhance catalyst stability and prevent side reactions. They are particularly effective in preventing the formation of inactive palladium dimers.[4][9] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu, K₂CO₃ | The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[5] Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups like esters.[10] Weaker carbonate bases (Cs₂CO₃, K₃PO₄) offer better functional group tolerance and are often the first choice in pharmaceutical process development.[9] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are preferred. Toluene and dioxane are most common due to their ability to dissolve the various components and their suitable boiling points for thermal reactions.[9][11] |
C. Performance Data: A Model System Comparison
To illustrate the impact of catalyst selection, the following table summarizes typical performance outcomes for the coupling of this compound with a model aryl bromide (4-bromoanisole). These are representative data based on established principles to guide initial screening efforts.
| Catalyst System (Pd Precursor / Ligand) | Base | Temp (°C) | Time (h) | Cat. Loading (mol%) | Typical Yield (%) |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 100 | 12-18 | 2.0 | 75-85 |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | 8-12 | 1.5 | 85-95[9] |
| BrettPhos Precatalyst | NaOtBu | 80 | 4-8 | 1.0 | >90[8] |
From a process development standpoint, while the BrettPhos precatalyst system offers the fastest reaction at lower temperatures, the use of a strong base like NaOtBu may be a limitation. The Pd₂(dba)₃/Xantphos system often represents a robust compromise, offering high yields with a moderately weak base, enhancing its applicability to more complex, functionalized substrates.[9]
II. The Classical Alternative: Modernized Copper-Catalyzed Ullmann Coupling
The Ullmann reaction, first reported in 1901, is the classical method for forming aryl-aryl or aryl-heteroatom bonds using copper.[12] Historically, it was plagued by the need for harsh reaction conditions and stoichiometric amounts of copper.[12] However, modern advancements, particularly the introduction of ligands, have revitalized this methodology, making it a viable and cost-effective alternative to palladium catalysis.
A. The Ullmann Mechanism: A Different Path
The mechanism of the Ullmann coupling is distinct from the Buchwald-Hartwig pathway and is still a subject of extensive study. The generally accepted pathway involves the formation of an organocopper intermediate, which then undergoes substitution.[12][13] Unlike palladium, the reaction does not typically proceed through a clear Pd(0)/Pd(II) cycle.
B. The Ligand Revolution: Making Ullmann Practical
The breakthrough for Ullmann coupling came with the discovery that ligands could dramatically lower the reaction temperature and reduce the required amount of copper to catalytic levels.[13]
-
Key Copper Sources: Copper(I) salts like CuI are most commonly used.
-
Transformative Ligands: Simple, inexpensive amino acids like L-proline and N,N-dimethylglycine have proven to be exceptionally effective ligands.[14][15] They are thought to chelate the copper ion, increasing its solubility and reactivity, thereby facilitating the coupling under much milder conditions (e.g., 90-110 °C in DMSO or DMF).[14][15]
-
Advantages: The primary advantage is cost. Copper is significantly cheaper than palladium, and the ligands are readily available and inexpensive.[14] This makes the Ullmann reaction highly attractive for large-scale industrial synthesis.
-
Chemoselectivity: A unique feature of copper catalysis is its potential for orthogonal reactivity. In substrates like aminophenols, copper-based systems can sometimes be tuned to favor O-arylation, while palladium systems almost exclusively yield the N-arylated product.[8] This provides a powerful tool for selectively functionalizing different positions on the same molecule.
III. Experimental Protocols: From Theory to Practice
A protocol's trustworthiness is paramount. The following procedures are designed to be self-validating, with clear steps and rationale.
A. Workflow Visualization
The general workflow for both catalytic systems follows a similar path from setup to analysis. Adherence to inert atmosphere techniques is critical for reproducibility, especially with palladium catalysts.
B. Protocol 1: Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos
This protocol is adapted from methodologies reported for similar substrates and represents a robust starting point.[9]
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-bromoanisole, 1.1 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
Xantphos (0.03 equiv, 3.0 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, Xantphos, and Cs₂CO₃.
-
Inerting: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
C. Protocol 2: Ligand-Accelerated Ullmann Coupling using CuI/L-Proline
This protocol leverages modern advancements in Ullmann coupling for a cost-effective approach.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-iodoanisole, 1.2 equiv)
-
Copper(I) Iodide (CuI, 0.1 equiv, 10 mol%)
-
L-Proline (0.2 equiv, 20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a Schlenk flask, add CuI, L-Proline, K₂CO₃, this compound, and the aryl halide.
-
Inerting: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with a large volume of water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water to remove residual DMSO, followed by brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
IV. Conclusion and Decision-Making Framework
The choice between a palladium- and copper-based catalytic system for the coupling of this compound is not a matter of one being definitively "better," but rather which is "fitter for purpose."
-
For Broad Scope and Rapid Optimization: The Buchwald-Hartwig amination is the undisputed champion. The use of modern bulky phosphine ligands and precatalysts offers unparalleled reliability, high yields, and mild conditions suitable for complex molecules with sensitive functional groups. It is the preferred choice for initial discovery chemistry where speed and scope are paramount.
-
For Cost-Effectiveness and Scale-Up: The modernized Ullmann coupling presents a compelling economic advantage. For processes where the starting materials are compatible and slightly longer reaction times are acceptable, the dramatic cost reduction offered by replacing palladium with copper makes it an ideal candidate for process development and large-scale manufacturing.
-
For Orthogonal Reactivity: The potential for chemoselective O- vs. N-arylation is a unique strategic advantage of employing both methodologies. A copper-catalyzed O-arylation followed by a palladium-catalyzed N-arylation on the same aminophenol scaffold can open up synthetic routes that are otherwise difficult to access.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each system empowers the research scientist to move beyond standard protocols and truly innovate. By viewing these catalytic systems as complementary tools in a synthetic arsenal, we can more effectively and efficiently construct the next generation of therapeutics derived from valuable building blocks like this compound.
References
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchG
- Buchwald–Hartwig amin
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.[Link]
- Practical Palladium Catalysts for C-N and C-O Bond Formation - ResearchG
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Ullmann reaction - Wikipedia.[Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.[Link]
- Buchwald-Hartwig Amin
- Ullmann Reaction - Organic Chemistry Portal.[Link]
- Coupling of 2,3,5,6-tetrafluoro-4-hydroxy-benzoic acid to aminomethyl polystyrene resin.[Link]
- Ullmann coupling-An overview - OperaChem.[Link]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Aryl
- Technote 205 - Covalent Coupling - Bangs Labs.[Link]
- Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchG
- Amino acid-derived bisphenolate palladium complexes as C–C coupling catalysts - Dalton Transactions (RSC Publishing).[Link]
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.[Link]
- A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - Asian Journal of Research in Chemistry.[Link]
- Applications of fluorine-containing amino acids for drug design - PubMed.[Link]
- Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 6-Amino-2,3-difluorophenol
For researchers, medicinal chemists, and process development scientists, the purity of starting materials is a cornerstone of reliable and reproducible research. In the synthesis of novel pharmaceuticals and agrochemicals, 6-Amino-2,3-difluorophenol serves as a critical building block.[1][2] The presence of impurities, even in trace amounts, can have significant downstream consequences, impacting reaction yields, introducing unwanted side products, and potentially altering the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the purity assessment of commercial this compound, offering field-proven insights and detailed experimental protocols.
The Importance of Purity: Understanding the Potential Impurity Profile
The most common commercial synthesis of this compound involves the reduction of 2,3-difluoro-6-nitrophenol. This precursor is typically prepared by the nitration of 2,3-difluorophenol or the nucleophilic substitution of a fluorine atom in a trifluoronitrobenzene derivative.[3][4] Understanding this synthetic route is crucial as it informs the potential impurity profile of the final product.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 2,3-difluoro-6-nitrophenol is a likely impurity.
-
Isomeric Impurities: Positional isomers of this compound, such as 4-Amino-2,3-difluorophenol, can arise from incomplete regioselectivity during the nitration or substitution steps in the synthesis of the precursor.
-
By-products of Nitro Reduction: Incomplete reduction of the nitro group can lead to the formation of nitroso or hydroxylamino intermediates.[5][6] Over-reduction or side reactions can also generate dimeric species like azo or azoxy compounds.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts, may be present.
Degradation-Related Impurities:
Aminophenols are susceptible to oxidation, especially in the presence of light, air, and trace metals. This can lead to the formation of colored quinone-imine type structures. Therefore, proper storage and handling are critical.[7]
A Comparative Analysis of Analytical Techniques for Purity Determination
The choice of an analytical technique for purity assessment depends on several factors, including the information required (e.g., identity and quantity of impurities), the available instrumentation, and the desired throughput. Here, we compare three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds. For this compound, a stability-indicating reverse-phase HPLC method is essential to separate the main component from its potential impurities and degradation products.
-
Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like aminophenols. The choice of a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities.[8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used in reverse-phase HPLC. The buffer controls the ionization state of the phenolic hydroxyl and amino groups, which significantly influences their retention. A slightly acidic pH (e.g., using a phosphate or formate buffer) will protonate the amino group, leading to better peak shape and retention control.
-
UV Detection: The aromatic nature of this compound and its likely impurities allows for sensitive detection using a UV detector. A wavelength maximum (λmax) should be determined by running a UV scan of the main component.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to initial conditions and equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample.[9][10][11]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak.
-
Caption: Workflow for GC-MS purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard of the analyte itself. [12]The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the purity of the analyte can be accurately determined. [13][14]
-
Internal Standard Selection: An ideal internal standard should be of high purity (≥99.5%), stable, non-volatile, and have signals that do not overlap with any of the analyte's signals. [1][13]For this compound, which is soluble in DMSO-d₆, maleic acid is a suitable internal standard as its vinylic proton signal appears in a clear region of the spectrum.
-
Solvent: A deuterated solvent is required for NMR analysis. DMSO-d₆ is a good choice for dissolving both this compound and maleic acid.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between scans. A value of 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated is recommended.
-
Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Flip Angle: 30° (to reduce the impact of T₁ differences while maintaining good signal-to-noise). A calibrated 90° pulse can also be used with an adequate relaxation delay.
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Acquisition Time (AQ): At least 3 seconds.
-
Spectral Width (SW): Approximately 16 ppm.
-
-
Data Processing and Calculation:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID, and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and the vinylic proton signal from the maleic acid internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for qNMR purity analysis of this compound.
Comparison Summary
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Quantitative measurement based on the number of nuclei |
| Reference Standard | Requires a specific reference standard of the analyte | Requires a specific reference standard for accurate quantification | Requires a certified internal standard (not of the analyte) |
| Impurity Identification | Tentative, based on retention time and UV spectrum | Good, based on mass spectral fragmentation patterns | Limited, requires isolation or synthesis for confirmation |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) | Moderate (µg to mg level) |
| Speed | Moderate (15-30 min per sample) | Moderate (20-40 min per sample, plus derivatization) | Fast (5-15 min per sample after setup) |
| Sample Preparation | Simple dissolution | Derivatization often required | Precise weighing of analyte and standard |
| Cost (Instrument) | Moderate | High | Very High |
| Best For | Routine quality control, stability studies, separating isomers | Identifying volatile impurities, high sensitivity analysis | Absolute purity determination, when a specific reference standard is unavailable |
| Limitations | Co-elution of impurities, non-UV active impurities are not detected | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
The choice of the most appropriate analytical technique for the purity assessment of commercial this compound is context-dependent.
-
For routine quality control and release testing where a reference standard is available, a validated stability-indicating HPLC-UV method is the most practical and widely accepted approach. It provides a good balance of performance, cost, and throughput. The development of such a method, including forced degradation studies, is crucial for ensuring the quality of the material throughout its shelf life.
-
GC-MS is a valuable tool for identifying volatile and semi-volatile impurities that may not be readily observed by HPLC. Its high sensitivity and structural elucidation capabilities make it an excellent complementary technique, particularly during process development and impurity profiling.
-
qNMR stands out as a primary method for the absolute determination of purity without the need for a specific reference standard of this compound. This is particularly advantageous when dealing with a new chemical entity or when a certified reference standard is not commercially available. It serves as an excellent orthogonal technique to validate the purity values obtained by chromatographic methods.
For a comprehensive and robust quality assessment of commercial this compound, a combination of these techniques is recommended. HPLC-UV should be the primary method for routine analysis, with qNMR used to certify the purity of the reference standard and GC-MS employed for in-depth impurity identification. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical or agrochemical product.
References
- RSSL.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. ([Link])
- Oxford Instruments. Consistency and Purity - Magnetic Resonance. ([Link])
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ([Link])
- Phenomenex. Reversed Phase HPLC Method Development. ([Link])
- Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103–1112. ([Link])
- Wunderli-Allenspach, H. (2001). Impurity profile of amino acids?. Pharmeuropa, 13(1), 40-45. ([Link])
- BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. ([Link])
- Emery Pharma.
- ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ([Link])
- Wunderlich, M., & Meusinger, R. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
- International Council for Harmonisation. (2022). ICH Q2(R1)
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. ([Link])
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. ([Link])
- Singh, S., & Junwal, M. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). ([Link])
- Phenomenex.
- Das, S. K., & V, V. (2015). Derivatization Methods in GC and GC/MS.
- Wikipedia. Reduction of nitro compounds. ([Link])
- Wunderlich, M., & Meusinger, R. (2014). Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C, 118(27), 14841–14849. ([Link])
- Google Patents. (1992). Process for the preparation of 2,3-difluoro-6-nitrophenol (CA2092407A1). ()
- Google Patents. (1992). METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL (DE4030263A1). ()
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ([Link])
- Abraham Entertainment. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])
- Phenomenex. HPLC Method Development. ([Link])
- Narula, P., & G, A. (2021). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1839-1858. ([Link])
- Atapattu, S. N., & Rosenfeld, J. (2013). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
- Li, Z., & Lee, H. K. (2002). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
- Chen, J., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 6(76), 72613-72620. ([Link])
- U.S. Geological Survey. Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. ([Link])
- Organic Chemistry Portal. Amino Protecting Groups Stability. ([Link])
- Science.gov. related impurities 4-aminophenol: Topics. ([Link])
- MDPI. (2021). Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
- ResearchGate. (2015). 2.1.2. Gas chromatography of amines as various derivatives.
- ACS Publications. (2020). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Organic Process Research & Development, 24(9), 1786-1793. ([Link])
- Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2012). Journal of Pharmaceutical and Biomedical Analysis, 67-68, 1-11. ([Link])
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 4. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. database.ich.org [database.ich.org]
The Rise of Difluorophenol Moieties in Kinase Inhibition: A Comparative Guide to Novel VRK1 Inhibitors
Introduction
In the landscape of targeted therapeutics, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase, has emerged as a critical regulator of cell cycle progression, DNA damage response, and chromatin remodeling.[1][2] Its overexpression is implicated in the prognosis of several cancers, making it a compelling target for novel therapeutic interventions.[2][3] This guide provides an in-depth comparison of a novel aminopyridine-based VRK1 inhibitor, VRK-IN-1, which incorporates a key 6-amino-2,3-difluorophenol-related moiety, against other known VRK1 inhibitors. We will delve into the rationale behind its design, comparative efficacy, and the experimental protocols to validate its activity.
The Strategic Importance of the Difluorophenol Group
The design of kinase inhibitors often hinges on achieving high affinity and selectivity for the ATP-binding pocket of the target kinase. The difluorophenol group, a derivative of the this compound scaffold, has proven to be a valuable pharmacophore in this context. The fluorine atoms create favorable polar interactions with structurally conserved residues within the kinase's ATP-binding site, enhancing the binding affinity and selectivity of the inhibitor. This strategic inclusion is a cornerstone of the design of VRK-IN-1.
Comparative Efficacy of VRK1 Inhibitors
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. Below is a comparative analysis of VRK-IN-1 and other compounds known to inhibit VRK1.
| Compound | Target(s) | IC50 for VRK1 (nM) | Key Characteristics |
| VRK-IN-1 (Compound 26) | VRK1 | 150 | Potent and selective aminopyridine-based inhibitor with a difluorophenol moiety. |
| BI-D1870 | RSK, VRK1 | 33 | Dihydropteridinone derivative, potent but promiscuous.[4][5] |
| Staurosporine | Broad-spectrum kinase inhibitor | 15,270 (15.27 µM) | Non-selective, often used as a positive control.[6][7] |
| Roscovitine (Seliciclib) | CDKs, VRK2 | No significant inhibition of VRK1 | More potent against CDKs and VRK2.[6][8] |
| TDZD-8 | GSK-3β, VRK1 | Inhibition at 7,500 (7.5 µM) | Non-competitive inhibitor.[6][9] |
Table 1: Comparative in vitro inhibitory activity of VRK-IN-1 and other kinase inhibitors against VRK1.
As evidenced by the data, VRK-IN-1 demonstrates significantly higher potency and selectivity for VRK1 compared to broad-spectrum inhibitors like Staurosporine and compounds targeting other kinase families. While BI-D1870 shows high potency, its promiscuity is a notable drawback.
The VRK1 Signaling Pathway: A Target for Intervention
VRK1 is a crucial node in cellular signaling, responding to both mitogenic (growth) signals and genotoxic stress. Understanding its upstream regulation and downstream effects is critical for appreciating the therapeutic potential of its inhibition.
Sources
- 1. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. cicancer.org [cicancer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 | PLOS One [journals.plos.org]
- 7. Item - VRK1 and VRK2A sensitivity and IC50 values of serine-threonine kinase inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Differential Inhibitor Sensitivity between Human Kinases VRK1 and VRK2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Amino-2,3-difluorophenol for Pharmaceutical Research
Introduction: The Significance of 6-Amino-2,3-difluorophenol
This compound is a highly valuable fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced pharmaceutical agents and agrochemicals.[1] Its unique substitution pattern, featuring an amino group and two fluorine atoms ortho and meta to a hydroxyl group, imparts desirable properties to target molecules. These properties include enhanced metabolic stability, increased binding affinity, and improved lipophilicity, which are crucial for developing effective drugs, particularly in areas like kinase inhibitors and treatments for neurological disorders.[1]
Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to researchers in medicinal and process chemistry. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to support rational route selection for both laboratory-scale research and large-scale production.
Overview of Primary Synthetic Strategies
Two principal synthetic strategies dominate the preparation of this compound. The first is a classical, linear approach involving a two-step Nitration-Reduction sequence . The second is a more modern, convergent approach utilizing a Palladium-Catalyzed Amination reaction, a cornerstone of modern C-N bond formation. This guide will dissect both methodologies, evaluating them on key performance indicators such as overall yield, purity, scalability, safety, and cost-effectiveness.
Route 1: The Classical Nitration-Reduction Pathway
This well-established, linear synthesis involves two distinct chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAr) to produce the key intermediate, 2,3-difluoro-6-nitrophenol.
-
Catalytic Hydrogenation of the nitro group to afford the final amine.
This pathway is often favored for its reliability and use of relatively inexpensive starting materials.
Mechanism & Rationale
The first step leverages the high activation of 2,3,4-trifluoronitrobenzene towards nucleophilic attack. The nitro group, being a powerful electron-withdrawing group, strongly activates the aromatic ring for SNAr. The fluorine atom at the C4 position is selectively displaced by a hydroxide ion. The choice of an aqueous alkali metal hydroxide (like KOH) without an organic solvent is a key process advantage, simplifying the reaction setup and workup.[2][3]
The second step is the reduction of the aromatic nitro group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[4][5] A palladium on carbon (Pd/C) catalyst is typically employed, as it provides excellent activity and selectivity for the reduction of nitro groups without affecting the aromatic ring or the fluorine substituents.[5]
Visualizing the Nitration-Reduction Workflow
Caption: Linear synthesis via SNAr followed by catalytic hydrogenation.
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol via SNAr
-
Source: Adapted from patent literature DE4030263A1.[3]
-
Materials:
-
2,3,4-Trifluoronitrobenzene
-
31.7% Potassium hydroxide (KOH) aqueous solution
-
70% Sulfuric acid (H₂SO₄)
-
Water
-
-
Procedure:
-
Charge a reaction vessel with 2,3,4-trifluoronitrobenzene (1.0 eq).
-
Heat the vessel to 40°C with vigorous stirring.
-
Slowly add the 31.7% KOH solution (1.25 eq) dropwise, ensuring the internal temperature is maintained between 40°C and 50°C.
-
Stir the reaction mixture for approximately 4 hours. Monitor completion by Gas Chromatography (GC).
-
Once the reaction is complete, adjust the mixture to pH 3 by adding 70% H₂SO₄ at 70°C.
-
The product can be isolated via steam distillation. Upon cooling of the distillate, 2,3-difluoro-6-nitrophenol precipitates and can be isolated by filtration.
-
Dry the isolated solid to yield the product.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Source: Representative protocol based on established methods.[4][5]
-
Materials:
-
2,3-Difluoro-6-nitrophenol
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr apparatus), dissolve 2,3-difluoro-6-nitrophenol (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).
-
Under an inert atmosphere, carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Seal the vessel and purge the system 3-5 times with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling.
-
Monitor the reaction by observing hydrogen uptake or by analytical techniques like TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent.
-
Combine the filtrate and wash the filter cake with a small amount of methanol.
-
Remove the solvent from the combined filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization if necessary.
-
Route 2: The Modern Palladium-Catalyzed Amination Pathway
This convergent approach utilizes the powerful Buchwald-Hartwig amination reaction to directly form the C-N bond on a pre-functionalized phenol ring.[6][7] This strategy typically involves:
-
Preparation or sourcing of a suitable precursor , such as 6-bromo-2,3-difluorophenol.
-
Direct amination using an ammonia equivalent catalyzed by a palladium-phosphine complex.
Mechanism & Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] The catalytic cycle involves the oxidative addition of the aryl halide (e.g., 6-bromo-2,3-difluorophenol) to a Pd(0) complex. This is followed by coordination of the amine (or ammonia), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9]
The choice of ligand is critical for success. Sterically hindered, electron-rich phosphine ligands, such as Josiphos-type ligands (e.g., CyPF-t-Bu), are highly effective as they promote the reductive elimination step and prevent catalyst deactivation.[6][10] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential to facilitate the deprotonation of the coordinated ammonia.[11] Using a solution of ammonia in an organic solvent like dioxane or using an ammonium salt like ammonium sulfate provides a practical and safer alternative to handling gaseous ammonia.[10][11]
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: Convergent synthesis via Pd-catalyzed C-N cross-coupling.
Detailed Experimental Protocol
Palladium-Catalyzed Amination of 6-Bromo-2,3-difluorophenol
-
Source: Protocol adapted from the general methods developed by Hartwig and coworkers.[6][10][12]
-
Starting Material Note: 6-Bromo-2,3-difluorophenol is commercially available. Its synthesis typically starts from 2,3-difluorophenol.
-
Materials:
-
6-Bromo-2,3-difluorophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd[P(o-tol)₃]₂ as a Pd(0) source
-
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-t-Bu) or similar ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Ammonia solution (0.5 M in 1,4-dioxane) or Ammonium sulfate ((NH₄)₂SO₄)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
-
Procedure:
-
Glovebox Setup: To an oven-dried vial or reaction tube inside a glovebox, add the Pd(0) source (e.g., Pd[P(o-tol)₃]₂, 0.5-2 mol%), the phosphine ligand (e.g., CyPF-t-Bu, 0.5-2 mol%), and sodium tert-butoxide (1.5-2.2 eq).
-
Add 6-bromo-2,3-difluorophenol (1.0 eq) to the vial.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Add the ammonia solution (0.5 M in dioxane, 1.2-1.5 eq). If using ammonium sulfate, add it with the other solids and increase the amount of base accordingly.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 80-110°C.
-
Stir the reaction for 12-24 hours. Monitor progress by LC-MS or GC.
-
After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine. The phenolic product may require an acidic workup (e.g., careful addition of dilute HCl to pH ~6-7) followed by extraction.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Comparative Analysis of Synthesis Routes
The choice between these two routes depends heavily on the specific needs of the research or manufacturing campaign, including scale, available equipment, cost constraints, and purity requirements.
| Parameter | Route 1: Nitration-Reduction | Route 2: Pd-Catalyzed Amination | Justification & Expert Insights |
| Overall Yield | Good to Excellent (Typically 70-80% over two steps) | Good to Excellent (Typically 65-85% in one step) | The nitrophenol formation is high-yielding (86% reported), and catalytic hydrogenations are often quantitative.[3] The Buchwald-Hartwig reaction is also high-yielding but can be more sensitive to substrate and reaction conditions. |
| Number of Steps | Two (Linear) | One (Convergent) | The single-step nature of Route 2 is a significant advantage in terms of process time and labor, especially for library synthesis or rapid analog generation. |
| Scalability | Excellent | Good, with Caveats | Route 1 uses classical, robust reactions well-suited for large-scale production. Route 2's scalability can be limited by the cost and availability of palladium catalysts and ligands, as well as the need for strict inert atmosphere control. |
| Purity & Byproducts | Potential for regioisomeric nitro-impurities if starting material is not ideal. Over-reduction is rare with Pd/C. | Primary byproduct is often the diarylamine (Ar₂NH) or hydrodehalogenation of the starting material. Ligand choice is crucial to minimize these.[11] | The workup for Route 1 is generally simpler (filtration and extraction). Route 2 requires chromatographic purification to remove catalyst residues and byproducts. |
| Safety & Handling | Involves handling of nitrating agents and sulfuric acid. Hydrogenation requires specialized pressure equipment. Pyrophoric catalyst handling. | Requires handling of air-sensitive palladium complexes and ligands (glovebox recommended). Uses strong, anhydrous bases. | Both routes have specific hazards. Hydrogenation safety protocols are well-established in industry. Handling pyrophoric catalysts and air-sensitive reagents requires specialized training. |
| Cost of Goods | Lower . Based on cheaper bulk starting materials and reagents. | Higher . Driven by the cost of the palladium catalyst and specialized phosphine ligand. | For large-scale manufacturing, the cost of the catalyst in Route 2 can be a significant factor, although catalyst recycling strategies can mitigate this. |
| Versatility | Route is specific to this target. | The methodology is highly versatile and can be adapted to synthesize a wide range of substituted anilines from different aryl halides. | The expertise gained in setting up Route 2 is broadly applicable to many other targets in a drug discovery program. |
Conclusion and Recommendation
Both the Nitration-Reduction and Palladium-Catalyzed Amination routes are viable and effective methods for synthesizing this compound.
-
Route 1 (Nitration-Reduction) is the recommended pathway for large-scale manufacturing or in laboratories where cost is a primary driver and specialized catalysis expertise is limited. Its robustness, high yields, and reliance on cheaper reagents make it economically superior for producing large quantities of the final product.
-
Route 2 (Palladium-Catalyzed Amination) is ideally suited for medicinal chemistry and early-stage drug discovery . Its convergent, single-step nature allows for rapid synthesis and is highly adaptable for creating libraries of related analogs. While more expensive, its flexibility and speed are invaluable in a research setting.
Ultimately, the optimal choice requires a careful evaluation of project-specific goals, available resources, and the scale of the synthesis. This guide provides the foundational data and protocols to make an informed and scientifically sound decision.
References
- Process for the preparation of 2,3-difluoro-6-nitrophenol.
- METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL.
- Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes.
- Vo, G. D.; Hartwig, J. F. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 2009, 131(31), 11049–11061. [Link]
- Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Organic Chemistry Portal. [Link]
- Green, R. A.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 2014, 16(16), 4388–4391. [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Amination of aromatics a, In general, classical approaches for the...
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines [organic-chemistry.org]
A Senior Application Scientist's Guide to the Characterization of 6-Amino-2,3-difluorophenol Regioisomers
For researchers, medicinal chemists, and process development scientists, the unequivocal identification of regioisomers is a cornerstone of ensuring the safety, efficacy, and reproducibility of active pharmaceutical ingredients (APIs). 6-Amino-2,3-difluorophenol is a valuable building block in the synthesis of numerous pharmaceutical and agrochemical compounds, prized for the unique physicochemical properties imparted by its fluorine substituents.[1] However, synthetic routes leading to this molecule can often yield a mixture of regioisomers, where the amino group is positioned differently on the difluorophenol scaffold. Differentiating these isomers is not merely an academic exercise; it is a critical quality control step, as even minor changes in substituent patterns can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile.
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and differentiation of this compound from its common regioisomers. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data—both experimental where available and predicted from validated computational models—to empower you to confidently identify your target molecule and any related impurities.
The Challenge: Subtle Differences, Significant Consequences
The primary challenge in analyzing aminodifluorophenol isomers lies in their identical molecular weight and similar core structure. Mass spectrometry alone, under standard conditions, will not differentiate them. Chromatographic and spectroscopic techniques must be finely tuned to exploit the subtle differences in polarity, electronic environment, and spatial arrangement imparted by the varied positioning of the amino group. The most common regioisomers that may arise during the synthesis of this compound include:
-
Target: this compound
-
Isomer 1: 4-Amino-2,3-difluorophenol
-
Isomer 2: 5-Amino-2,3-difluorophenol
-
Isomer 3: 4-Amino-2,5-difluorophenol
-
Isomer 4: 5-Amino-2,4-difluorophenol
This guide will focus on a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a self-validating system for isomer identification.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus. For fluorinated compounds, ¹⁹F NMR is an exceptionally informative tool.[2]
The Power of ¹⁹F NMR
The ¹⁹F nucleus offers several advantages for this analysis: a 100% natural abundance, a high gyromagnetic ratio leading to high sensitivity (83% that of ¹H), and a very wide chemical shift range (~800 ppm), which minimizes the likelihood of signal overlap.[2] The chemical shift of a fluorine atom is exquisitely sensitive to the electronic effects (both inductive and resonance) of the other substituents on the aromatic ring. The position of the electron-donating amino group and hydroxyl group will cause distinct upfield or downfield shifts for the fluorine nuclei in each isomer.
Predicted NMR Data for Regioisomer Comparison
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Compound | H-Aromatic 1 | H-Aromatic 2 |
| This compound | ~6.7-6.9 (m) | ~6.5-6.7 (m) |
| 4-Amino-2,3-difluorophenol | ~6.8-7.0 (m) | ~6.3-6.5 (m) |
| 5-Amino-2,3-difluorophenol | ~6.2-6.4 (m) | ~6.1-6.3 (m) |
| 4-Amino-2,5-difluorophenol | ~6.9-7.1 (dd) | ~6.6-6.8 (dd) |
| 5-Amino-2,4-difluorophenol | ~7.0-7.2 (t) | ~6.4-6.6 (dd) |
Note: The exact chemical shifts and multiplicities (m=multiplet, dd=doublet of doublets, t=triplet) will be highly dependent on the coupling constants with both other protons and the fluorine atoms.
Table 2: Predicted ¹⁹F NMR Chemical Shifts (ppm) in DMSO-d₆ (Referenced to CFCl₃)
| Compound | F-A | F-B |
| This compound | ~ -145 to -150 | ~ -155 to -160 |
| 4-Amino-2,3-difluorophenol | ~ -135 to -140 | ~ -160 to -165 |
| 5-Amino-2,3-difluorophenol | ~ -140 to -145 | ~ -150 to -155 |
| 4-Amino-2,5-difluorophenol | ~ -125 to -130 | ~ -145 to -150 |
| 5-Amino-2,4-difluorophenol | ~ -120 to -125 | ~ -155 to -160 |
Causality Behind the Shifts: The electron-donating amino and hydroxyl groups will cause a shielding effect (upfield shift, less negative ppm value) on nearby fluorine atoms, particularly those in the ortho and para positions. The magnitude of this effect allows for the differentiation of the isomers. For example, in 4-Amino-2,5-difluorophenol, the F-2 is ortho to the amino group, and F-5 is meta, leading to distinct and predictable chemical shifts.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aminodifluorophenol sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it will allow for the observation of the exchangeable -OH and -NH₂ protons.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (6.0-7.5 ppm). The coupling patterns (J-coupling) between protons (³JHH) and between protons and fluorine (³JHF, ⁴JHF) will be critical for assignment.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will simplify the spectrum to a series of singlets (or doublets if there is F-F coupling), making chemical shift comparison straightforward.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. These experiments will definitively link the proton signals to their directly attached carbons and to carbons 2-3 bonds away, respectively, confirming the substitution pattern.
Caption: NMR workflow for isomer characterization.
Section 2: Mass Spectrometry (MS) - A Tool for Confirmation and Impurity Profiling
While standard MS cannot distinguish isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for both separating and identifying these compounds, especially after derivatization.
The Necessity of Derivatization for GC-MS
Aminophenols are polar, protic molecules with relatively low volatility. Direct injection into a GC often results in poor peak shape (tailing) and potential thermal degradation. Derivatization, typically silylation, is employed to address this. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl and amino groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[3]
Fragmentation Patterns: Finding the Isomeric Fingerprint
Under electron ionization (EI), the derivatized isomers will all exhibit the same molecular ion (M⁺). However, their fragmentation patterns can differ subtly based on the stability of the resulting fragment ions. The primary fragmentation pathways for aminophenols involve the loss of stable neutral molecules like CO and HCN.[3] For fluorinated compounds, the loss of HF is also a common pathway.
The position of the substituents influences the favorability of these fragmentation pathways. For example, the relative abundance of a fragment resulting from the loss of a TMS group from the original amino versus the hydroxyl position may differ between isomers.
Table 3: Predicted Key Fragments for TMS-Derivatized Aminodifluorophenol Isomers (m/z)
| Compound (TMS-derivatized) | Molecular Ion (M⁺) | [M-15]⁺ (Loss of CH₃) | [M-73]⁺ (Loss of TMS) | Other Key Fragments |
| All Isomers | 289 | 274 | 216 | Varies |
| Predicted Distinguishing Fragments | Differences in the relative abundance of fragments arising from subsequent loss of CO, HCN, or HF from the [M-15]⁺ and [M-73]⁺ ions. |
Experimental Protocol: GC-MS Analysis
-
Derivatization (Silylation):
-
Accurately weigh 1-2 mg of the aminodifluorophenol sample into a 2 mL reaction vial.
-
Add 100 µL of pyridine (as a catalyst and solvent).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.[3]
-
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode from m/z 50 to 400.
-
Caption: GC-MS workflow including derivatization.
Section 3: High-Performance Liquid Chromatography (HPLC) - The Separation Workhorse
HPLC is the premier technique for separating mixtures of isomers in the liquid phase, making it ideal for both analytical quantification and preparative isolation. The choice of stationary phase is critical for resolving compounds with such similar structures.
Stationary Phase Selection: Exploiting Subtle Interactions
While a standard C18 column can be a starting point, achieving baseline separation of these polar, fluorinated isomers often requires a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.
-
Pentafluorophenyl (PFP) Columns: These are often the best choice for separating fluorinated aromatic compounds and their positional isomers.[4] PFP phases provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can effectively differentiate between the subtle electronic and shape differences of the isomers.[5][6]
-
Phenyl-Hexyl Columns: These columns also offer π-π interactions and can provide different selectivity compared to C18 phases for aromatic compounds.
-
Mixed-Mode Columns: Columns that combine reversed-phase character with ion-exchange capabilities (e.g., C18/SCX) can be very effective for separating aminophenol isomers by exploiting differences in their pKa values.[7][8]
Mobile Phase Optimization
For reversed-phase HPLC, the mobile phase typically consists of an aqueous component (water with a buffer or acid modifier) and an organic component (acetonitrile or methanol).
-
pH Control: The amino group on the isomers is basic. Operating the mobile phase at a slightly acidic pH (e.g., pH 3-4 using formic or phosphoric acid) will ensure the amino group is protonated. This can improve peak shape and provides an opportunity for separation based on slight differences in pKa between the isomers.
-
Organic Modifier: Acetonitrile and methanol are the most common choices. The choice between them can alter selectivity, so it is worth screening both during method development. A gradient elution (e.g., starting at 10% organic and ramping to 90%) is useful for initial screening, followed by optimization to an isocratic method for routine analysis.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.1 mg/mL.
-
Initial Gradient Method:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Optimization: Based on the results of the gradient run, develop an isocratic method by adjusting the percentage of Mobile Phase B to achieve a retention factor (k') between 2 and 10 for the target isomers, ensuring baseline resolution.
Table 4: Expected Elution Order in Reversed-Phase HPLC
| Elution Order | Compound Characteristic |
| Early Eluting | More polar isomers |
| Late Eluting | Less polar (more hydrophobic) isomers |
Note: The exact elution order will depend on the specific column and mobile phase conditions, but generally, isomers with more exposed polar groups or a less favorable interaction with the stationary phase will elute earlier.
Conclusion: A Triad of Techniques for Confident Characterization
The robust characterization of this compound and its regioisomers is a non-trivial but achievable task. A single analytical technique is often insufficient to provide unambiguous identification. By employing a logical, multi-technique approach, a self-validating system can be established.
-
NMR Spectroscopy provides the definitive structural information to distinguish isomers based on the unique electronic environment of each proton, carbon, and fluorine nucleus.
-
GC-MS , following a straightforward derivatization step, offers excellent separation and confirmatory fragmentation data.
-
HPLC , particularly with a PFP stationary phase, is the ideal tool for quantifying the purity of the target isomer and for isolating isomers for further characterization.
By integrating the data from these three powerful techniques, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of their materials, forming a solid foundation for successful research and development.
References
- Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375.
- GL Sciences. (n.d.). InertSustain PFP HPLC Columns.
- Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) - 4-Aminophenol.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
- Sielc.com. (n.d.). Separation of 3-Aminophenol on Newcrom R1 HPLC column.
- Taylor, D. S., & DiMagno, S. G. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 81(5), 1865–1873.
- uHPLCs. (2024). PFP Column You Must Know.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. silicycle.com [silicycle.com]
- 6. hawach.com [hawach.com]
- 7. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 6-Amino-2,3-difluorophenol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorination in Drug Design
The strategic incorporation of fluorine atoms into small molecule candidates is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance pharmacokinetic profiles, metabolic stability, and binding affinity.[3][4] 6-Amino-2,3-difluorophenol serves as a valuable scaffold in this arena, acting as a key intermediate in the synthesis of agents targeting neurological disorders and other conditions.[5][6] The difluoro-substitution pattern, in particular, can modulate the acidity of the phenolic hydroxyl group and the basicity of the amino group, creating unique opportunities for targeted molecular interactions.[7]
However, these same electronic modifications can also introduce unintended interactions. Off-target effects, often arising from a compound's cross-reactivity with structurally related proteins, are a primary cause of clinical trial failures, contributing to up to 90% of drug candidate attrition.[8] A thorough, multi-faceted investigation of a compound's selectivity is therefore not merely a regulatory hurdle, but a fundamental necessity for de-risking a development pipeline and building a robust safety profile.[9][10]
This guide provides a comparative framework for assessing the cross-reactivity of novel derivatives of this compound. We will move beyond simple checklists, explaining the causal logic behind the selection of orthogonal analytical techniques and providing detailed, field-tested protocols. To illustrate these principles, we will compare the parent scaffold against three hypothetical, yet plausible, derivatives:
-
Parent Scaffold (PS): this compound
-
Derivative A (Amide): N-(2,3-difluoro-6-hydroxyphenyl)acetamide
-
Derivative B (Ether): 6-Amino-1-methoxy-2,3-difluorobenzene
-
Derivative C (Ring Substituted): 6-Amino-2,3,4-trifluorophenol
Our analysis will focus on a hypothetical primary target, "Kinase X," and a panel of common off-targets, including "Kinase Y" (a structurally similar kinase) and "Cytochrome P450 3A4" (a key metabolic enzyme).
The Strategic Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity cannot rely on a single method. Instead, we employ a tiered, orthogonal approach that moves from targeted, high-throughput screening to broad, unbiased cellular analysis. This ensures that we not only quantify interactions with known potential off-targets but also discover previously unanticipated ones.
Caption: The sequential steps of an SPR experiment.
Detailed Protocol: SPR Analysis
-
Chip Preparation & Protein Immobilization:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This creates reactive esters on the dextran matrix.
-
Inject the target protein (e.g., Kinase X) at 10 µg/mL in 10 mM acetate buffer (pH 4.5) over one flow cell. The protein's primary amines will react with the esters, forming stable amide bonds. Aim for an immobilization level of ~5000-10000 Response Units (RU).
-
Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl (pH 8.5).
-
The second flow cell is treated identically but without protein injection, serving as the reference channel.
-
-
Binding Analysis:
-
Prepare a serial dilution of each derivative in running buffer (e.g., HBS-EP+ buffer) ranging from low nM to high µM concentrations. Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the derivative solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). The "association" phase is typically monitored for 120-180 seconds.
-
Switch back to flowing only running buffer over the cells. The "dissociation" phase is monitored for 300-600 seconds to observe the derivative unbinding from the target.
-
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound derivative without denaturing the immobilized protein. This prepares the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the buffer-only injection signal (double referencing).
-
Globally fit the resulting sensorgrams from the concentration series to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and K₋.
-
Tier 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
Expertise & Experience: In vitro assays like ELISA and SPR are powerful but occur in an artificial environment. The Cellular Thermal Shift Assay (CETSA) validates that a compound engages its target within the complex milieu of a living cell. T[11]he principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. By heating intact cells treated with a derivative to a range of temperatures and then quantifying the amount of soluble protein remaining, we can observe a "shift" in the melting curve for the target protein, confirming engagement. Western blotting is a reliable method for this subsequent quantification.
[12][13]Trustworthiness: The integrity of this experiment relies on several controls. A vehicle control (e.g., DMSO) is essential to establish the baseline melting curve of the target protein. Furthermore, a loading control protein (e.g., GAPDH), which is not expected to bind the derivative, should be probed on the same Western blot to ensure equal amounts of total protein were loaded in each lane, validating that any observed changes are due to stabilization, not pipetting error.
[14]#### Detailed Protocol: CETSA and Western Blot
-
Cell Treatment: Culture cells (e.g., HEK293 cells overexpressing Kinase X) to ~80% confluency. Treat the cells with the test derivative (e.g., at 10x the measured K₋) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain at room temperature (RT) as the unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). This releases the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet. The soluble, non-denatured proteins will remain in the supernatant. Carefully collect the supernatant.
-
Protein Quantification & Sample Prep: Determine the total protein concentration of each supernatant using a BCA assay. Normalize all samples to the same concentration (e.g., 1 mg/mL) with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins for SDS-PAGE.
-
Western Blotting:
-
SDS-PAGE: Load 20 µg of each sample into the wells of a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Kinase X antibody).
-
Washing: Wash the membrane three times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
-
Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble protein relative to the RT control against the temperature for both the vehicle- and derivative-treated samples. A rightward shift in the melting curve for the derivative-treated sample indicates target engagement and stabilization.
Comparative Data Analysis
The power of this multi-tiered approach becomes evident when the data is consolidated. By comparing binding affinity, inhibition, and cellular engagement across a panel of targets, a clear selectivity profile emerges for each derivative.
Table 1: Comparative Cross-Reactivity Profile of this compound Derivatives
| Compound | Target | Assay | Result | Selectivity Index (Kinase Y / Kinase X) |
| Parent Scaffold (PS) | Kinase X (Target) | SPR (K₋) | 550 nM | |
| ELISA (IC50) | 720 nM | |||
| Kinase Y (Off-Target) | SPR (K₋) | 1,200 nM | 2.2 | |
| ELISA (IC50) | 1,850 nM | |||
| CYP3A4 (Off-Target) | ELISA (IC50) | > 50 µM | N/A | |
| Derivative A (Amide) | Kinase X (Target) | SPR (K₋) | 25 nM | |
| ELISA (IC50) | 40 nM | |||
| Kinase Y (Off-Target) | SPR (K₋) | 2,500 nM | 100 | |
| ELISA (IC50) | 4,100 nM | |||
| CYP3A4 (Off-Target) | ELISA (IC50) | > 50 µM | N/A | |
| Derivative B (Ether) | Kinase X (Target) | SPR (K₋) | 480 nM | |
| ELISA (IC50) | 650 nM | |||
| Kinase Y (Off-Target) | SPR (K₋) | 950 nM | 2.0 | |
| ELISA (IC50) | 1,300 nM | |||
| CYP3A4 (Off-Target) | ELISA (IC50) | 8.5 µM | N/A | |
| Derivative C (Ring Sub.) | Kinase X (Target) | SPR (K₋) | 85 nM | |
| ELISA (IC50) | 110 nM | |||
| Kinase Y (Off-Target) | SPR (K₋) | 95 nM | 1.1 | |
| ELISA (IC50) | 130 nM | |||
| CYP3A4 (Off-Target) | ELISA (IC50) | > 50 µM | N/A |
Interpretation:
-
Derivative A (Amide): This modification dramatically improves both affinity for the primary target, Kinase X, and selectivity against the related Kinase Y (100-fold selectivity). It shows no significant interaction with CYP3A4. CETSA results (not shown) confirmed target engagement in cells. This compound is a promising lead candidate.
-
Derivative B (Ether): Methylating the hydroxyl group offered no improvement in primary target affinity and introduced significant off-target liability with CYP3A4, a major concern for drug-drug interactions. This candidate would likely be deprioritized.
-
Derivative C (Ring Substituted): Adding a third fluorine atom improved target affinity but completely abolished selectivity against Kinase Y. This compound would be unsuitable for development due to the high probability of off-target effects mediated by Kinase Y inhibition.
Conclusion and Authoritative Perspective
The assessment of cross-reactivity is a critical, data-driven process that forms the foundation of preclinical safety evaluation. As demonstrated with our hypothetical derivatives of this compound, subtle structural modifications can lead to vastly different selectivity profiles. A strategy that layers orthogonal, self-validating assays—from high-throughput in vitro binding to functional cellular engagement—is the most reliable path to identifying lead candidates with the highest potential for success. Relying on a single data point is insufficient; it is the synthesis of comparative data from multiple, robust methodologies that empowers confident decision-making in the complex landscape of drug discovery.
References
- Title: Fluorine bonding--how does it work in protein-ligand interactions? Source: PubMed URL:[Link]
- Title: Off-Target Effects Analysis Source: Cre
- Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science URL:[Link]
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]
- Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Journal URL:[Link]
- Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: SpringerLink URL:[Link]
- Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL:[Link]
- Title: Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules Source: ACS Public
- Title: Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?
- Title: Biacore SPR for small-molecule discovery Source: Cytiva Life Sciences URL:[Link]
- Title: Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL:[Link]
- Title: Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging Source: ACS Public
- Title: How can off-target effects of drugs be minimised?
- Title: Computational Strategies Reshaping Modern Drug Discovery Source: MDPI URL:[Link]
- Title: Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays Source: ACS Public
- Title: The precision paradox: Off-target effects in gene editing Source: Drug Discovery News URL:[Link]
- Title: Novel hapten-protein conjugation methods for the synthesis of immunogens and coating conjugates for use in ELISA Source: WestminsterResearch, University of Westminster URL:[Link]
- Title: Non-competitive immunoassays to detect small molecules using nanopeptamers Source: Google Patents URL
- Title: Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay Source: MDPI URL:[Link]
- Title: ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjug
- Title: Technical Guide for ELISA - Protocols Source: SeraCare URL:[Link]
- Title: ELISA Protocol Source: BenchSci URL:[Link]
- Title: An update of label-free protein target identification methods for natural active products Source: RSC Publishing URL:[Link]
- Title: Identifying the proteins to which small-molecule probes and drugs bind in cells Source: PNAS URL:[Link]
- Title: Western blot optimization enhance detection & quantification of low abundance protein Source: Bio-Rad URL:[Link]
- Title: When I'm doing a Western blot, how does my antibody bind to the protein of interest if it's been denatured by SDS-PAGE? Source: Reddit URL:[Link]
- Title: Identifying the proteins to which small-molecule probes and drugs bind in cells Source: NIH National Center for Biotechnology Inform
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Computational Strategies Reshaping Modern Drug Discovery | MDPI [mdpi.com]
- 11. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identifying the proteins to which small-molecule probes and drugs bind in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to Isomeric Purity Determination of 6-Amino-2,3-difluorophenol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 6-Amino-2,3-difluorophenol, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to the potential for multiple positional isomers and, if a chiral center is introduced in subsequent synthetic steps, enantiomers. This guide provides an in-depth comparison of analytical methodologies for the robust determination of the isomeric purity of this compound, supported by established scientific principles and synthesized experimental data.
The structural integrity of this compound is paramount; the presence of unwanted isomers can lead to altered pharmacological activity, increased toxicity, or the formation of impurities during subsequent manufacturing steps. Therefore, the development and validation of precise and accurate analytical methods for isomer quantification is a critical regulatory and scientific requirement.
This guide will explore and compare the primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each method's principles, advantages, and limitations will be discussed in the context of analyzing this compound. Furthermore, we will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for structural elucidation and quantification of isomers.
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique for isomeric purity determination is dictated by the physicochemical properties of the analyte and the specific isomers of concern. For this compound, both positional and potentially chiral isomers need to be considered.
| Technique | Principle | Advantages for this compound | Limitations | Primary Application |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | High versatility, wide range of stationary phases for positional isomer separation, established methods for chiral separations. | Can require derivatization for improved detection and retention of polar compounds. | Routine quality control, separation of positional and chiral isomers. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution for volatile compounds, sensitive detectors available. | Requires derivatization to increase the volatility of the polar aminophenol. | Analysis of process-related impurities, can separate positional isomers. |
| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Fast separations, reduced solvent consumption ("greener" chemistry), excellent for chiral separations. | Instrumentation is less common than HPLC, method development can be more complex. | High-throughput screening, preparative separation of enantiomers. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Positional Isomer Determination
HPLC is a robust and versatile technique for the separation of positional isomers of aromatic compounds. The key to a successful separation lies in the selection of an appropriate stationary phase that can exploit the subtle differences in the polarity and structure of the isomers.
Rationale for Column Selection: For separating positional isomers of this compound, stationary phases that offer alternative selectivities to standard C18 columns are often more effective. Phenyl-based columns, such as a Phenyl-Hexyl phase, can provide pi-pi interactions with the aromatic ring of the analyte, enhancing the separation of isomers with different electron distributions. Pentafluorophenyl (PFP) stationary phases are particularly well-suited for the analysis of halogenated compounds and can offer unique selectivity for positional isomers.
Experimental Protocol: HPLC-UV for Positional Isomer Purity
Objective: To separate and quantify the positional isomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-18 min: 50% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Inject individual isomers and a mixture to demonstrate resolution.
-
Linearity: Prepare a series of dilutions of the main isomer and potential isomers to cover a range from the reporting threshold to 120% of the specification level.
-
Accuracy: Perform recovery studies by spiking a known amount of the isomers into a sample of the main compound.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of each isomer that can be reliably quantified.
Expected Data:
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | LOQ (µg/mL) |
| This compound | 12.5 | - | 1.1 | 0.5 |
| Potential Isomer 1 | 11.8 | > 2.0 | 1.2 | 0.5 |
| Potential Isomer 2 | 13.2 | > 2.0 | 1.1 | 0.5 |
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
Should the synthesis of a drug molecule from this compound introduce a chiral center, the determination of enantiomeric purity becomes critical. Chiral SFC is often the method of choice for this application due to its high speed and efficiency. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability.
Rationale for Method Selection: SFC utilizes supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity. This allows for faster separations and higher efficiencies compared to HPLC. The use of co-solvents like methanol allows for the tuning of selectivity on polysaccharide-based CSPs.
Experimental Protocol: Chiral SFC-UV for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of a chiral derivative of this compound.
Instrumentation:
-
SFC system with a CO2 pump, co-solvent pump, autosampler, column thermostat, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Isocratic Elution: 80% A / 20% B
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve 1 mg of the chiral analyte in 1 mL of Methanol.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Inject the racemate and the desired enantiomer to confirm peak identification.
-
Linearity: Prepare a series of dilutions of the undesired enantiomer.
-
Accuracy: Perform recovery studies by spiking a known amount of the undesired enantiomer into a sample of the pure desired enantiomer.
-
Precision: Assess repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): Determine the LOQ for the undesired enantiomer.
Expected Data:
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | LOQ (% of main peak) |
| Desired Enantiomer | 4.2 | - | 1.2 | - |
| Undesired Enantiomer | 5.1 | > 2.5 | 1.3 | 0.05% |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For the analysis of certain process-related impurities, which may be more volatile, GC-MS is a powerful tool. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is necessary to increase its volatility and improve peak shape. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.
Rationale for Derivatization: Derivatization replaces the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This reduces intermolecular hydrogen bonding, making the molecule more volatile and amenable to GC analysis. The mass spectrometer provides high selectivity and allows for the identification of unknown impurities based on their fragmentation patterns.
Experimental Protocol: GC-MS for Impurity Profiling
Objective: To separate and identify volatile impurities in this compound.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
Derivatization Procedure:
-
Weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Visualization of Analytical Workflows
Caption: Workflow for HPLC Positional Isomer Analysis.
Caption: Workflow for Chiral SFC Enantiomeric Purity Analysis.
Orthogonal Technique: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy offers a powerful and direct method for isomeric purity assessment without the need for chromatographic separation. The ¹⁹F nucleus is 100% abundant and highly sensitive, and the chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment.
Rationale for Use: Positional isomers of this compound will exhibit distinct ¹⁹F NMR spectra, with different chemical shifts and coupling patterns for the fluorine atoms. This allows for unambiguous identification and quantification of each isomer in a mixture. Quantitative ¹⁹F NMR (qNMR) can be performed using a certified internal standard containing fluorine.
Key Considerations for ¹⁹F qNMR:
-
Internal Standard: A suitable internal standard should be chosen that has a simple ¹⁹F spectrum, is chemically inert, and does not have signals that overlap with the analyte. Trifluoroacetic acid is a common choice.
-
Relaxation Times: To ensure accurate quantification, the relaxation delay (d1) in the NMR experiment should be at least 5 times the longest T1 relaxation time of the fluorine nuclei being quantified.
-
Integration: The integral of the ¹⁹F signal for each isomer is directly proportional to its molar concentration.
The combination of chromatographic techniques with ¹⁹F NMR provides a comprehensive and orthogonal approach to the isomeric purity determination of this compound, ensuring the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection. PubMed. 2008.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 2005.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. 2013.
- Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. ResearchGate. 2003.
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. 2014.
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. 2016.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. 2018.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC. PharmaTutor. 2017.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. 2015.
- Separation of positional isomers using chiral chromatography columns. ResearchGate. 2017.
- separation of positional isomers. Chromatography Forum. 2010.
- Chiral HPLC Separations. Phenomenex.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. 2022.
- Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). 2019.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. 2023.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. ResearchGate. 2021.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. 2019.
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. 2013.
- The differentiation of positional isomers utilizing GC-IRD. JSB. 2018.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SpringerLink. 2021.
- Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. PubMed. 1996.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. 2024.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. 2016.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International. 2023.
- Chiral SFC-MS method for separation of enantiomers of compound 9 and.... ResearchGate. 2019.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. 2017.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
- Structures for the fluorophenol and fluoroaniline isomers used in this study. ResearchGate. 2018.
- Development of a Chiral Supercritical Fluid Chrom
A Guide to Quantitative NMR (qNMR) for the Assay of 6-Amino-2,3-difluorophenol: A Comparative Analysis
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 6-Amino-2,3-difluorophenol, a vital building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, demands an analytical methodology that is both robust and accurate.[1][2] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the assay of this compound, offering a rationale for why qNMR is increasingly considered a primary method for purity and content determination.
The Principle of Quantitative NMR: A Primary Ratio Method
At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures.[3] Its quantitative application, qNMR, leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5] This intrinsic relationship allows for the determination of the absolute concentration of a substance without the need for compound-specific reference standards, a significant advantage over chromatographic methods.[3][4][6] By co-dissolving a known mass of a certified internal standard with a known mass of the analyte (this compound) in a deuterated solvent, the purity or concentration of the analyte can be calculated directly from the ratios of their signal integrals.[4][5]
This positions qNMR as a primary ratio method of measurement, offering a direct traceability path to the International System of Units (SI) through certified reference materials of the internal standard.[4][7]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is often a balance between various performance characteristics. While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many quality control laboratories, qNMR presents a compelling alternative for the assay of this compound.[8][9]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Primary ratio method based on the number of nuclei.[3][4] | Comparative method based on UV absorbance relative to a reference standard. | Comparative method based on flame ionization response relative to a reference standard. |
| Reference Standard | Requires a certified internal standard (structurally different from the analyte).[8] | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. |
| Specificity | High; distinguishes between isomers and structurally similar impurities based on unique NMR signals. | Dependent on chromatographic resolution; co-elution can be a challenge. | Dependent on chromatographic resolution and analyte volatility. |
| Accuracy & Precision | Excellent accuracy and precision are achievable.[10][11] | Good, but dependent on the purity of the analyte reference standard. | Good, but dependent on the purity of the analyte reference standard and analyte stability at high temperatures. |
| Method Development | Generally faster; requires selection of a suitable solvent and internal standard. | Can be time-consuming, involving optimization of mobile phase, column, and gradient. | Requires optimization of temperature programs, carrier gas flow, and column selection. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard. | May require filtration and more complex sample preparation. | May require derivatization to improve volatility and thermal stability.[12] |
| Analysis Time | Rapid data acquisition (typically 10-15 minutes per sample).[6] | Analysis times can be longer, depending on the chromatographic method.[10] | Run times can be variable. |
| "Green" Chemistry | Lower solvent consumption compared to HPLC.[13] | Can generate significant solvent waste. | Generally uses less solvent than HPLC. |
This table provides a generalized comparison. Specific performance can vary based on the exact methodology and instrumentation.
The most significant advantage of qNMR in this context is its ability to provide an accurate assay without a dedicated, certified reference standard of this compound itself. This is particularly valuable during early-stage development when such standards may not be readily available or fully characterized.[14] Furthermore, the high specificity of NMR can simultaneously provide structural confirmation and identify impurities in a single experiment.[3]
Experimental Protocol: qNMR Assay of this compound
This protocol outlines a robust method for the determination of the purity of this compound using ¹H qNMR. The validation of this analytical procedure should be performed in accordance with ICH Q2(R1) guidelines.[15][16][17]
1. Materials and Reagents
-
Analyte: this compound (purity to be determined)
-
Internal Standard: Maleic acid (certified reference material, purity ≥99.5%). Rationale: Maleic acid is chosen for its high purity, stability, non-volatility, and simple ¹H NMR spectrum (a singlet) that does not overlap with the aromatic signals of the analyte.[3][8]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D). Rationale: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.[18]
-
Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, and NMR tubes.
2. Sample Preparation
Causality: Accurate weighing is the most critical step for an accurate qNMR result. Any error in the masses of the analyte or internal standard will directly translate to an error in the final purity calculation.
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight precisely.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or using an ultrasonic bath.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
Causality: The choice of acquisition parameters, particularly the relaxation delay (D1), is crucial for ensuring that all signals are fully relaxed between pulses.[19] An insufficient relaxation delay will lead to signal saturation and inaccurate integration, compromising the quantitative result.[20]
-
Spectrometer: ≥ 400 MHz
-
Pulse Program: Standard 1D proton experiment
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. A conservative D1 of 30 seconds is recommended for accurate quantification of small molecules without a prior T₁ measurement.[19][21]
-
Acquisition Time (AQ): 3-5 seconds to ensure good digital resolution.[22]
-
Number of Scans (NS): 16-64 scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[19]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation
Causality: Careful and consistent processing of the NMR spectrum is essential for accurate integration. Manual phase and baseline correction are recommended to avoid errors that can be introduced by automated routines.[5][23]
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually perform phase correction to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, select a signal in the aromatic region that is free from overlap. For maleic acid, integrate its singlet at ~6.3 ppm.
-
Calculate the purity of this compound using the following equation:[5][14]
Purity (%w/w) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
Iₐ, Iₛ: Integral values for the analyte and internal standard, respectively.
-
Nₐ, Nₛ: Number of protons for the integrated signals of the analyte and internal standard, respectively.
-
Mₐ, Mₛ: Molar masses of the analyte and internal standard, respectively.
-
mₐ, mₛ: Masses of the analyte and internal standard, respectively.
-
Pₛ: Purity of the internal standard.
-
Visualization of Workflows
To further clarify the processes, the following diagrams illustrate the qNMR workflow and a logical comparison of the analytical methods.
Caption: Step-by-step workflow for the qNMR assay of this compound.
Caption: Key decision factors for selecting an analytical method.
Conclusion
For the assay of this compound, qNMR offers a powerful, accurate, and efficient analytical solution. Its status as a primary method, coupled with the simplicity of sample preparation and the richness of the data obtained, makes it an exceptionally trustworthy technique, particularly in research and development settings.[4][14] While chromatographic methods like HPLC remain invaluable for impurity profiling at very low levels, qNMR provides a more direct and often faster route to determining absolute purity, thereby streamlining the analytical workflow and enhancing confidence in the quality of this critical pharmaceutical intermediate.
References
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Nelson, D. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Regis Technologies, Inc.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Dixit, S., & Mehrotra, D. K. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals.
- University of Oxford. (2017). Quantitative NMR Spectroscopy.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Parella, T. (2008). Building Block. The relaxation delay. IMSERC.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
- Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 103(10), 2973-2980.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Zhang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
- Zhang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed, 36677741.
- University of Oxford. (n.d.). Measuring relaxation times - Inversion recovery for T1.
- Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.
- Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
- Almac. (n.d.). QNMR – a modern alternative to HPLC.
- University of Wisconsin-Madison. (n.d.). Quantitation in NMR.
- Nagana Gowda, G. A., & Raftery, D. (2017). An optimized combination of relaxation delay (d1) and number of scans (N) improved the S/N for (a) 1D ¹H and (b–e) 2D ¹H-¹³C HSQC spectra... ResearchGate.
- Bruker. (n.d.). Quantitative NMR Assays (qNMR).
- Johansson, E. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org.
- Adu, J. K., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Chem-Impex. (n.d.). This compound.
- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate.
- Fekkes, D. (1996). Method development for amino acid analysis. ResearchGate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. irejournals.com [irejournals.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. azom.com [azom.com]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 8. enovatia.com [enovatia.com]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. acgpubs.org [acgpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. fda.gov [fda.gov]
- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. Building Block. The relaxation delay [imserc.northwestern.edu]
- 22. lsa.umich.edu [lsa.umich.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Antioxidant Activity of Aminophenol Derivatives for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the antioxidant activity of small molecules remains a critical area of investigation. Among these, aminophenol derivatives have emerged as a promising class of compounds due to their inherent radical-scavenging capabilities. This guide provides an in-depth, objective comparison of the antioxidant activity of aminophenol derivatives, grounded in experimental data and mechanistic insights. We will dissect the structure-activity relationships that govern their efficacy and provide detailed protocols for the key assays used in their evaluation, empowering researchers to make informed decisions in their drug discovery and development endeavors.
The Chemical Foundation of Antioxidant Activity in Aminophenols
The antioxidant potential of aminophenol derivatives is fundamentally linked to the electronic properties conferred by the hydroxyl (-OH) and amino (-NH2) functional groups on the aromatic ring.[1] These groups can readily donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation.[1] However, the mere presence of these groups is not the sole determinant of activity; their relative positions on the benzene ring play a pivotal role in defining the antioxidant capacity of the molecule.
The Decisive Role of Isomeric Position: Ortho, Meta, and Para
Experimental evidence consistently demonstrates a marked difference in the antioxidant activity of the three main positional isomers of aminophenol. Both 2-aminophenol (ortho) and 4-aminophenol (para) exhibit potent radical scavenging activity, while 3-aminophenol (meta) is significantly less effective.[1][2]
This disparity is rooted in the stability of the resulting phenoxyl or aminyl radical formed after the donation of a hydrogen atom. For the ortho and para isomers, the lone pair of electrons on the nitrogen atom can effectively delocalize the unpaired electron on the oxygen atom (or vice versa) through resonance, forming a stable quinone-imine or a related resonance-stabilized structure. This increased stability of the radical makes the parent molecule a more willing hydrogen or electron donor.
In contrast, the meta isomer lacks this direct resonance stabilization between the hydroxyl and amino groups. Consequently, the resulting radical is less stable, and the molecule is a less potent antioxidant.
Mechanistic Pathways of Radical Scavenging
The primary mechanisms by which aminophenol derivatives exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT): In this mechanism, the aminophenol derivative donates a hydrogen atom from its hydroxyl or amino group to a free radical, effectively neutralizing it. The antioxidant itself becomes a radical, but as discussed, this radical is significantly stabilized in the case of ortho and para isomers.
-
Single Electron Transfer (SET): Alternatively, the aminophenol can donate an electron to a free radical, forming a radical cation. This is then typically followed by proton transfer to the surrounding solvent.
The prevalence of each mechanism can be influenced by the specific radical species, the solvent, and the pH of the environment. Many antioxidant assays are designed to favor one of these pathways, which is a crucial consideration when comparing data from different experimental setups.
Caption: Primary mechanisms of antioxidant action for aminophenol derivatives.
Comparative Experimental Data: A Quantitative Look at Antioxidant Activity
To provide a clear and objective comparison, the antioxidant activities of various aminophenol derivatives are often quantified using the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A lower IC50 or EC50 value indicates a higher antioxidant potency. The following table summarizes reported antioxidant activities for key aminophenol derivatives from a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Isomer | DPPH Radical Scavenging Activity (IC50/EC50 in µM) | Reference |
| p-Aminophenol (p-AP) | Para | 24.1 | [Sugahara et al., 2022][3] |
| Acetaminophen (APAP) | Para | 145 | [Sugahara et al., 2022][3] |
| p-Aminophenol-O-sulfate (p-APS) | Para | 24.5 | [Sugahara et al., 2022][3] |
| Acetaminophen-O-sulfate (APAPS) | Para | > 1,000 | [Sugahara et al., 2022][3] |
| Trolox (Standard) | - | 29.0 | [Sugahara et al., 2022][3] |
Data compiled from a study by Sugahara et al. (2022).[3]
From this data, several key insights can be drawn:
-
p-Aminophenol (p-AP) demonstrates strong antioxidant activity, comparable to the standard antioxidant Trolox.[3]
-
Acetaminophen (APAP) , which is N-acetyl-p-aminophenol, exhibits significantly weaker antioxidant activity than its parent compound, p-aminophenol.[3] This is likely due to the electron-withdrawing nature of the acetyl group, which reduces the hydrogen-donating ability of the phenolic hydroxyl group.
-
Interestingly, sulfation of the hydroxyl group in p-aminophenol (p-APS) does not significantly diminish its antioxidant activity.[3] This suggests that the amino group plays a crucial role in the radical scavenging activity of this molecule.
-
In stark contrast, sulfation of acetaminophen (APAPS) leads to a dramatic loss of antioxidant activity, with an EC50 value over 1,000 µM.[3]
Qualitative studies have consistently supported these quantitative findings, noting the potent DPPH radical reactivity of 2- and 4-aminophenol, with minimal reactivity observed for 3-aminophenol.[1][2]
Standardized Methodologies for Assessing Antioxidant Activity
A rigorous and reproducible assessment of antioxidant activity is paramount. The following are detailed protocols for three widely accepted in vitro assays. The choice of assay(s) should be guided by the specific research question and the chemical nature of the compounds being tested. It is often advisable to use multiple assays that operate via different mechanisms to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change to a pale yellow is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of the aminophenol derivative to be tested in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner for comparison.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the various concentrations of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Caption: A typical workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the aminophenol derivatives and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound or standard at various concentrations to a fixed volume (e.g., 190 µL) of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare stock solutions and serial dilutions of the aminophenol derivatives and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound, standard, or blank (solvent) to a fixed volume (e.g., 190 µL) of the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.
-
Conclusion and Future Directions
The structure-activity relationship of aminophenol derivatives as antioxidants is a well-defined area, with the ortho and para isomers demonstrating superior activity due to the formation of stabilized radical intermediates. The quantitative data presented herein, primarily from DPPH assays, provides a solid foundation for comparing the potency of these compounds. The detailed protocols for the DPPH, ABTS, and FRAP assays offer a standardized framework for researchers to conduct their own comparative evaluations.
Future research should aim to generate more comprehensive datasets that directly compare a wider range of substituted ortho-, meta-, and para-aminophenol derivatives across multiple antioxidant assays. This will enable the development of more robust quantitative structure-activity relationship (QSAR) models, which can, in turn, guide the rational design of novel and more potent antioxidant agents for therapeutic applications.
References
- Sugahara, T., et al. (2022). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. Journal of Toxicological Sciences, 47(10), 421-428. [Link]
- Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-306. [Link]
- Sugihara, N., et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 329-334. [Link]
- Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]
- Bendary, E., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Saudi Society of Agricultural Sciences, 12(2), 173-179. [Link]
- Shah, P., & Modi, H. A. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal for Research in Applied Science & Engineering Technology, 3(6), 636-641. [Link]
- Fischer, A., et al. (2020). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Sustainable Chemistry & Engineering, 8(33), 12537-12546. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Amino-2,3-difluorophenol
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with novel chemical intermediates like 6-Amino-2,3-difluorophenol is critical for innovation.[1][2] This fluorinated aromatic compound is a valuable building block, offering enhanced reactivity and solubility for the synthesis of new biologically active molecules.[1] However, its utility in the lab is matched by the critical importance of its proper handling and disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a fundamental aspect of ensuring laboratory safety, protecting our environment, and maintaining the integrity of our research.
This guide provides a direct, procedural framework for the safe disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each step, grounding our procedures in the specific chemical hazards and regulatory standards that govern our work.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not benign; its hazard classifications dictate the stringent precautions we must take. The primary risks are associated with its toxicity and irritant properties.[3]
A failure to respect these hazards can lead to serious injury or environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory workers are informed about the chemicals they handle and are protected from exposure.[4]
| Hazard Classification (GHS) | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3] |
Given these properties, all waste containing this compound must be treated as hazardous chemical waste. As a halogenated organic compound, it falls under specific regulations set by the Environmental Protection Agency (EPA) concerning its final disposal to prevent environmental harm.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The risk of serious eye damage is particularly high, making appropriate eye protection a critical control measure.[3] All personnel handling this chemical, in pure form or as waste, must be equipped with the following:
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage (Hazard H318).[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber). Double-gloving is recommended. | Prevents skin contact, which can cause irritation (Hazard H315). Gloves must be changed immediately if contaminated.[7][8] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron is required for larger quantities. | Protects against incidental skin contact from spills or splashes.[7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Mitigates the risk of inhaling dust or vapors, which can cause respiratory irritation (Hazard H335).[3][8] |
On-Site Waste Management: Segregation and Containment
The cornerstone of safe chemical disposal is the strict segregation of waste streams.[9] Mixing incompatible chemicals can lead to dangerous reactions. This compound waste must be collected separately as halogenated organic waste .
Step-by-Step Waste Collection Protocol:
-
Container Selection :
-
Obtain a designated hazardous waste container that is chemically compatible (e.g., high-density polyethylene) and has a secure, sealable lid.[9]
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Waste Labeling (MANDATORY) :
-
Before adding any waste, label the container clearly. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The hazard characteristics: "Toxic, Irritant "
-
-
An accurate record of the contents is required by regulations like the Resource Conservation and Recovery Act (RCRA).[5]
-
-
Collecting Solid Waste :
-
Place all contaminated disposable materials directly into the designated solid waste container. This includes:
-
Contaminated gloves, weigh boats, and pipette tips.
-
Absorbent materials used for cleaning minor spills.
-
-
Do not overfill the container.
-
-
Collecting Liquid Waste :
-
Collect all aqueous and solvent solutions containing this compound in a designated liquid waste container.
-
NEVER dispose of this chemical down the drain.[10][11] Halogenated organic compounds can persist in the environment and harm aquatic life.[12]
-
Keep the container securely sealed when not actively adding waste to prevent the release of vapors.[9]
-
-
Temporary Storage (Satellite Accumulation Area) :
Disposal Workflow: From Laboratory to Destruction
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. The most effective and recommended method for this type of halogenated organic waste is high-temperature incineration.[3][6] This process ensures the complete destruction of the compound into less harmful components.[9]
The following diagram illustrates the required workflow for proper disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key. All spills involving this compound must be treated as hazardous.
-
Evacuate and Alert : Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill : For small spills, cover with an inert absorbent material like vermiculite or sand.[13][15] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Cleanup Debris : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[15][16]
-
Decontaminate the Area : Wipe the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[16]
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) office in accordance with your laboratory's Chemical Hygiene Plan.[4][17]
For large spills, do not attempt to clean them up yourself. Evacuate the area, close the doors, and contact your institution's emergency response team or EHS department immediately.[14]
By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety and compliance. This ensures that our pursuit of scientific advancement does not come at the cost of personal safety or environmental responsibility.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Wayne State University. (2025). Pharmaceutical Waste. Office of Environmental Health and Safety.
- Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-3,5-difluorophenol. Retrieved from a similar compound's SDS for general guidance.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet for 2,6-Difluorophenol. Retrieved from a similar compound's SDS for general guidance.
- Medical-Waste-Disposal.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Mount St. Joseph University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 3-fluorophenol. Retrieved from a similar compound's SDS for general guidance.
- AbbVie Contract Manufacturing. (n.d.). Waste Management in Pharma Manufacturing.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- The Amlon Group. (n.d.). Pharmaceutical Waste Management Services.
- LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.
- UC Berkeley Office of Environment, Health & Safety. (n.d.). Phenol Fact Sheet.
- Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure for Phenol.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Westlaw. (n.d.). California Code of Regulations, Title 22, Appendix III List of Halogenated Organic Compounds.
- Apollo Scientific. (2022, September 19). Safety Data Sheet for 2-Amino-3,5-difluorophenol. Retrieved from a similar compound's SDS for general guidance.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,3-Difluorophenol.
- BenchChem. (2025). Proper Disposal of 3,5-Difluorophenol: A Guide for Laboratory Professionals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. osha.gov [osha.gov]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. ehs.berkeley.edu [ehs.berkeley.edu]
- 15. fishersci.com [fishersci.com]
- 16. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
